Product packaging for Tamra-peg3-cooh(Cat. No.:)

Tamra-peg3-cooh

Cat. No.: B12366575
M. Wt: 649.7 g/mol
InChI Key: BONMJLODSFMBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tamra-peg3-cooh is a useful research compound. Its molecular formula is C35H43N3O9 and its molecular weight is 649.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H43N3O9 B12366575 Tamra-peg3-cooh

Properties

Molecular Formula

C35H43N3O9

Molecular Weight

649.7 g/mol

IUPAC Name

3-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]propanoic acid;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/C24H22N2O3.C11H21NO6/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-10(13)12-3-5-17-7-9-18-8-6-16-4-2-11(14)15/h5-14H,1-4H3;2-9H2,1H3,(H,12,13)(H,14,15)

InChI Key

BONMJLODSFMBCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOCCOCCOCCC(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to TAMRA-PEG3-COOH for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles and Applications of TAMRA-PEG3-COOH

This compound is a fluorescent labeling reagent that combines the spectral properties of the well-known TAMRA (Tetramethylrhodamine) fluorophore with the benefits of a hydrophilic 3-unit polyethylene glycol (PEG) spacer, terminating in a reactive carboxylic acid group.[1][2] This molecule is a valuable tool in various life science and drug development applications, primarily for the covalent labeling of biomolecules.

The TAMRA component provides a bright, orange-red fluorescence, making it readily detectable in a variety of biological assays. The PEG spacer enhances the water solubility of the molecule and reduces steric hindrance, which can be beneficial when labeling sensitive biomolecules like proteins. The terminal carboxylic acid allows for covalent conjugation to primary amines on target molecules, such as the lysine residues of proteins, through the formation of a stable amide bond.[1]

Physicochemical and Spectroscopic Properties

PropertyValueSource
Molecular Formula C₃₄H₃₉N₃O₉[1][2]
Molecular Weight 633.69 g/mol [1][2]
Appearance Dark red solid[3][4]
Solubility Soluble in DMSO, DMF, and Methanol[3][4][5]
Excitation Maximum (λex) ~546 - 555 nm[3][4][5][6]
Emission Maximum (λem) ~565 - 581 nm[3][4][6]
Extinction Coefficient (ε) ~90,000 cm⁻¹M⁻¹ (for 5-TAMRA-PEG3-Azide in MeOH)[3][4][5]
Quantum Yield (Φ) ~0.7 (for TAMRA)[7]

Note: The Extinction Coefficient and Quantum Yield are for closely related TAMRA derivatives and should be considered as approximate values for this compound.

Experimental Protocols

The primary application of this compound is the labeling of biomolecules containing primary amines. This is typically achieved through a two-step process involving the activation of the carboxylic acid group with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), followed by the reaction with the amine-containing molecule.

General Protocol for Labeling Proteins with this compound

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Reaction Buffer (e.g., 0.1 M Phosphate buffer, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

  • Anhydrous DMSO or DMF

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC and NHS in activation buffer.

    • Prepare the protein solution in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Activation of this compound:

    • In a microcentrifuge tube, mix this compound with a molar excess of EDC and NHS in the activation buffer. A typical molar ratio is 1:2:5 (this compound:EDC:NHS).

    • Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution. The molar ratio of the dye to the protein will determine the degree of labeling and should be optimized for the specific application. A starting point could be a 5 to 20-fold molar excess of the activated dye.

    • Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM to react with any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will be visually colored.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of TAMRA (~555 nm). The DOL can be calculated using the following formula:

      DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)

      Where:

      • A_max is the absorbance at the dye's maximum absorption wavelength.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its A_max.

      • CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

Visualizing Workflows with Graphviz

Bioconjugation Workflow

Bioconjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis TAMRA_PEG3_COOH This compound Activated_Dye Amine-Reactive NHS Ester TAMRA_PEG3_COOH->Activated_Dye 15-30 min RT EDC_NHS EDC + NHS in Activation Buffer (pH 4.5-6.0) EDC_NHS->Activated_Dye Labeled_Protein_Mix Reaction Mixture (Labeled Protein + Unreacted Dye) Activated_Dye->Labeled_Protein_Mix 1-2 hours RT or O/N 4°C Protein Amine-containing Protein in Reaction Buffer (pH 7.2-8.0) Protein->Labeled_Protein_Mix Quenching Quenching (e.g., Tris) Labeled_Protein_Mix->Quenching Purification Size-Exclusion Chromatography Quenching->Purification Final_Product Purified Labeled Protein Purification->Final_Product Analysis DOL Calculation (Spectroscopy) Final_Product->Analysis

Caption: Workflow for labeling proteins with this compound.

Logical Relationship of Components

TAMRA_PEG3_COOH_Components cluster_components Molecular Components cluster_properties Functional Properties TAMRA_PEG3_COOH This compound TAMRA TAMRA Moiety (Fluorescent Reporter) TAMRA_PEG3_COOH->TAMRA PEG3 PEG3 Spacer (Hydrophilic Linker) TAMRA_PEG3_COOH->PEG3 COOH Carboxylic Acid (Reactive Group) TAMRA_PEG3_COOH->COOH Fluorescence Bright Orange-Red Fluorescence TAMRA->Fluorescence Solubility Enhanced Water Solubility PEG3->Solubility Reactivity Amine-Reactive (after activation) COOH->Reactivity

Caption: Functional components of the this compound molecule.

Applications in Research and Drug Development

The ability to fluorescently label biomolecules with this compound opens up a wide range of applications:

  • Fluorescence Microscopy: Labeled proteins can be used to visualize their localization and dynamics within cells.

  • Flow Cytometry: Antibodies labeled with this compound can be used for the detection and quantification of specific cell populations.

  • Immunoassays: The bright fluorescence of TAMRA can be utilized in various immunoassay formats, such as fluorescence-linked immunosorbent assays (FLISAs).

  • Drug Delivery: The PEGylated nature of the linker can be advantageous in the development of targeted drug delivery systems, where the fluorescent tag can be used for tracking and imaging.

  • Protein-Protein Interaction Studies: Labeled proteins can be used in fluorescence resonance energy transfer (FRET) based assays to study molecular interactions.[8]

References

Tamra-peg3-cooh structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to TAMRA-PEG3-COOH

Introduction

This compound is a fluorescent labeling reagent widely utilized in biomedical research and drug development. It incorporates the well-characterized tetramethylrhodamine (TAMRA) fluorophore, known for its brightness and photostability, with a three-unit polyethylene glycol (PEG) spacer and a terminal carboxylic acid group.[1][2] The PEG linker serves a dual purpose: it enhances the water solubility of the molecule and provides a flexible spacer to minimize potential steric hindrance and interaction between the dye and the biomolecule it is attached to.[2][3][4]

The terminal carboxylic acid (-COOH) is a versatile functional group for bioconjugation. It can be chemically activated to react with primary amines, such as those found on the side chains of lysine residues and the N-termini of proteins and peptides, forming stable amide bonds.[1][5][6] This makes this compound an invaluable tool for fluorescently labeling a wide array of biomolecules for applications in fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₃₄H₃₉N₃O₉[7]
Molecular Weight 633.69 g/mol [1]
Appearance Dark red to brown solid[8][9][10]
Purity Typically ≥ 95% (HPLC)[7]

Spectroscopic Properties

The spectroscopic characteristics of the TAMRA fluorophore are largely retained in the this compound conjugate. These properties are ideal for standard fluorescence detection systems.

PropertyValueReference(s)
Excitation Maximum (λex) ~546 - 553 nm[8][9][11][12]
Emission Maximum (λem) ~565 - 579 nm[8][9][11][12]
Molar Extinction Coefficient (ε) ~92,000 cm⁻¹M⁻¹ (in MeOH)[9]
Key Features Fluorescence is largely pH-insensitive between pH 4 and 9; excellent photostability.[2]

Solubility and Stability

Proper handling and storage are critical to maintaining the integrity of the reagent.

PropertyDescriptionReference(s)
Solubility Soluble in organic solvents like DMSO, DMF, and Methanol (MeOH). Slightly soluble in water.[8][9]
Storage Conditions For long-term storage, it is recommended to store the solid compound at -20°C, protected from light. Stock solutions in organic solvents should also be stored at -20°C and can be stable for extended periods.[9][11][13][14]
Shipping The compound is stable enough to be shipped at ambient temperature for short durations.[14][15]

Structure and Functional Components

The structure of this compound is designed for functionality, consisting of three key parts: the fluorophore, the spacer, and the reactive group.

G cluster_0 TAMRA TAMRA Core (Fluorophore) TAMRA->p1 PEG PEG3 Linker (Spacer) PEG->p2 COOH Carboxylic Acid (Reactive Group) p1->PEG p1->PEG Covalent Bond p2->COOH p2->COOH Covalent Bond

Functional components of this compound.

Applications and Signaling Pathways

This compound is primarily used as a labeling reagent in various research fields.[1] Its ability to covalently attach to biomolecules makes it a powerful tool for tracking and visualization.

  • Protein and Peptide Labeling: The most common application is the fluorescent tagging of proteins and peptides on lysine residues or the N-terminus for use in immunoassays, fluorescence microscopy, and flow cytometry.

  • Drug Development and Delivery: In drug development, it can be used to fluorescently label small molecules, biologics, or drug delivery vehicles (e.g., nanoparticles) to study their localization, trafficking, and biodistribution.[11]

  • PROTACs: It serves as a fluorescent linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), enabling researchers to visualize the distribution and mechanism of action of these novel therapeutic agents.[12][16]

While this compound does not directly participate in signaling pathways, it is instrumental in studying them. For example, a protein involved in a specific signaling cascade can be labeled with TAMRA to visualize its translocation, protein-protein interactions (via FRET if paired with a suitable donor), or changes in its expression levels under different cellular conditions.

Experimental Protocols

Two-Step Amine Conjugation via EDC/NHS Chemistry

This protocol describes the general procedure for conjugating this compound to a protein or other amine-containing biomolecule.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Conjugation Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Allow all reagents to warm to room temperature before opening vials.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

    • Immediately before use, prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer. These reagents are moisture-sensitive and hydrolyze quickly.

    • Prepare the biomolecule in the Conjugation Buffer.

  • Activation of Carboxylic Acid:

    • In a microfuge tube, combine this compound with a 1.5 to 2-fold molar excess of both EDC and NHS in Activation Buffer.[17]

    • Incubate the reaction for 15-30 minutes at room temperature. This step converts the carboxylic acid to a more reactive NHS ester.[17][18]

  • Conjugation to Amine:

    • Add the activated TAMRA-PEG3-NHS ester solution to the biomolecule solution. A 10-20 fold molar excess of the dye over the protein is a common starting point, but this should be optimized for the specific application.

    • The reaction of the NHS-ester with the primary amine is most efficient at a pH of 7.2-8.0.[17][19]

    • Incubate for 2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation.

  • Quenching the Reaction (Optional but Recommended):

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.[17]

    • Incubate for 15-30 minutes at room temperature. This step hydrolyzes any unreacted NHS ester, preventing non-specific labeling in subsequent steps.

  • Purification:

    • Remove excess, unreacted dye and reaction byproducts from the labeled biomolecule using a desalting column, spin filtration, or dialysis against an appropriate buffer (e.g., PBS).

Workflow Diagram

The following diagram illustrates the logical flow of the EDC/NHS conjugation chemistry.

G start Start: This compound + Amine-Molecule step1 Step 1: Activation Add EDC + NHS in MES Buffer (pH 5-6) start->step1 intermediate Intermediate: TAMRA-PEG3-NHS Ester step1->intermediate 15-30 min @ RT step2 Step 2: Conjugation Add Amine-Molecule in PBS (pH 7.2-7.5) intermediate->step2 step3 Step 3: Quenching Add Hydroxylamine or Tris Buffer step2->step3 2 hr @ RT or Overnight @ 4°C end End: Purified TAMRA-labeled Bioconjugate step3->end Purify via Desalting/Dialysis

Workflow for labeling amines with this compound.

References

An In-depth Technical Guide to the Application of TAMRA-PEG3-COOH in Cellular Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of TAMRA-PEG3-COOH, a versatile fluorescent labeling reagent, and its application in studying the cellular uptake and mechanism of action of various delivery systems. As a functionalized fluorophore, this compound itself does not possess an independent mechanism of action; rather, it serves as a critical tool for elucidating the biological pathways of nanoparticles, proteins, and other macromolecules it is conjugated to.

Core Components and Functionality of this compound

This compound is a chemical compound comprised of three key functional moieties:

  • TAMRA (Tetramethylrhodamine): A bright, photostable fluorescent dye that emits in the orange-red spectrum. It allows for the visualization and quantification of the labeled molecule.[1][2]

  • PEG3 (Polyethylene Glycol, 3 units): A short, hydrophilic polyethylene glycol linker. This flexible spacer enhances the water solubility of the molecule and minimizes steric hindrance between the TAMRA dye and the target biomolecule, preserving the latter's biological activity.[3][4]

  • COOH (Carboxylic Acid): A reactive carboxyl group that serves as a handle for covalent conjugation to primary amines on target molecules, such as proteins, peptides, or amine-functionalized nanoparticles, through the formation of a stable amide bond.[5][6][7]

The strategic combination of these components makes this compound an ideal tool for fluorescently labeling a wide range of molecules for tracking and imaging purposes in biological systems.

Mechanism of Application in Drug Delivery Research

The primary application of this compound in drug development is to serve as a fluorescent tracer for novel delivery vehicles, such as nanoparticles. By conjugating this compound to the surface of a nanoparticle, researchers can monitor its journey into and within living cells. The "mechanism of action" in this context refers to the cellular uptake and intracellular trafficking pathways of the nanoparticle itself, which are made visible by the attached TAMRA fluorophore.

Cellular Uptake Mechanisms of Nanoparticles

The entry of nanoparticles into cells is predominantly mediated by various forms of endocytosis, an active process requiring cellular energy. The specific pathway utilized depends on the physicochemical properties of the nanoparticle, including its size, shape, and surface chemistry.[8][9] The main endocytic pathways include:

  • Clathrin-Mediated Endocytosis (CME): This pathway involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles of approximately 120 nm in diameter. It is a common entry route for many nutrients and signaling molecules.[9][10][11]

  • Caveolae-Mediated Endocytosis: This process utilizes flask-shaped invaginations called caveolae, which are rich in cholesterol and the protein caveolin. The resulting vesicles are typically 60-80 nm in size.[8][10]

  • Macropinocytosis: A non-specific process involving the engulfment of large amounts of extracellular fluid into large vesicles called macropinosomes, which can range from 0.2 to 10 µm in diameter.[8][10][11]

  • Phagocytosis: Primarily carried out by specialized immune cells, this pathway internalizes large particles (>0.5 µm), such as bacteria and cellular debris.[10][11]

By labeling nanoparticles with this compound and using specific inhibitors for each of these pathways, researchers can dissect the precise mechanism of cellular entry.

Data Presentation

Table 1: Spectroscopic Properties of TAMRA Dye
PropertyValue
Excitation Maximum (Ex)~555 nm[2]
Emission Maximum (Em)~580 nm[2]
Molar Extinction Coefficient~90,000 M⁻¹cm⁻¹[2]
Recommended Laser Line561 nm
Recommended Emission Filter570 - 620 nm
Table 2: Characteristics of Major Endocytic Pathways
PathwayVesicle SizeKey ProteinsCargo
Clathrin-Mediated Endocytosis~120 nmClathrin, AP2, DynaminNutrients, Receptors, Viruses
Caveolae-Mediated Endocytosis~60-80 nmCaveolin, Cavin, DynaminToxins, SV40 Virus
Macropinocytosis0.2 - 10 µmActin, Rac1, Pak1Extracellular Fluid, Antigens
Phagocytosis>0.5 µmActin, MyosinBacteria, Apoptotic Cells

Mandatory Visualizations

TAMRA_PEG3_COOH_Structure TAMRA TAMRA PEG3 PEG3 Linker TAMRA->PEG3 - (hydrophilic spacer) COOH Carboxylic Acid PEG3->COOH - (reactive group)

Caption: Structure of this compound.

Bioconjugation_Workflow cluster_0 Activation cluster_1 Conjugation cluster_2 Purification This compound This compound EDC/NHS EDC/Sulfo-NHS This compound->EDC/NHS Activated Ester NHS-activated TAMRA-PEG3 EDC/NHS->Activated Ester forms Target Molecule Target Molecule (e.g., Nanoparticle with -NH2 groups) Activated Ester->Target Molecule reacts with Labeled Molecule Fluorescently Labeled Target Molecule Target Molecule->Labeled Molecule forms Purification Purification (e.g., Dialysis, SEC) Labeled Molecule->Purification undergoes

Caption: Bioconjugation workflow for labeling with this compound.

Endocytosis_Pathways cluster_cme Clathrin-Mediated cluster_caveolae Caveolae-Mediated cluster_macro Macropinocytosis Extracellular Space Extracellular Space Nanoparticle TAMRA-labeled Nanoparticle Cell Membrane Cytoplasm Cytoplasm Clathrin Pit Clathrin Pit Nanoparticle->Clathrin Pit Caveolae Caveolae Nanoparticle->Caveolae Membrane Ruffle Membrane Ruffle Nanoparticle->Membrane Ruffle Coated Vesicle Coated Vesicle Clathrin Pit->Coated Vesicle Early Endosome Early Endosome Coated Vesicle->Early Endosome Caveosome Caveosome Caveolae->Caveosome Macropinosome Macropinosome Membrane Ruffle->Macropinosome

Caption: Major endocytic pathways for nanoparticle uptake.

Experimental Protocols

Protocol for Labeling Nanoparticles with this compound

This protocol describes the conjugation of this compound to amine-functionalized nanoparticles using EDC/Sulfo-NHS chemistry.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis cassette, size-exclusion chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer to a final concentration of 10 mM.

    • Add a 1.5-fold molar excess of both EDC and Sulfo-NHS to the this compound solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature in the dark to form the NHS-activated ester.

  • Conjugation to Nanoparticles:

    • Resuspend the amine-functionalized nanoparticles in the Coupling Buffer.

    • Add the activated this compound solution to the nanoparticle suspension. The molar ratio of dye to nanoparticle will need to be optimized for your specific system.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Quenching and Purification:

    • Add the quenching solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester. Incubate for 15 minutes.

    • Purify the labeled nanoparticles from unreacted dye and coupling reagents using dialysis or size-exclusion chromatography.

  • Characterization:

    • Confirm successful labeling by measuring the absorbance and fluorescence of the purified nanoparticles.

    • Quantify the degree of labeling using UV-Vis spectroscopy.

Protocol for Cellular Uptake Assay using Flow Cytometry

This protocol allows for the quantification of nanoparticle uptake by cells.[12][13][14]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • TAMRA-labeled nanoparticles

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate the cells overnight to allow for attachment.

  • Nanoparticle Treatment:

    • Prepare serial dilutions of the TAMRA-labeled nanoparticles in complete cell culture medium.

    • Remove the old medium from the cells and add the nanoparticle-containing medium. Include a negative control of untreated cells.

    • Incubate for the desired time period (e.g., 4 hours) at 37°C.

  • Cell Harvesting and Staining:

    • Wash the cells twice with ice-cold PBS to remove any non-internalized nanoparticles.

    • Harvest the cells by trypsinization.

    • Resuspend the cells in PBS containing 2% FBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension on a flow cytometer equipped with a laser and filter set appropriate for TAMRA (e.g., 561 nm laser, 582/15 bandpass filter).

    • Gate the live cell population based on forward and side scatter.

    • Quantify the mean fluorescence intensity of the TAMRA signal in the gated population to determine the extent of nanoparticle uptake.[13]

Protocol for Confocal Microscopy Imaging

This protocol enables the visualization of the intracellular localization of TAMRA-labeled nanoparticles.[15][16][17]

Materials:

  • Cells of interest

  • Cell culture medium

  • TAMRA-labeled nanoparticles

  • Glass-bottom dishes or chamber slides

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (for nuclear staining)

  • Mounting medium

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on glass-bottom dishes or chamber slides and allow them to attach overnight.

    • Treat the cells with TAMRA-labeled nanoparticles as described in the flow cytometry protocol.

  • Cell Fixation and Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Stain the cell nuclei by incubating with DAPI for 5 minutes.

    • Wash the cells three times with PBS.

  • Imaging:

    • Add a drop of mounting medium to the cells.

    • Image the cells using a confocal microscope with appropriate laser lines and filters for DAPI and TAMRA.

    • Acquire z-stacks to visualize the three-dimensional localization of the nanoparticles within the cells.[16]

References

In-Depth Technical Guide to TAMRA-PEG3-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of TAMRA-PEG3-COOH, a widely used fluorescent labeling reagent. It includes a detailed protocol for a common bioconjugation application and a workflow diagram to visually represent the process.

Core Properties of this compound

This compound is a fluorescent dye belonging to the rhodamine family, functionalized with a three-unit polyethylene glycol (PEG) spacer and a terminal carboxylic acid group. The TAMRA (Tetramethylrhodamine) fluorophore provides a strong, stable fluorescence signal in the orange-red spectrum. The PEG spacer enhances aqueous solubility and provides a flexible linker that minimizes steric hindrance between the dye and the molecule to be labeled. The terminal carboxyl group (-COOH) allows for covalent attachment to primary amines on target molecules, such as proteins, peptides, and modified oligonucleotides, through the formation of a stable amide bond.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 633.69 g/mol [1]
Chemical Formula C₃₄H₃₉N₃O₈[1]
Excitation Maximum (λex) ~553 nm[2][3][4]
Emission Maximum (λem) ~575 nm[2][3][4]
Purity Typically ≥90-96% (HPLC)[5][6]
Solubility Soluble in DMSO, DMF, and slightly soluble in water.[5]

Experimental Protocols

A primary application of this compound is the fluorescent labeling of biomolecules. The following protocol details a general procedure for conjugating this compound to a protein containing primary amines (e.g., lysine residues) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Protocol: Fluorescent Labeling of a Protein with this compound

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in the Activation Buffer. These solutions should be prepared fresh immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, mix a 5 to 10-fold molar excess of the this compound stock solution with the calculated volumes of EDC and NHS stock solutions.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl group of this compound, forming an NHS ester.

  • Conjugation to the Protein:

    • Dissolve the protein of interest in the amine-free buffer at a concentration of 1-10 mg/mL.

    • Add the activated this compound solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application, but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-esterified this compound.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will be visually colored.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~553 nm (for TAMRA).

Mandatory Visualizations

The following diagram illustrates the experimental workflow for the bioconjugation of this compound to a protein.

Bioconjugation_Workflow Reagent_Prep Reagent Preparation Activation Activation of This compound Reagent_Prep->Activation This compound, EDC, NHS Conjugation Conjugation to Protein Activation->Conjugation Activated Dye Quenching Quenching Reaction Conjugation->Quenching Labeled Protein (unpurified) Purification Purification Quenching->Purification Quenched Reaction Mixture Characterization Characterization Purification->Characterization Purified Labeled Protein

Caption: Experimental workflow for protein labeling with this compound.

References

Tamra-peg3-cooh solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility, handling, and application of TAMRA-PEG3-COOH, a fluorescent dye commonly utilized in bioconjugation and cellular imaging.

Core Properties and Solubility

This compound is a derivative of the fluorescent dye tetramethylrhodamine (TAMRA), featuring a three-unit polyethylene glycol (PEG) spacer and a terminal carboxylic acid group. The PEG linker enhances the molecule's hydrophilicity, which in turn influences its solubility in aqueous solutions.

While precise quantitative solubility values are not extensively published, the qualitative solubility profile of this compound and its close analogs, such as TAMRA-PEG3-Azide, is well-documented across various suppliers and research articles. The compound exhibits good solubility in polar aprotic solvents and is at least sparingly soluble in aqueous buffers.

Data Presentation: Solubility of TAMRA-PEG3 Analogs

CompoundSolventSolubility
This compoundDimethyl Sulfoxide (DMSO)Soluble
WaterSparingly soluble to soluble (pH dependent)
TAMRA-PEG3-AzideDimethyl Sulfoxide (DMSO)Soluble[1]
WaterSoluble[2]
Dimethylformamide (DMF)Soluble[1]
Dichloromethane (DCM)Soluble[2]

Note: The solubility of this compound in water is expected to increase at neutral to alkaline pH, where the carboxylic acid group is deprotonated, enhancing its polarity.

Experimental Protocols

A primary application of this compound is the covalent labeling of biomolecules, such as proteins and peptides, through the formation of an amide bond with primary amine groups (e.g., the side chain of lysine residues). This reaction is typically mediated by carbodiimide chemistry.

Protocol: Amine-Reactive Labeling using EDC/NHS Chemistry

This protocol outlines the general steps for conjugating this compound to a protein containing accessible primary amines.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or an appropriate buffer immediately before use.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine this compound, EDC, and NHS in an appropriate molar excess to the amount of protein to be labeled. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of NHS over the dye.

    • Incubate the mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to the Target Protein:

    • Add the activated TAMRA-PEG3-NHS ester solution to the protein solution. The molar ratio of dye to protein will depend on the desired degree of labeling and should be optimized for each specific application.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the TAMRA dye (at its absorbance maximum, ~555 nm).

Visualization of Experimental Workflow

The following diagrams illustrate the key chemical reaction and the overall experimental workflow for labeling a biomolecule with this compound.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step TAMRA_COOH This compound TAMRA_NHS TAMRA-PEG3-NHS Ester TAMRA_COOH->TAMRA_NHS Activation EDC EDC EDC->TAMRA_NHS NHS NHS NHS->TAMRA_NHS Labeled_Protein Labeled Protein TAMRA_NHS->Labeled_Protein Conjugation Protein Protein-NH2 Protein->Labeled_Protein Purification Purification (e.g., Desalting Column) Labeled_Protein->Purification Final_Product Purified Labeled Protein Purification->Final_Product Removal of unreacted dye G TAMRA_COOH This compound Amide_Bond TAMRA-PEG3-CO-NH-Biomolecule TAMRA_COOH->Amide_Bond Protein_NH2 Biomolecule-NH2 (e.g., Protein) Protein_NH2->Amide_Bond EDC_NHS EDC, NHS EDC_NHS->Amide_Bond Amide Bond Formation

References

Technical Guide: TAMRA-PEG3-COOH for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 5-Carboxytetramethylrhodamine (TAMRA) linked to a three-unit polyethylene glycol (PEG) spacer with a terminal carboxylic acid (COOH), a fluorescent labeling reagent widely used in biological research.

Core Properties and Chemical Formula

TAMRA-PEG3-COOH is a derivative of the TAMRA dye, featuring a PEG spacer that enhances solubility and reduces steric hindrance, and a terminal carboxyl group for covalent conjugation to primary amines.[1][2]

Chemical Formula: C₃₄H₃₉N₃O₉[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its closely related azide derivative, which exhibits nearly identical spectral properties.

PropertyValueSource
Molecular Formula C₃₄H₃₉N₃O₉[1]
Molecular Weight 633.69 g/mol [2]
Maximum Excitation (λmax) ~546 nm (in DMF or DMSO)[3]
Maximum Emission (λmax) ~579 nm (in DMF or DMSO)[3]
Molar Extinction Coefficient (ε) ~91,000 cm⁻¹M⁻¹[3]
Purity ≥ 90-95% (HPLC)[3][4]
Solubility Soluble in DMSO, DMF, MeOH; slightly soluble in water[3]

Experimental Protocols

Amine Conjugation via Carbodiimide Chemistry

This protocol details the conjugation of this compound to a protein containing accessible primary amine groups (e.g., lysine residues).

Materials:

  • This compound

  • Protein of interest in a suitable amine-free buffer (e.g., PBS pH 7.4)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer: Phosphate-buffered saline (PBS) or similar at pH 7.2-8.0

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

    • Prepare fresh solutions of EDAC and NHS (or sulfo-NHS) in reaction buffer or water immediately before use.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine this compound, EDAC, and NHS in a molar ratio of approximately 1:1.5:1.5.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Protein Conjugation:

    • Add the activated TAMRA-NHS ester solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific protein but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Purification:

    • Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column.

    • Collect the fractions containing the labeled protein, which will be visibly colored.

    • Monitor the separation by measuring the absorbance at 280 nm (for protein) and ~546 nm (for TAMRA).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 546 nm and using the Beer-Lambert law.

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in the conjugation of this compound to a protein.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step TAMRA This compound Activated_TAMRA TAMRA-NHS Ester TAMRA->Activated_TAMRA Incubate RT, 15-30 min Protein Protein Solution (Primary Amines) EDAC_NHS EDAC + NHS EDAC_NHS->Activated_TAMRA Labeled_Protein_Mix Reaction Mixture (Labeled Protein + Free Dye) Protein->Labeled_Protein_Mix Incubate RT, 1-2h Purification Size-Exclusion Chromatography Purified_Protein Purified Labeled Protein Purification->Purified_Protein Separation

Caption: Workflow for this compound protein conjugation.

Signaling Pathway Example: Labeled Ligand Binding

This diagram shows a simplified representation of how a TAMRA-labeled ligand can be used to study receptor binding and downstream signaling.

G cluster_cell Ligand TAMRA-Labeled Ligand Receptor Cell Surface Receptor Ligand->Receptor Binding Signal Downstream Signaling (e.g., Kinase Cascade) Receptor->Signal Activation Cell Cell Membrane Response Cellular Response (e.g., Gene Expression) Signal->Response

Caption: Labeled ligand interaction with a cell surface receptor.

References

An In-depth Technical Guide to Tamra-peg3-cooh for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tamra-peg3-cooh, a fluorescent labeling reagent, and its application in bioconjugation. We will delve into its chemical properties, detailed experimental protocols for conjugating it to proteins and peptides, and methods for purification and characterization of the resulting conjugates.

Introduction to this compound

This compound is a derivative of the popular orange-red fluorescent dye, Tetramethylrhodamine (TAMRA). It is chemically modified with a three-unit polyethylene glycol (PEG) spacer and a terminal carboxylic acid (-COOH) group.[1][2] This structure offers several advantages for bioconjugation:

  • Bright and Photostable Fluorescence: TAMRA exhibits strong fluorescence with excitation and emission maxima around 555 nm and 580 nm, respectively, making it compatible with common fluorescence detection instrumentation.[3][4] It is known for its good photostability, which is crucial for applications requiring prolonged light exposure, such as fluorescence microscopy.[3][5]

  • PEG Spacer: The hydrophilic PEG3 spacer enhances the water solubility of the molecule and reduces steric hindrance between the dye and the biomolecule. This can help to maintain the biological activity of the labeled protein or peptide.

  • Carboxylic Acid Group: The terminal carboxyl group provides a reactive handle for covalent conjugation to primary amine groups (-NH2) present on biomolecules like proteins (e.g., lysine residues, N-terminus) and peptides.[1][2] This reaction forms a stable amide bond.[6][7]

Chemical and Physical Properties

A summary of the key quantitative data for this compound and its conjugates is presented in the table below.

PropertyValueSource(s)
Excitation Maximum (λex) ~555 nm[3][4][8]
Emission Maximum (λem) ~580 nm[3][4][8]
Molar Extinction Coefficient (ε) ~65,000 cm⁻¹M⁻¹ at 555 nm[4]
Reactive Group Carboxylic Acid (-COOH)[1][2]
Target Functional Group Primary Amines (-NH2)[4]
Resulting Bond Amide Bond[6][7]

Experimental Protocols

The conjugation of this compound to a biomolecule is a two-step process. First, the carboxylic acid group of the dye must be activated. A common and efficient method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9][10] The resulting NHS ester of Tamra-peg3 is then reacted with the primary amine-containing biomolecule.

Activation of this compound with EDC/NHS

This protocol describes the generation of an amine-reactive Tamra-peg3-NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

Procedure:

  • Prepare Reagents: Equilibrate all reagents to room temperature before use. Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Prepare fresh solutions of EDC and NHS in Activation Buffer.

  • Activation Reaction: In a microcentrifuge tube, mix this compound, EDC, and NHS in Activation Buffer. A typical molar ratio is 1:1.5:1.2 (this compound : EDC : NHS).

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.

  • Use Immediately: The resulting Tamra-peg3-NHS ester is sensitive to hydrolysis and should be used immediately for conjugation to the biomolecule.

G Tamra_COOH This compound Activated_Tamra Tamra-peg3-NHS Ester (Amine-Reactive) Tamra_COOH->Activated_Tamra Activation EDC_NHS EDC / NHS (Activation Buffer, pH 6.0) Conjugate Tamra-peg3-Biomolecule Conjugate (Stable Amide Bond) Activated_Tamra->Conjugate Conjugation (Coupling Buffer, pH 7.2-8.5) Biomolecule Biomolecule (Protein or Peptide with -NH2) Biomolecule->Conjugate

Fig 1. Workflow for bioconjugation using this compound.
Protein Labeling Protocol

This protocol is optimized for labeling antibodies (e.g., IgG) but can be adapted for other proteins.

Materials:

  • Activated Tamra-peg3-NHS ester (from section 3.1)

  • Protein to be labeled (2-10 mg/mL in an amine-free buffer)

  • Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 or 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5.[11][12]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS). If the protein is in a buffer containing primary amines (like Tris or glycine), it must be dialyzed against the Coupling Buffer.[8][12]

  • Adjust pH: Adjust the pH of the protein solution to 8.0-8.5 using the Coupling Buffer.[13]

  • Conjugation Reaction: While gently vortexing the protein solution, add the freshly prepared Tamra-peg3-NHS ester. The optimal molar ratio of dye to protein is typically between 5:1 and 20:1.[8][12] For IgG, a starting ratio of 10:1 to 15:1 is recommended.[11]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[11]

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

Peptide Labeling Protocol

This protocol is a general guideline for labeling peptides with primary amines.

Materials:

  • Activated Tamra-peg3-NHS ester (from section 3.1)

  • Peptide with a primary amine (dissolved in an appropriate solvent)

  • Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 or DMF/DMSO with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Quenching Reagent (e.g., hydroxylamine or a primary amine)

Procedure:

  • Peptide Solution: Dissolve the peptide in the chosen Coupling Buffer. For hydrophobic peptides, an organic solvent like DMF or DMSO with a base may be necessary.

  • Conjugation Reaction: Add the activated Tamra-peg3-NHS ester to the peptide solution. A molar excess of the dye (e.g., 1.5 to 5 equivalents) is typically used.

  • Incubation: The reaction time can vary from 1 hour to overnight at room temperature, depending on the reactivity of the peptide. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Quench Reaction: Quench the reaction by adding a primary amine-containing reagent.

Purification and Characterization

After the conjugation reaction, it is essential to remove unreacted dye and byproducts.

Purification
  • Size Exclusion Chromatography (SEC): For proteins and larger peptides, a desalting column (e.g., Sephadex G-25 or G-100) is effective for separating the labeled conjugate from the smaller, unreacted dye molecules.[4][8]

  • Dialysis: An alternative for proteins is extensive dialysis against a suitable buffer.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for purifying labeled peptides, as it allows for the separation of the labeled product from the unlabeled peptide and free dye.

Characterization: Degree of Substitution (DOS)

The Degree of Substitution (DOS), which is the average number of dye molecules conjugated to each biomolecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀, for protein) and at the excitation maximum of TAMRA (~555 nm, A₅₅₅).

  • Calculate the concentration of the protein and the dye using the following formulas:

    • Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein

      • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.3 for TAMRA).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration (M) = A₅₅₅ / ε_dye

      • ε_dye is the molar extinction coefficient of TAMRA at 555 nm (~65,000 M⁻¹cm⁻¹).

  • DOS = Dye Concentration / Protein Concentration

For most applications, an optimal DOS for proteins is between 2 and 4.[8][12]

Stability and Storage

  • Amide Bond Stability: The amide bond formed between the Tamra-peg3 and the biomolecule is highly stable under physiological conditions.[6][7]

  • Photostability: TAMRA is a relatively photostable dye, suitable for various fluorescence imaging applications.[3][5]

  • Storage: Labeled conjugates should be stored at 4°C, protected from light. For long-term storage, it is recommended to add a carrier protein like BSA (1-10 mg/mL) if the conjugate concentration is low and to store at -20°C or -80°C.[4]

Applications

This compound labeled biomolecules are versatile tools in various research areas:

  • Fluorescence Microscopy: Visualize the localization and trafficking of labeled proteins or peptides within cells.[3][14]

  • Flow Cytometry: Identify and quantify cell populations based on the binding of a fluorescently labeled antibody or ligand.[4]

  • Fluorescence Resonance Energy Transfer (FRET): TAMRA can serve as an acceptor dye when paired with a suitable donor fluorophore (e.g., fluorescein) to study molecular interactions.[3]

  • Immunoassays: Develop sensitive detection methods using fluorescently labeled antibodies.

Logical Relationships in Bioconjugation

The following diagram illustrates the key considerations and steps in a typical bioconjugation experiment with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Biomolecule Biomolecule Selection (-NH2 groups available) Buffer Buffer Selection (Amine-free, optimal pH) Biomolecule->Buffer Activation Activation of this compound (EDC/NHS) Buffer->Activation Conjugation Conjugation to Biomolecule Activation->Conjugation Quenching Quenching of Reaction Conjugation->Quenching Purification Purification (SEC, HPLC, Dialysis) Quenching->Purification Characterization Characterization (Spectrophotometry, DOS calculation) Purification->Characterization Application Downstream Application Characterization->Application

Fig 2. Key stages in a this compound bioconjugation workflow.

References

The Core Principles of TAMRA-PEG3-COOH Fluorescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core principles and applications of TAMRA-PEG3-COOH as a fluorescent probe. We will delve into its chemical structure, fluorescence mechanism, and practical applications, with a focus on quantitative data and detailed experimental methodologies.

Introduction to this compound

Tetramethylrhodamine (TAMRA) is a well-established rhodamine-based fluorophore characterized by its bright orange-red fluorescence. The this compound derivative incorporates a three-unit polyethylene glycol (PEG) spacer and a terminal carboxylic acid group. This modification enhances the utility of the TAMRA fluorophore in several key ways:

  • Improved Solubility: The hydrophilic PEG spacer increases the water solubility of the otherwise hydrophobic TAMRA molecule, facilitating its use in aqueous biological buffers.[1][2]

  • Reduced Steric Hindrance: The flexible PEG linker provides spatial separation between the fluorophore and the molecule to which it is conjugated, minimizing potential interference with biological interactions.[2]

  • Functional Handle for Bioconjugation: The terminal carboxylic acid group (COOH) provides a reactive site for covalent attachment to primary amines on biomolecules such as proteins, peptides, and modified oligonucleotides.[3][4]

The Principle of Fluorescence

The fluorescence of this compound is governed by the electronic properties of the core TAMRA structure. Upon absorption of light at its excitation maximum, a valence electron is promoted to an excited singlet state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state. The subsequent return of the electron to the ground state is accompanied by the emission of a photon of lower energy (longer wavelength), a phenomenon known as fluorescence.

Several factors can influence the fluorescence intensity of TAMRA, a critical consideration for experimental design:

  • pH Sensitivity: The fluorescence of TAMRA is pH-dependent, with its intensity diminishing in alkaline environments (pH > 8.0). This is attributed to structural changes in the rhodamine backbone at higher pH levels, which can alter the quantum yield. It is therefore recommended to use pH-stabilized buffers, such as HEPES, or to maintain neutral to slightly acidic conditions during experiments.[1]

  • Quenching Mechanisms: Fluorescence quenching, the decrease in fluorescence intensity, can occur through several mechanisms:

    • Self-Quenching: At high concentrations, TAMRA molecules can form non-fluorescent aggregates, leading to a reduction in the overall signal. This is a crucial factor to consider when determining the optimal degree of labeling for a biomolecule.[1][5]

    • Interaction with Nucleobases: The fluorescence of TAMRA can be quenched through interaction with nucleobases, particularly guanine. This property has been exploited in the design of DNA probes where hybridization or conformational changes bring the fluorophore into proximity with a quencher base.[5][6]

    • Förster Resonance Energy Transfer (FRET): TAMRA can serve as an acceptor fluorophore in FRET-based assays when paired with a suitable donor fluorophore, such as fluorescein (FAM). In this context, the energy from the excited donor is non-radiatively transferred to the TAMRA acceptor, which then fluoresces. This process is highly dependent on the distance and orientation between the donor and acceptor.[7]

Quantitative Spectroscopic Data

For accurate and reproducible experimental design, a clear understanding of the quantitative spectroscopic properties of this compound is essential. The following table summarizes these key parameters.

ParameterValueSolvent/Conditions
Excitation Maximum (λex) 546 - 553 nmMethanol, DMF, or DMSO
Emission Maximum (λem) 565 - 580 nmMethanol, DMF, or DMSO
Molar Extinction Coefficient (ε) ~80,000 - 92,000 M⁻¹cm⁻¹Methanol
Quantum Yield (Φ) 0.3 - 0.5Varies with environment
Molecular Weight ~633.69 g/mol

Note: The exact spectral characteristics can vary slightly depending on the solvent, pH, and conjugation state.[1][8][9][10][11][12][13]

Experimental Protocols and Applications

This compound is a versatile tool in various biochemical and cellular assays. Below are detailed methodologies for some of its key applications.

Bioconjugation to Primary Amines

The carboxylic acid moiety of this compound allows for its covalent linkage to primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) via the formation of a stable amide bond. This is typically achieved using carbodiimide chemistry.

G TAMRA This compound EDC EDC Activation (e.g., EDC/NHS) TAMRA->EDC 1. Activation ActivatedTAMRA NHS-ester intermediate EDC->ActivatedTAMRA Conjugate TAMRA-labeled Biomolecule (Stable Amide Bond) ActivatedTAMRA->Conjugate 2. Coupling (pH 7.5-8.5) Biomolecule Biomolecule with primary amine (-NH2) Biomolecule->Conjugate Purification Purification (e.g., Dialysis, SEC) Conjugate->Purification 3. Removal of unreacted dye

Caption: Workflow for labeling biomolecules with this compound.

  • Reagent Preparation:

    • Dissolve this compound in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mg/mL).

    • Prepare a fresh solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an appropriate buffer (e.g., 0.1 M MES, pH 6.0).

    • Dissolve the biomolecule to be labeled in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Activation of this compound:

    • In a microcentrifuge tube, mix this compound with a molar excess of EDC and NHS.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation to the Biomolecule:

    • Add the activated TAMRA-NHS ester solution to the biomolecule solution. The molar ratio of dye to biomolecule will depend on the desired degree of labeling and should be optimized empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove unreacted dye and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration, depending on the properties of the labeled biomolecule.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of TAMRA (around 550 nm).

Fluorescence Polarization (FP) Assays

Fluorescence polarization is a powerful technique for studying molecular interactions in solution.[14][15] It is based on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, leading to a low polarization of its emitted fluorescence. When the tracer binds to a larger molecule, its rotational motion is slowed, resulting in an increase in the fluorescence polarization.

G FreeTracer Free TAMRA-labeled ligand (Fast tumbling) LowFP Low FP value BoundTracer TAMRA-labeled ligand bound to large protein (Slow tumbling) FreeTracer->BoundTracer HighFP High FP value

Caption: Principle of a direct binding fluorescence polarization assay.

This protocol describes a competitive assay to screen for inhibitors of a protein-ligand interaction.

  • Reagent Preparation:

    • Prepare a stock solution of the TAMRA-labeled ligand (tracer) in an appropriate assay buffer.

    • Prepare a stock solution of the target protein in the same assay buffer.

    • Prepare serial dilutions of the unlabeled competitor compounds (e.g., from a small molecule library).

  • Assay Setup (384-well plate format):

    • Add a fixed concentration of the target protein to each well.

    • Add the competitor compounds at varying concentrations.

    • Add a fixed concentration of the TAMRA-labeled tracer to all wells. The concentration of the tracer should be optimized to be at or below the Kd of the protein-ligand interaction to ensure assay sensitivity.

    • Include control wells:

      • Low Polarization Control: Tracer only.

      • High Polarization Control: Tracer and protein (no competitor).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (typically 30-60 minutes), protected from light.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for TAMRA. The polarization (P) or anisotropy (r) values are calculated by the instrument software.

  • Data Analysis:

    • Plot the fluorescence polarization values as a function of the competitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value for each competitor, which represents the concentration of the competitor required to displace 50% of the bound tracer.

Conclusion

This compound is a robust and versatile fluorescent probe with broad applications in biological research and drug discovery. Its favorable spectroscopic properties, coupled with the benefits of the PEG linker and the reactivity of the carboxylic acid group, make it an excellent choice for labeling biomolecules for use in a variety of fluorescence-based assays. Careful consideration of experimental conditions, particularly pH and concentration, is crucial for obtaining reliable and reproducible data. The methodologies outlined in this guide provide a solid foundation for the successful implementation of this compound in your research endeavors.

References

Tamra-peg3-cooh: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of Tamra-peg3-cooh, a fluorescent labeling reagent, for researchers, scientists, and drug development professionals. It covers supplier information, key technical data, a detailed experimental protocol for bioconjugation, and a workflow for labeling amine-containing molecules.

Supplier Information and Catalog Numbers

This compound is a fluorescent dye containing a tetramethylrhodamine (TAMRA) fluorophore, a three-unit polyethylene glycol (PEG) spacer, and a carboxylic acid (-COOH) functional group. The PEG spacer increases the hydrophilicity of the molecule and provides a flexible linker between the dye and the target molecule. The terminal carboxylic acid allows for covalent conjugation to primary amine groups on biomolecules.

SupplierCatalog Number
MedchemExpressHY-D2108[1]
SiChem GmbH(Not explicitly found in searches)

Technical Data

The following table summarizes the key technical specifications for this compound.

PropertyValue
Molecular Weight 633.69 g/mol [1]
Formula C34H39N3O9[1]
Excitation Maximum (λex) ~555 nm
Emission Maximum (λem) ~580 nm
Functional Group Carboxylic Acid (-COOH)
Reactivity Primary Amines (-NH2)
Solubility Soluble in DMSO and DMF
Storage Store at -20°C, protected from light and moisture

Experimental Protocol: Amine Conjugation via EDC-NHS Chemistry

The carboxylic acid group of this compound can be covalently linked to primary amines on proteins, peptides, or other biomolecules using a carbodiimide crosslinker such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This two-step process first activates the carboxyl group to form a semi-stable NHS ester, which then reacts with a primary amine to form a stable amide bond.

Materials:
  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column or dialysis equipment

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

Step 1: Preparation of Reagents

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Immediately before use, prepare solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer.

Step 2: Activation of this compound

  • In a microcentrifuge tube, combine the this compound stock solution with the Activation Buffer.

  • Add a molar excess of EDC and NHS (typically 2-5 equivalents of each relative to this compound).

  • Incubate the reaction for 15-30 minutes at room temperature.

Step 3: Conjugation to the Amine-Containing Molecule

  • Add the activated this compound solution to the solution of the amine-containing molecule.

  • The pH of the reaction mixture should be adjusted to 7.2-7.5 using the Coupling Buffer to facilitate the reaction with the primary amines.

  • Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing. The optimal reaction time may need to be determined empirically.

Step 4: Quenching the Reaction

  • Add the Quenching Buffer to the reaction mixture to stop the reaction by hydrolyzing any unreacted NHS esters.

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate

  • Remove the excess, unreacted dye and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for labeling an amine-containing molecule with this compound and a conceptual representation of how the labeled molecule could be used to study a signaling pathway.

G cluster_0 Activation cluster_1 Conjugation cluster_2 Purification This compound This compound EDC_NHS EDC + NHS in Activation Buffer (pH 6.0) This compound->EDC_NHS 15-30 min RT Activated_Tamra Activated Tamra-NHS Ester EDC_NHS->Activated_Tamra Amine_Molecule Amine-containing Molecule (Protein/Peptide) in Coupling Buffer (pH 7.2-7.5) Activated_Tamra->Amine_Molecule 1-2 hours RT or overnight 4°C Labeled_Molecule Tamra-labeled Molecule Amine_Molecule->Labeled_Molecule Quenching Quenching (Tris or Hydroxylamine) Labeled_Molecule->Quenching Purification Purification (Desalting Column/Dialysis) Quenching->Purification Final_Product Purified Tamra-labeled Molecule Purification->Final_Product G Labeled_Ligand Tamra-labeled Ligand Receptor Cell Surface Receptor Labeled_Ligand->Receptor Binding Microscopy Fluorescence Microscopy (Visualization of Ligand Binding and Internalization) Labeled_Ligand->Microscopy Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Receptor->Microscopy Cellular_Response Cellular Response (e.g., Gene Expression) Signaling_Cascade->Cellular_Response

References

Methodological & Application

Application Notes and Protocols for TAMRA-PEG3-COOH Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of proteins with TAMRA-PEG3-COOH, a fluorescent dye containing a polyethylene glycol (PEG) spacer. This process is crucial for various applications in biological research and drug development, including fluorescence microscopy, flow cytometry, and immunoassays. The protocol outlines the activation of the dye's carboxylic acid, the conjugation to primary amines on the target protein, and the subsequent purification of the labeled protein.

Principle of the Reaction

The labeling of proteins with this compound involves a two-step process. First, the terminal carboxylic acid (-COOH) on the TAMRA-PEG3 molecule is activated to a more reactive form, typically an N-hydroxysuccinimide (NHS) ester. This activation is commonly achieved using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of NHS.

In the second step, the NHS-activated TAMRA-PEG3 dye is introduced to the protein solution. The NHS ester reacts with primary amine groups (-NH2) present on the protein, primarily at the N-terminus and the side chains of lysine residues, to form stable amide bonds.[1][2] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[1][3] The PEG spacer helps to minimize potential interactions between the dye and the protein, reducing the risk of altering the protein's function.

Materials and Reagents

Reagent/MaterialSpecification
This compoundPurity ≥ 95%
Protein of InterestPurified, in an amine-free buffer
Activation ReagentsEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide)
SolventsAnhydrous DMSO or DMF
Reaction Buffer0.1 M Phosphate Buffer, pH 7.2-8.5 or 0.1 M Sodium Bicarbonate Buffer, pH 8.3
Quenching Buffer1 M Tris-HCl, pH 8.0 or 1 M Glycine
Purification SystemGel filtration column (e.g., Sephadex G-25) or other chromatography system
SpectrophotometerFor measuring absorbance

Experimental Protocols

Step 1: Activation of this compound (Preparation of NHS Ester)

This step should be performed immediately before the labeling reaction.

  • Dissolve this compound: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Prepare Activation Reagents: Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO.

  • Activation Reaction:

    • In a microcentrifuge tube, combine this compound, EDC, and NHS in a molar ratio of 1:1.2:1.2.

    • Incubate the mixture at room temperature for 1-2 hours, protected from light.

Step 2: Protein Labeling
  • Prepare Protein Sample: Ensure the protein is in an amine-free buffer (e.g., PBS). The presence of primary amines like Tris will compete with the labeling reaction.[1][3]

  • Adjust pH: Adjust the pH of the protein solution to 8.0-8.5 using a suitable buffer (e.g., 0.1 M sodium bicarbonate).[3]

  • Calculate Reagent Volumes: The optimal molar ratio of dye to protein for efficient labeling can vary. A typical starting point is a 10- to 20-fold molar excess of the activated dye.

  • Labeling Reaction:

    • Add the calculated volume of the activated TAMRA-PEG3-NHS ester solution to the protein solution.

    • Mix thoroughly by gentle vortexing or inversion.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, with continuous gentle mixing and protected from light.[1][3]

  • Quench Reaction: Add quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

Step 3: Purification of the Labeled Protein

Purification is essential to remove unconjugated dye and reaction byproducts.

  • Prepare Gel Filtration Column: Equilibrate a gel filtration column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS). The column size should be chosen based on the sample volume.

  • Apply Sample: Load the quenched reaction mixture onto the column.

  • Elute: Elute the labeled protein with the equilibration buffer. The labeled protein, being larger, will elute first, while the smaller, unconjugated dye molecules will be retained longer in the column.

  • Collect Fractions: Collect fractions and monitor the elution of the labeled protein by measuring the absorbance at 280 nm (for protein) and ~555 nm (for TAMRA).

  • Pool Fractions: Pool the fractions containing the purified TAMRA-labeled protein.

Quantitative Data Summary

ParameterRecommended ValueNotes
Reaction pH 7.2 - 8.5Optimal pH for the reaction of NHS esters with primary amines.[1][3]
Molar Excess of Dye 10 - 20 foldThis is a starting point and should be optimized for each protein.
Reaction Time 1 - 4 hours at RT or overnight at 4°CLonger incubation may be needed for less reactive proteins.[1][3]
Quenching Agent 1 M Tris-HCl or 1 M GlycineTo stop the labeling reaction.
TAMRA Absorbance Max ~546 - 555 nmFor monitoring the labeled protein.[4]
TAMRA Emission Max ~565 - 580 nmFor fluorescence detection.[4]

Visualization of Workflows and Pathways

ProteinLabelingWorkflow Experimental Workflow for this compound Protein Labeling cluster_activation Step 1: Dye Activation cluster_labeling Step 2: Protein Labeling cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis TAMRA_COOH This compound Activated_TAMRA TAMRA-PEG3-NHS Ester TAMRA_COOH->Activated_TAMRA Activation EDC_NHS EDC + NHS EDC_NHS->Activated_TAMRA Labeled_Protein_Mix Reaction Mixture Activated_TAMRA->Labeled_Protein_Mix Labeling Reaction (1-4h at RT) Protein Protein Solution (pH 8.0-8.5) Protein->Labeled_Protein_Mix Quenching Quenching (Tris or Glycine) Labeled_Protein_Mix->Quenching Gel_Filtration Gel Filtration Chromatography Quenching->Gel_Filtration Purified_Protein Purified Labeled Protein Gel_Filtration->Purified_Protein Collect early fractions Unconjugated_Dye Unconjugated Dye Gel_Filtration->Unconjugated_Dye Discard late fractions Spectrophotometry Spectrophotometry (A280 & A555) Purified_Protein->Spectrophotometry

Caption: Workflow for protein labeling with this compound.

SignalingPathway Chemical Reaction Pathway of Protein Labeling TAMRA_COOH This compound Activated_Ester Activated O-acylisourea intermediate TAMRA_COOH->Activated_Ester + EDC EDC EDC->Activated_Ester NHS NHS TAMRA_NHS TAMRA-PEG3-NHS Ester NHS->TAMRA_NHS Activated_Ester->TAMRA_NHS + Labeled_Protein Labeled Protein (Stable Amide Bond) TAMRA_NHS->Labeled_Protein + Protein_NH2 Protein-NH2 (Lysine or N-terminus) Protein_NH2->Labeled_Protein NHS_byproduct NHS (byproduct) Labeled_Protein->NHS_byproduct releases

Caption: Reaction pathway for NHS ester-mediated protein labeling.

References

Application Notes and Protocols for Labeling Peptides with TAMRA-PEG3-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles, experimental procedures, and applications of labeling peptides with TAMRA-PEG3-COOH. This methodology is critical for a variety of research applications, including fluorescence resonance energy transfer (FRET) assays, cellular imaging, and pharmacokinetic studies.

Introduction to this compound Labeling

Tetramethylrhodamine (TAMRA) is a bright, photostable rhodamine-based fluorophore commonly used for labeling peptides and oligonucleotides.[1][2] It possesses an excitation maximum of approximately 555 nm and an emission maximum of around 580 nm, making it compatible with standard red-channel fluorescence detection systems.[1] The inclusion of a polyethylene glycol (PEG) linker, in this case, a three-unit PEG (PEG3), offers several advantages, including increased hydrophilicity of the labeled peptide, which can mitigate aggregation issues associated with the hydrophobic nature of TAMRA itself.[1] The PEG linker also provides a flexible spacer arm, which can be beneficial in applications like FRET to ensure optimal orientation of the fluorophore. The terminal carboxylic acid (COOH) on the this compound molecule allows for covalent conjugation to primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, through the formation of a stable amide bond.

Key Applications of TAMRA-Labeled Peptides

TAMRA-labeled peptides are versatile tools in various research fields:

  • Fluorescence Resonance Energy Transfer (FRET) Assays: In FRET-based assays, TAMRA often serves as an acceptor dye, frequently paired with a donor fluorophore like fluorescein (FAM).[1][3] This pairing is utilized to study enzyme activity, such as proteases or kinases, where the cleavage of a FRET-labeled peptide substrate results in a measurable change in fluorescence.[1][3]

  • Cellular Imaging and Uptake Studies: The bright fluorescence of TAMRA makes it an excellent choice for visualizing the cellular uptake, subcellular localization, and real-time trafficking of peptides in living cells.[1][4] This is particularly valuable in the study of cell-penetrating peptides (CPPs) and drug delivery systems.[1]

  • Diagnostic Probes and Therapeutics: TAMRA's strong emission properties are advantageous for the development of diagnostic probes that target specific biomarkers. In therapeutic development, it can be used to visualize drug delivery and assess peptide stability.

Experimental Protocols

Activation of this compound with EDC/NHS

To conjugate this compound to a primary amine on a peptide, the carboxylic acid group must first be activated to a more reactive species. A common and effective method is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6] EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which can then react with NHS to form a more stable NHS ester. This NHS ester is less susceptible to hydrolysis in aqueous solutions and efficiently reacts with primary amines to form a stable amide bond.[5][6]

Materials:

  • This compound

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M MES buffer, pH 6.0 for activation; 0.1 M Phosphate Buffer, pH 7.5-8.5 for conjugation)

Protocol:

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

  • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the appropriate reaction buffer or anhydrous DMF.

  • Add a 1.5 to 5-fold molar excess of both EDC and NHS to the this compound solution.

  • Allow the activation reaction to proceed for 15-60 minutes at room temperature with gentle mixing.

Labeling of Peptides in Solution

This protocol is suitable for labeling purified peptides that have a free primary amine.

Materials:

  • Activated TAMRA-PEG3-NHS ester (from section 3.1)

  • Peptide with a free primary amine (dissolved in a suitable buffer)

  • Conjugation Buffer (amine-free, e.g., 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-9.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Protocol:

  • Dissolve the peptide in the conjugation buffer at a concentration of 1-10 mg/mL.

  • Add the activated TAMRA-PEG3-NHS ester solution to the peptide solution. A 2 to 10-fold molar excess of the activated dye over the peptide is typically recommended.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rocking.

  • To stop the reaction, add a quenching solution to consume any unreacted NHS ester. Incubate for an additional 30 minutes.

  • Proceed to the purification of the labeled peptide (see section 3.4).

On-Resin Labeling of Peptides

Labeling the peptide while it is still attached to the solid-phase synthesis resin can simplify purification.

Materials:

  • Peptide-resin with a deprotected N-terminal amine or a deprotected lysine side chain

  • Activated TAMRA-PEG3-NHS ester (from section 3.1)

  • Anhydrous DMF

  • DIPEA (N,N-Diisopropylethylamine)

Protocol:

  • Swell the peptide-resin in anhydrous DMF for 10-20 minutes.

  • Drain the DMF and add the solution of activated TAMRA-PEG3-NHS ester to the resin.

  • Add a small amount of DIPEA to the reaction mixture to maintain a basic environment.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), and then dry the resin.

  • Cleave the labeled peptide from the resin using standard cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitate the cleaved peptide in cold diethyl ether and proceed to purification.

Purification of TAMRA-Labeled Peptides

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying fluorescently labeled peptides.[1][7][8]

Typical RP-HPLC System:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Detection: UV detector at 220 nm (for peptide backbone) and ~555 nm (for TAMRA)

Protocol:

  • Dissolve the crude labeled peptide in a minimal amount of the initial mobile phase composition.

  • Inject the sample onto the equilibrated C18 column.

  • Elute the peptide using a linear gradient of increasing acetonitrile concentration. A shallow gradient (e.g., 1% increase in Mobile Phase B per minute) is often effective for separating the labeled peptide from the unlabeled peptide and free dye.

  • Collect fractions corresponding to the desired peak (which should absorb at both 220 nm and ~555 nm).

  • Confirm the identity and purity of the collected fractions by mass spectrometry and analytical HPLC.

  • Lyophilize the pure fractions to obtain the final product as a powder.

Data Presentation

ParameterTypical Value/RangeNotes
Excitation Wavelength ~555 nm[1]
Emission Wavelength ~580 nm[1]
Molar Extinction Coefficient ~90,000 M⁻¹cm⁻¹[1]
Activation Reagents EDC/NHS or EDC/Sulfo-NHS[5][6]
Molar Excess of Dye (Solution) 2 - 10 fold
Molar Excess of Dye (On-Resin) 1.5 - 5 fold
Reaction pH (Solution) 8.0 - 9.0[1]
Reaction Time 1 - 4 hours
Purification Method RP-HPLC[1][7][8]
Typical Purity Achieved >95%

Visualizations

Experimental Workflow: Peptide Labeling and Purification

G cluster_activation Activation of this compound cluster_labeling Peptide Labeling cluster_purification Purification and Analysis A This compound C Activated TAMRA-PEG3-NHS Ester A->C Activation (15-60 min) B EDC/NHS B->C E Crude Labeled Peptide C->E D Peptide (with -NH2) D->E Conjugation (1-4 hours) F RP-HPLC E->F G Mass Spectrometry F->G Purity & Identity Confirmation H Pure TAMRA-Labeled Peptide F->H

Caption: Workflow for the labeling of a peptide with this compound.

Signaling Pathway Example: FRET-Based Protease Assay

G cluster_substrate Intact FRET Peptide Substrate cluster_cleavage Protease Activity cluster_products Cleaved Peptide Fragments cluster_signal Fluorescence Signal S Donor --(Peptide)-- Acceptor (e.g., FAM)       (TAMRA) P Protease Signal_Low Low Donor Fluorescence (FRET Occurs) S->Signal_Low F1 Donor --(Fragment) P->F1 Cleavage F2 (Fragment)-- Acceptor P->F2 Cleavage Signal_High High Donor Fluorescence (FRET Disrupted) F1->Signal_High

Caption: Principle of a FRET-based protease assay using a TAMRA-labeled peptide.

Experimental Workflow: Cellular Uptake and Imaging

G A Prepare TAMRA-Labeled Peptide Solution C Incubate Cells with Labeled Peptide (e.g., 1-3 hours) A->C B Culture Cells in Imaging Dish B->C D Wash Cells to Remove Unbound Peptide C->D E Add Nuclear/Membrane Stains (e.g., Hoechst/WGA) D->E F Image with Fluorescence Microscope E->F G Analyze Images for Uptake and Localization F->G

Caption: Workflow for analyzing cellular uptake of TAMRA-labeled peptides.

References

Application Notes and Protocols: TAMRA-PEG3-COOH EDC-NHS Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the covalent conjugation of TAMRA-PEG3-COOH to primary amine-containing molecules using the robust and widely utilized 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method is essential for the fluorescent labeling of proteins, peptides, antibodies, amine-modified oligonucleotides, and other biomolecules, enabling a wide range of applications in biological research and drug development.

Introduction to EDC-NHS Conjugation Chemistry

EDC, in conjunction with NHS, facilitates the formation of a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2). This "zero-length" crosslinking reaction is a cornerstone of bioconjugation due to its efficiency and the stability of the resulting bond. The reaction proceeds in two main steps:

  • Activation of the Carboxyl Group: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis.

  • Formation of a Stable NHS Ester: NHS is added to the reaction to convert the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This semi-stable intermediate is less prone to hydrolysis, thereby increasing the overall efficiency of the conjugation reaction.[1][2]

  • Amine Reaction and Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.

The inclusion of a PEG3 (polyethylene glycol) spacer in the this compound molecule enhances water solubility and reduces potential steric hindrance between the fluorescent dye and the biomolecule, which can help preserve the biological activity of the labeled molecule.[3]

Applications of this compound Conjugates

TAMRA is a bright, orange-red fluorescent dye with excitation and emission maxima around 555 nm and 580 nm, respectively, making it suitable for a wide range of fluorescence-based assays.[4] Key applications of this compound conjugates include:

  • Fluorescence Microscopy and Live-Cell Imaging: Labeled proteins or peptides can be used to visualize their localization and trafficking within cells.[4]

  • Flow Cytometry: Fluorescently labeled antibodies are routinely used for identifying and sorting specific cell populations.

  • Fluorescence Resonance Energy Transfer (FRET) Assays: TAMRA can serve as an acceptor dye when paired with a suitable donor fluorophore (like fluorescein) to study molecular interactions, such as protein-protein interactions or enzymatic activity.[4]

  • Kinase Assays: Peptides labeled with TAMRA can be used as substrates for protein kinases. Phosphorylation of the peptide can lead to a detectable change in the fluorescence signal, allowing for the measurement of kinase activity.[5][6]

  • Labeling of Amine-Modified Oligonucleotides: For use as probes in various molecular biology techniques.[7]

Data Presentation: Optimizing Conjugation Efficiency

The efficiency of the EDC-NHS conjugation reaction is influenced by several key parameters, including the molar ratios of the reactants and the pH of the reaction buffers. The following table provides guideline parameters for optimizing the conjugation of this compound to amine-containing molecules. It is important to note that optimal conditions may vary depending on the specific properties of the molecule being labeled.

ParameterRecommended RangeMolar Ratio (this compound : EDC : NHS : Amine-Molecule)Description
pH for Activation 4.5 - 6.0-The activation of the carboxyl group with EDC and NHS is most efficient in a slightly acidic environment. MES buffer is a common choice as it lacks primary amines and carboxyl groups that could interfere with the reaction.[8][9]
pH for Conjugation 7.2 - 8.5-The reaction of the NHS ester with the primary amine is most efficient at a neutral to slightly basic pH. Phosphate-buffered saline (PBS) or sodium bicarbonate buffer are commonly used.[4][10]
Molar Excess of EDC 2 - 10 fold1 : 2-10 : - : -A molar excess of EDC over the carboxyl-containing molecule is typically used to drive the activation reaction.[10][11]
Molar Excess of NHS 2 - 5 fold1 : - : 2-5 : -A molar excess of NHS is used to efficiently convert the O-acylisourea intermediate to the more stable NHS ester.[11]
Molar Ratio of Amine-Molecule 1 - 1.5 fold1 : - : - : 1-1.5 An equimolar or slight excess of the amine-containing molecule is often used to ensure efficient labeling of the TAMRA probe.

Experimental Protocols

Two-Step Protocol for Conjugating this compound to a Protein/Peptide

This two-step protocol is generally preferred as it minimizes the risk of EDC-mediated polymerization of the amine-containing biomolecule, especially if it also contains carboxyl groups.[2]

Materials:

  • This compound

  • Amine-containing protein or peptide

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (for increased water solubility)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Conjugation Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4, or 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous DMSO or DMF for dissolving this compound

  • Desalting column or dialysis equipment for purification

Procedure:

Step 1: Activation of this compound

  • Equilibrate EDC and NHS to room temperature before use.

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

  • In a microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer.

  • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL).

  • Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the this compound solution.

  • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.

Step 2: Conjugation to the Amine-Containing Molecule

  • Dissolve the amine-containing protein or peptide in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Add the activated this compound solution from Step 1 to the protein/peptide solution. A 1 to 1.5-fold molar ratio of the activated dye to the amine-molecule is a good starting point.

  • Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional but Recommended): Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess dye and reaction byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). Alternatively, dialysis can be used for larger sample volumes.

  • Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).

Protocol for Labeling Amine-Modified Oligonucleotides

Materials:

  • This compound

  • 5'- or 3'-Amine-modified oligonucleotide

  • EDC

  • NHS or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Labeling Buffer: 0.1 M Sodium Bicarbonate or Borate Buffer, pH 8.3-8.5[12]

  • Anhydrous DMSO or DMF

  • Ethanol

  • 3 M Sodium Acetate

  • Nuclease-free water

Procedure:

  • Follow Step 1 as described in the protein/peptide conjugation protocol to activate the this compound.

  • Dissolve the amine-modified oligonucleotide in the Labeling Buffer.

  • Add the activated this compound to the oligonucleotide solution. A 5-20 fold molar excess of the activated dye may be required for efficient labeling.

  • Incubate the reaction in the dark at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Precipitate the labeled oligonucleotide by adding 1/10th volume of 3 M Sodium Acetate and 3 volumes of cold absolute ethanol. Incubate at -20°C for at least 1 hour.

  • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet the oligonucleotide.

  • Carefully remove the supernatant and wash the pellet with cold 70% ethanol.

  • Air-dry the pellet and resuspend in nuclease-free water or a suitable buffer.

  • The purity and concentration of the labeled oligonucleotide can be assessed by UV-Vis spectrophotometry and/or gel electrophoresis.

Mandatory Visualizations

Reaction Mechanism

EDC_NHS_Conjugation TAMRA_COOH This compound O_Acylisourea O-Acylisourea Intermediate (unstable) TAMRA_COOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS NHS->NHS_Ester Conjugate TAMRA-PEG3-NH-R (Stable Amide Bond) NHS_Ester->Conjugate + R-NH₂ Amine R-NH₂ (Primary Amine) Amine->Conjugate

Caption: EDC-NHS conjugation chemistry workflow.

Experimental Workflow

Experimental_Workflow start Start prepare_reagents Prepare Reagents (this compound, EDC, NHS, Buffers) start->prepare_reagents activation Activate this compound with EDC and NHS in Activation Buffer prepare_reagents->activation prepare_amine Prepare Amine-Molecule in Conjugation Buffer prepare_reagents->prepare_amine conjugation Mix Activated Dye and Amine-Molecule Incubate for 2h (RT) or O/N (4°C) activation->conjugation prepare_amine->conjugation quench Quench Reaction (e.g., with Tris or Glycine) conjugation->quench purification Purify Conjugate (Desalting Column or Dialysis) quench->purification characterization Characterize Conjugate (Spectrophotometry, etc.) purification->characterization end End characterization->end

Caption: Two-step experimental workflow for bioconjugation.

Application Example: MAPK/ERK Signaling Pathway Kinase Assay

TAMRA-labeled peptides can be used as substrates to measure the activity of kinases in signaling pathways. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[7][13] A TAMRA-labeled peptide substrate derived from a known MAPK/ERK target, such as myelin basic protein (MBP), can be used in a kinase assay.[5][8]

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Binds Grb2_Sos Grb2/SOS RTK->Grb2_Sos Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK1/2 (MAPKK) Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates Substrate TAMRA-Peptide Substrate (e.g., from MBP) ERK->Substrate Kinase Assay Nucleus Nucleus ERK->Nucleus Translocates to TranscriptionFactors Transcription Factors (e.g., c-Myc, Elk-1) ERK->TranscriptionFactors Phosphorylates PhosphoSubstrate Phosphorylated TAMRA-Peptide Substrate->PhosphoSubstrate Phosphorylates Fluorescence Change in Fluorescence PhosphoSubstrate->Fluorescence GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: MAPK/ERK pathway and a kinase assay application.

References

Step-by-Step Guide to TAMRA-PEG3-COOH Labeling of Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent labeling of proteins, peptides, and other amine-containing biomolecules using TAMRA-PEG3-COOH. The protocol is based on the widely used N-hydroxysuccinimide (NHS) ester chemistry, which facilitates the formation of a stable amide bond between the fluorescent dye and primary amino groups on the target molecule.

Introduction

Tetramethylrhodamine (TAMRA) is a bright, photostable rhodamine-based fluorescent dye commonly used for labeling biomolecules. The inclusion of a polyethylene glycol (PEG) spacer (PEG3) in the this compound reagent enhances the solubility of the dye and the resulting conjugate in aqueous buffers, while also minimizing potential steric hindrance and non-specific interactions between the dye and the biomolecule. This labeling strategy is a cornerstone in various life science applications, including fluorescence microscopy, flow cytometry, immunofluorescence, and fluorescence resonance energy transfer (FRET)-based assays.

The protocol involves a two-step process. First, the carboxyl group (-COOH) of this compound is activated to an amine-reactive NHS ester using carbodiimide chemistry, typically with N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). The resulting TAMRA-PEG3-NHS ester is then reacted with the amine-containing biomolecule.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and the labeling reaction.

ParameterValueReference
Molecular Weight (this compound)633.69 g/mol [1]
Excitation Maximum (λex)~546 - 553 nm[2][3][4]
Emission Maximum (λem)~565 - 579 nm[2][3][5]
Optimal pH for Labeling Reaction8.0 - 9.0
Recommended Molar Excess of Dye:Protein10:1 to 20:1 (for initial optimization)
Incubation Time1 - 2 hours at room temperature, or overnight at 4°C
Quenching Reagent1 M Tris-HCl, pH 8.0 or 1 M Glycine

Experimental Protocols

This section provides a detailed, step-by-step protocol for the labeling of a generic protein with this compound.

Materials and Reagents:

  • This compound

  • Target protein or other amine-containing biomolecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Protocol:

Step 1: Preparation of Reagents

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • EDC Stock Solution: Prepare a 100 mM stock solution of EDC in anhydrous DMF or DMSO.

  • NHS Stock Solution: Prepare a 100 mM stock solution of NHS in anhydrous DMF or DMSO.

  • Protein Solution: Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

Step 2: Activation of this compound

  • In a microcentrifuge tube, combine the following in order:

    • 10 µL of 10 mM this compound stock solution

    • 10 µL of 100 mM EDC stock solution

    • 10 µL of 100 mM NHS stock solution

  • Vortex the mixture gently and incubate at room temperature for 15-30 minutes to allow for the formation of the TAMRA-PEG3-NHS ester.

Step 3: Labeling Reaction

  • Add the activated TAMRA-PEG3-NHS ester solution from Step 2 to the protein solution. A 10:1 to 20:1 molar excess of the dye to the protein is recommended for initial experiments, but this should be optimized for each specific protein.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.

Step 4: Quenching the Reaction

  • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

  • Incubate for an additional 30 minutes at room temperature. This step will quench any unreacted NHS ester.

Step 5: Purification of the Labeled Protein

  • Separate the TAMRA-labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

  • The first colored fraction to elute will be the labeled protein. The smaller, unreacted dye molecules will elute later.

  • Collect the fractions containing the labeled protein.

Step 6: Determination of Degree of Labeling (DOL)

  • Measure the absorbance of the purified labeled protein at 280 nm (for protein) and at the absorption maximum of TAMRA (~555 nm).

  • Calculate the concentration of the protein and the dye.

  • The DOL is the molar ratio of the dye to the protein.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

G cluster_reactants Reactants cluster_reagents Reagents TAMRA_PEG3_COOH This compound Activated_Ester TAMRA-PEG3-NHS Ester (Amine-Reactive Intermediate) TAMRA_PEG3_COOH->Activated_Ester Activation Primary_Amine Primary Amine (on Biomolecule) Amide_Bond Stable Amide Bond (Labeled Biomolecule) Primary_Amine->Amide_Bond EDC_NHS EDC, NHS EDC_NHS->Activated_Ester Activated_Ester->Amide_Bond Conjugation

Caption: Chemical pathway of this compound labeling.

G Start Start Reagent_Prep Prepare Reagents (Dye, EDC/NHS, Protein) Start->Reagent_Prep Activation Activate this compound with EDC and NHS Reagent_Prep->Activation Labeling Incubate Activated Dye with Biomolecule Activation->Labeling Quenching Quench Reaction with Tris or Glycine Labeling->Quenching Purification Purify Labeled Biomolecule (e.g., Size-Exclusion Chromatography) Quenching->Purification Analysis Analyze Labeled Biomolecule (e.g., Spectroscopy for DOL) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for biomolecule labeling.

References

Application Notes and Protocols for TAMRA-PEG3-COOH Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent labeling of biomolecules containing primary amines with the fluorescent dye TAMRA-PEG3-COOH. TAMRA (Tetramethylrhodamine) is a bright rhodamine-based fluorophore widely used in various applications, including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays. The inclusion of a polyethylene glycol (PEG) spacer (PEG3) enhances the solubility of the dye in aqueous buffers and minimizes potential steric hindrance between the dye and the biomolecule, thereby preserving the biological activity of the labeled molecule.

The protocol herein details the two-step process for labeling: the activation of the carboxyl group on this compound using EDC and NHS, followed by the conjugation to a primary amine on the target biomolecule. This method is broadly applicable to proteins, antibodies, peptides, and other amine-containing molecules.

Calculating Molar Excess

The efficiency of the labeling reaction is critically dependent on the molar ratio of the labeling reagent to the biomolecule. A molar excess of the dye is used to drive the reaction to completion. However, an excessive amount can lead to over-labeling, which may result in fluorescence quenching or loss of biological activity.[1] Therefore, optimization of the molar excess is recommended for each specific application.

Key Parameters for Molar Excess Calculation:

ParameterDescription
Molecular Weight of Biomolecule The molecular weight of the protein, antibody, or other molecule to be labeled (in g/mol ). For IgG antibodies, a typical molecular weight is ~150,000 g/mol .
Molecular Weight of this compound 633.69 g/mol [2]
Molar Extinction Coefficient of TAMRA ~91,000 cm⁻¹M⁻¹ at ~546 nm[3]
Molar Excess of Dye The ratio of moles of dye to moles of biomolecule. A typical starting range for proteins is a 10-20 fold molar excess.[4] For smaller peptides, a 1:1 to 3:1 molar ratio may be sufficient.[5]
Molar Excess of EDC/NHS The ratio of moles of activating agents to moles of the dye. A common starting point is a 2-5 fold molar excess of NHS and a 2-10 fold molar excess of EDC relative to the dye.[6][7][8]

Experimental Workflow

The overall workflow for this compound labeling involves preparation of reagents, activation of the dye, conjugation to the biomolecule, and purification of the final product.

G cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis prep_biomolecule Prepare Biomolecule in Amine-Free Buffer conjugate Add Activated Dye to Biomolecule (pH 7.2-8.5) prep_biomolecule->conjugate prep_dye Prepare this compound Stock Solution (DMSO) activate_dye Activate this compound with EDC and NHS (pH 4.5-6.0) prep_dye->activate_dye prep_edc_nhs Prepare Fresh EDC/NHS Solutions prep_edc_nhs->activate_dye activate_dye->conjugate incubate Incubate Reaction (1-2 hours at RT or overnight at 4°C) conjugate->incubate purify Purify Conjugate (Dialysis or Gel Filtration) incubate->purify analyze Characterize Conjugate (Determine Degree of Labeling) purify->analyze

Caption: Workflow for this compound Labeling of Biomolecules.

Experimental Protocols

Materials
  • This compound

  • Biomolecule to be labeled (e.g., protein, antibody)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[9]

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffered Saline (PBS), pH 7.2-8.5 (must be amine-free, e.g., do not use Tris buffer)[5]

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5[10]

  • Purification resin (e.g., Sephadex G-25) or dialysis cassette (with appropriate molecular weight cutoff)

Protocol

1. Preparation of Reagents

  • Biomolecule Solution: Prepare the biomolecule in the Conjugation Buffer at a concentration of at least 2 mg/mL for optimal results.[6] Ensure the buffer is free of primary amines. If the biomolecule is in a buffer containing amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or gel filtration.

  • This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh.

  • EDC and NHS/Sulfo-NHS Solutions: Prepare EDC and NHS/Sulfo-NHS solutions in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[11]

2. Activation of this compound

This two-step procedure is recommended to minimize self-conjugation of biomolecules that contain both amines and carboxyl groups.[9][11]

  • In a microcentrifuge tube, combine the desired amount of this compound stock solution with the Activation Buffer.

  • Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS (or Sulfo-NHS) relative to the this compound.

  • Incubate the reaction for 15-30 minutes at room temperature.[11]

3. Conjugation of Activated Dye to Biomolecule

  • Immediately add the activated this compound solution to the biomolecule solution.

  • Adjust the pH of the reaction mixture to 7.2-8.5 by adding a small amount of a suitable base or by using the Conjugation Buffer. The reaction of the NHS-activated dye with primary amines is most efficient at a slightly basic pH.[7]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10] Gentle stirring or mixing during incubation is recommended.

4. Quenching of the Reaction (Optional)

  • To stop the labeling reaction, a quenching reagent can be added. Add Tris-HCl or hydroxylamine to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[2]

5. Purification of the Conjugate

  • Remove unreacted dye and byproducts by gel filtration (e.g., using a Sephadex G-25 column) or by extensive dialysis against an appropriate buffer (e.g., PBS).

Characterization of the Conjugate

Calculating the Degree of Labeling (DOL)

The DOL, or the molar ratio of dye to protein, is an important parameter to determine the success of the labeling reaction.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength for TAMRA (A_max, ~546 nm).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Concentration of Dye (M) = A_max / (ε_dye × path length)

      • ε_dye for TAMRA is ~91,000 M⁻¹cm⁻¹[3]

  • Calculate the corrected protein absorbance at 280 nm to account for the dye's absorbance at this wavelength:

    • A₂₈₀_corrected = A₂₈₀ - (A_max × CF)

      • The correction factor (CF) is the ratio of the dye's absorbance at 280 nm to its absorbance at its A_max. This value may need to be determined empirically for this compound.

  • Calculate the protein concentration:

    • Protein Concentration (M) = A₂₈₀_corrected / (ε_protein × path length)

      • ε_protein is the molar extinction coefficient of your biomolecule at 280 nm.

  • Calculate the Degree of Labeling (DOL):

    • DOL = Moles of Dye / Moles of Protein

An optimal DOL for antibodies is typically between 2 and 10.[12]

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the chemical logic of the two-step EDC/NHS activation and subsequent amine conjugation.

G TAMRA_COOH This compound Activated_Dye Activated TAMRA-NHS Ester (Amine-Reactive) TAMRA_COOH->Activated_Dye + EDC_NHS EDC + NHS (Activation Buffer, pH 4.5-6.0) EDC_NHS->Activated_Dye   Conjugate TAMRA-Labeled Biomolecule (Stable Amide Bond) Activated_Dye->Conjugate + Byproducts EDC Byproduct + NHS Activated_Dye->Byproducts hydrolysis Biomolecule_NH2 Biomolecule-NH₂ (Conjugation Buffer, pH 7.2-8.5) Biomolecule_NH2->Conjugate Conjugate->Byproducts releases

Caption: EDC/NHS Activation and Amine Conjugation Chemistry.

References

Application Notes and Protocols for Labeling Primary Amines with TAMRA-PEG3-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG3-COOH is a fluorescent labeling reagent consisting of a tetramethylrhodamine (TAMRA) fluorophore linked to a carboxylic acid via a three-unit polyethylene glycol (PEG) spacer. This reagent is designed for the covalent labeling of primary amines on biomolecules such as proteins, antibodies, peptides, and amine-modified oligonucleotides. The TAMRA dye is a bright, orange-red fluorophore with excellent photostability, making it a popular choice for a wide range of applications including fluorescence microscopy, flow cytometry, and FRET-based assays.[1][2] The PEG spacer enhances the solubility of the dye and reduces potential steric hindrance between the dye and the biomolecule.[3]

This document provides detailed protocols for the activation of the carboxylic acid group of this compound, the subsequent labeling of primary amines, purification of the conjugate, and characterization of the degree of labeling.

Physicochemical and Spectral Properties

A summary of the key properties of this compound and the resulting TAMRA-labeled biomolecules is provided in the table below.

PropertyValueReference
Molecular Formula C34H39N3O9[4]
Molecular Weight 633.69 g/mol [5]
Excitation Maximum (λex) ~555 nm[1]
Emission Maximum (λem) ~580 nm[1]
Molar Extinction Coefficient (ε) ~90,000 M⁻¹cm⁻¹[1]
Quantum Yield (Φ) 0.3–0.5[1]
Reactive Group Carboxylic Acid (-COOH)[4]
Storage Store at -20°C, protected from light and moisture.[3]

Experimental Protocols

Labeling primary amines with this compound is a two-step process. First, the carboxylic acid group must be activated to an amine-reactive intermediate. A common and efficient method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The resulting NHS ester is then reacted with the primary amine-containing biomolecule.

Protocol 1: Activation of this compound with EDC and NHS

This protocol describes the generation of an amine-reactive TAMRA-PEG3-NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

Procedure:

  • Equilibrate all reagents to room temperature before use.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use. A 1.5 to 2-fold molar excess of EDC and NHS over this compound is recommended.

  • Add the this compound solution to the EDC/NHS mixture.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • The resulting solution contains the activated TAMRA-PEG3-NHS ester and can be used immediately for labeling.

Note: The NHS ester is susceptible to hydrolysis, so it should be used promptly after preparation.

Protocol 2: Labeling of Proteins with Activated TAMRA-PEG3-NHS Ester

This protocol outlines the conjugation of the activated dye to a protein.

Materials:

  • Activated TAMRA-PEG3-NHS ester solution (from Protocol 1)

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-9.0

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL. Note: Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the labeling reaction.

  • Slowly add the activated TAMRA-PEG3-NHS ester solution to the protein solution while gently stirring. The molar ratio of dye to protein should be optimized for each specific protein, with a starting range of 5:1 to 20:1 being typical.[6][7]

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • (Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes.

  • Purify the labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 3: Purification and Storage of the Labeled Conjugate

Proper purification is crucial for removing unconjugated dye, which can interfere with downstream applications.

Purification:

  • Gel Filtration Chromatography: This is the most common method for separating the labeled protein from free dye. Use a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25 or BioGel P-30).

  • Dialysis: For larger volumes, dialysis against a suitable buffer (e.g., PBS) can be effective. Perform several buffer changes over 12-24 hours.

Storage:

  • Store the purified, labeled protein at 4°C, protected from light.

  • For long-term storage (months to years), add a cryoprotectant like glycerol to a final concentration of 50% (v/v) and store in single-use aliquots at -20°C.[8]

  • The TAMRA-protein conjugate is generally stable for at least two months at 4°C when stored properly.[9]

Characterization of the Labeled Conjugate

Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter to determine. It can be calculated using absorbance measurements.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of TAMRA (~555 nm, Amax).

  • Calculate the concentration of the dye: [Dye] (M) = Amax / (ε_dye × path length)

    • ε_dye for TAMRA is ~90,000 M⁻¹cm⁻¹

  • Calculate the corrected protein absorbance to account for the dye's absorbance at 280 nm: A_protein = A280 - (Amax × CF)

    • The correction factor (CF) for TAMRA is approximately 0.3.

  • Calculate the concentration of the protein: [Protein] (M) = A_protein / (ε_protein × path length)

    • ε_protein is the molar extinction coefficient of your specific protein. For a typical IgG, this is ~210,000 M⁻¹cm⁻¹.

  • Calculate the DOL: DOL = [Dye] / [Protein]

An optimal DOL for most applications is between 2 and 4.[6][9]

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Dye:Protein Molar Ratio (in reaction) 5:1 to 20:1This should be optimized for each specific protein.[6][7]
Optimal Degree of Labeling (DOL) 2 - 4Higher DOL can lead to fluorescence quenching.[6][9]
Protein Concentration for Labeling 2 - 10 mg/mLLower concentrations can decrease reaction efficiency.[7]
Reaction pH 8.0 - 9.0Ensures primary amines are deprotonated and reactive.[1]
Reaction Time 1 hourAt room temperature.
Conjugate Stability ~2 months at 4°CWhen stored protected from light.[9]

Visualizations

Experimental Workflow for Protein Labeling

G cluster_activation Step 1: Activation of this compound cluster_labeling Step 2: Labeling of Primary Amines cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization a1 This compound b Incubate 15-30 min at RT a1->b a2 EDC + NHS a2->b a3 Activation Buffer (pH 4.5-6.0) a3->b c Activated TAMRA-PEG3-NHS Ester b->c f Incubate 1 hr at RT c->f d Protein with Primary Amines d->f e Reaction Buffer (pH 8.0-9.0) e->f g Labeled Protein Conjugate f->g h Gel Filtration or Dialysis g->h i Purified TAMRA-labeled Protein h->i j Spectrophotometry (A280 & A555) i->j k Calculate Degree of Labeling (DOL) j->k

Caption: Workflow for labeling primary amines with this compound.

Application Workflow: Cell Tracking using Fluorescence Microscopy

G cluster_prep Preparation cluster_incubation Cellular Labeling cluster_imaging Fluorescence Microscopy p1 Label Protein of Interest with this compound p2 Purify and Characterize Labeled Protein p1->p2 c2 Incubate Cells with TAMRA-labeled Protein p2->c2 c1 Culture Cells of Interest c1->c2 c3 Wash Cells to Remove Unbound Protein c2->c3 i1 Prepare Slides with Labeled Cells c3->i1 i2 Excite at ~555 nm i1->i2 i3 Detect Emission at ~580 nm i2->i3 i4 Image Acquisition and Analysis i3->i4

Caption: Workflow for cell tracking using a TAMRA-labeled protein.

References

Application Notes and Protocols for TAMRA-PEG3-COOH in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TAMRA-PEG3-COOH, a fluorescent labeling reagent, for flow cytometry applications. This document outlines the necessary protocols for antibody conjugation, cell staining, and data analysis, along with key performance characteristics to enable robust and reproducible results in your research.

Introduction to this compound

5-Carboxytetramethylrhodamine (TAMRA) is a bright, orange-red fluorescent dye commonly employed in cellular analysis. The PEG3 linker (a triethylene glycol spacer) incorporated in this compound increases the hydrophilicity of the molecule and provides a flexible spacer arm, which can reduce steric hindrance and minimize non-specific binding when conjugated to biomolecules. The terminal carboxylic acid (COOH) group allows for covalent conjugation to primary amines on proteins, such as antibodies or ligands, through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid to an N-hydroxysuccinimide (NHS) ester using carbodiimide chemistry.

TAMRA-conjugated biomolecules are well-suited for flow cytometry, a powerful technique for single-cell analysis of heterogeneous populations. Its excitation and emission properties are compatible with standard laser lines available on most commercial flow cytometers.

Key Applications in Flow Cytometry

  • Immunophenotyping: Identification and quantification of cell subpopulations based on the expression of specific cell surface or intracellular markers using TAMRA-conjugated antibodies.

  • Receptor Occupancy and Binding Assays: Quantifying the binding of a TAMRA-labeled ligand to its cell surface receptor.[1]

  • Cellular Uptake and Internalization Studies: Tracking the internalization of TAMRA-conjugated molecules by cells over time.[2]

  • Analysis of Signaling Pathways: Investigating cellular signaling events by using TAMRA-labeled ligands or antibodies to probe specific components of a signaling cascade.[3][4][5]

Data Presentation

Spectral Properties of TAMRA
ParameterValueReference
Excitation Maximum (λex)~555 nm[6][7]
Emission Maximum (λem)~580 nm[6][7]
Molar Extinction Coefficient (ε) at 555 nm~95,000 cm⁻¹M⁻¹
Quantum Yield (Φ)~0.1 - 0.5[7]
Recommended Laser Line561 nm (Yellow-Green)
Common Emission Filter585/42 bandpass
Example Quantitative Data for a TAMRA-Conjugated Antibody

The following table provides representative data for a TAMRA-conjugated antibody targeting a cell surface marker. This data is for illustrative purposes and actual results will vary depending on the antibody, cell type, and experimental conditions.

ParameterValue
Antibody Concentration for Staining0.5 - 2.0 µg/mL
Degree of Labeling (DOL)3 - 7 moles TAMRA per mole IgG
Signal-to-Noise Ratio (SNR)> 50
Staining Index> 10

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Antibody

This protocol describes the two-step process of first activating the carboxylic acid group of this compound to an amine-reactive NHS ester, followed by conjugation to a primary amine-containing protein such as an antibody.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • 1M Sodium Bicarbonate, pH 8.3

  • Desalting column (e.g., Sephadex G-25)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to a concentration of 10 mg/mL in separate tubes.

    • In a new reaction tube, combine this compound, a 1.2-fold molar excess of EDC, and a 1.5-fold molar excess of NHS.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. This reaction creates the amine-reactive TAMRA-PEG3-NHS ester.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete with the conjugation reaction. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-5 mg/mL.

    • Add 1/10th volume of 1M Sodium Bicarbonate (pH 8.3) to the antibody solution to raise the pH, which facilitates the reaction with primary amines.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the activated TAMRA-PEG3-NHS ester solution to the antibody solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

  • Purification of the Conjugate:

    • Remove unconjugated TAMRA-PEG3-NHS ester by passing the reaction mixture through a desalting column pre-equilibrated with PBS.

    • Collect the colored fractions corresponding to the labeled antibody.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 555 nm (for TAMRA).

    • Calculate the protein concentration using the following formula, which corrects for the absorbance of TAMRA at 280 nm:

      • Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x 0.178)] / ε₂₈₀ of protein

    • Calculate the concentration of TAMRA:

      • TAMRA Concentration (M) = A₅₅₅ / 95,000

    • Calculate the DOL:

      • DOL = TAMRA Concentration (M) / Protein Concentration (M)

Protocol 2: Cell Surface Staining for Flow Cytometry

Materials:

  • Cells in suspension (e.g., PBMCs, cultured cell lines)

  • TAMRA-conjugated antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fc block (optional, for cells expressing Fc receptors)

  • Viability dye (optional)

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Harvest cells and wash once with ice-cold Flow Cytometry Staining Buffer.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

    • Resuspend the cell pellet in staining buffer to a concentration of 1 x 10⁷ cells/mL.

  • Fc Receptor Blocking (Optional):

    • If using cells with high Fc receptor expression (e.g., B cells, macrophages), add an Fc blocking reagent and incubate for 10-15 minutes at 4°C.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

    • Add the predetermined optimal concentration of the TAMRA-conjugated antibody.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

    • Repeat the wash step.

  • Resuspension and Data Acquisition:

    • Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

    • If using a viability dye, add it according to the manufacturer's protocol.

    • Acquire data on a flow cytometer using the appropriate laser and filter set for TAMRA.

Protocol 3: Intracellular Staining for Flow Cytometry

Materials:

  • Cells in suspension

  • TAMRA-conjugated antibody

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., PBS with 0.1% saponin or 0.5% Triton X-100)

  • Flow Cytometry Staining Buffer

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Cell Surface Staining (Optional):

    • If co-staining for surface markers, perform the cell surface staining protocol first (Protocol 2, steps 1-4).

  • Fixation:

    • After the final wash of the surface staining, resuspend the cell pellet in 100 µL of Fixation Buffer.

    • Incubate for 20 minutes at room temperature, protected from light.

    • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

  • Permeabilization and Intracellular Staining:

    • Resuspend the fixed cells in 100 µL of Permeabilization Buffer.

    • Add the TAMRA-conjugated antibody for the intracellular target.

    • Incubate for 30-45 minutes at room temperature in the dark.

  • Washing:

    • Wash the cells twice with 2 mL of Permeabilization Buffer.

  • Resuspension and Data Acquisition:

    • Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

    • Acquire data on a flow cytometer.

Visualizations

Experimental Workflows

experimental_workflow cluster_conjugation Antibody Conjugation cluster_staining Flow Cytometry Staining TAMRA_COOH This compound Activation Activation with EDC and NHS TAMRA_COOH->Activation TAMRA_NHS TAMRA-PEG3-NHS Activation->TAMRA_NHS Conjugation Conjugation TAMRA_NHS->Conjugation Antibody Antibody Antibody->Conjugation Purification Purification Conjugation->Purification Labeled_Ab TAMRA-Antibody Conjugate Purification->Labeled_Ab Staining Staining with TAMRA-Antibody Labeled_Ab->Staining Cells Cell Suspension Cells->Staining Washing Washing Staining->Washing Acquisition Data Acquisition Washing->Acquisition

Caption: Workflow for antibody conjugation and cell staining.

Example Signaling Pathway Analysis

The following diagram illustrates a hypothetical signaling pathway that could be investigated using a this compound conjugated ligand. In this example, a TAMRA-labeled growth factor is used to monitor receptor binding and internalization, and intracellular staining with other fluorescent antibodies is used to detect downstream phosphorylation events.

signaling_pathway cluster_cell Cell Ligand TAMRA-Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding Internalization Receptor Internalization Receptor->Internalization Endocytosis Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Nucleus Nucleus Transcription_Factor->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression

References

Application Notes and Protocols: Tamra-peg3-cooh for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Overview of Tamra-peg3-cooh

This compound is a versatile fluorescent labeling reagent designed for bioconjugation. It consists of three key components:

  • TAMRA (Tetramethylrhodamine): A bright and photostable rhodamine-based fluorophore that emits in the orange-red region of the visible spectrum.

  • PEG3 (Triethylene Glycol): A short, hydrophilic polyethylene glycol linker. This spacer arm separates the fluorophore from the target biomolecule, which helps to reduce steric hindrance and minimize potential quenching interactions. The hydrophilicity of the PEG linker also aids in reducing the aggregation and non-specific binding of the labeled conjugate.

  • COOH (Carboxylic Acid): A terminal carboxyl group that serves as a reactive handle for covalent attachment to primary amines (e.g., on proteins, antibodies, or amino-modified oligonucleotides) following activation.

This combination makes this compound an excellent choice for creating custom fluorescent probes for various applications in fluorescence microscopy and other bio-assays.

Photophysical and Chemical Properties

The quantitative properties of the TAMRA fluorophore are critical for designing fluorescence experiments, including selecting appropriate filter sets and laser lines.

PropertyValueSource(s)
Excitation Maximum (λex) ~546 - 553 nm[1][2][3][4]
Emission Maximum (λem) ~575 - 579 nm[1][2][3]
Molar Extinction Coefficient (ε) ~80,000 - 92,000 M⁻¹cm⁻¹[2][3][4]
Molecular Weight ~630.69 g/mol [2][4]
Reactive Group Carboxylic Acid (-COOH)[5]
Reactivity Target Primary Amines (-NH₂) (after activation)[5][6]
Common Solvents DMSO, DMF[2][3]

Core Application: Covalent Labeling of Biomolecules

The primary application of this compound is the covalent labeling of biomolecules. The carboxylic acid group does not directly react with amines. It must first be activated to form a more reactive species, typically an N-hydroxysuccinimide (NHS) ester, using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This activated NHS ester then efficiently reacts with primary amines on the target molecule in a basic buffer (pH 7.5-8.5) to form a stable amide bond.[6]

G Tamra_COOH This compound Reagents EDC + NHS (Activation) Tamra_COOH->Reagents Activated_Ester Tamra-PEG3-NHS Ester (Active Intermediate) Reagents->Activated_Ester Step 1 Conjugation Conjugation Reaction (pH 8.0-8.5) Activated_Ester->Conjugation Biomolecule Biomolecule (e.g., Antibody) with Primary Amine (-NH₂) Biomolecule->Conjugation Purification Purification (e.g., Spin Column) Conjugation->Purification Step 2 Final_Product Labeled Conjugate Tamra-Antibody Purification->Final_Product Step 3

Workflow for activating and conjugating this compound.

Detailed Experimental Protocols

This protocol describes the steps to label an antibody with this compound. The molar ratio of dye to protein may need to be optimized for specific antibodies and applications.

Materials Required:

  • This compound

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS) at 2-5 mg/mL.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification/Spin Column (e.g., Sephadex G-25 or G-100)

  • Spectrophotometer (UV-Vis)

Procedure:

Part A: Activation of this compound (Preparation of NHS Ester)

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or water immediately before use.

  • In a microcentrifuge tube, combine 10 µL of 10 mM this compound, 10 µL of 100 mM EDC, and 10 µL of 100 mM NHS.

  • Vortex briefly and incubate at room temperature for 15-30 minutes in the dark to activate the carboxyl group.

Part B: Conjugation to the Antibody

  • Transfer 100 µL of the antibody solution (e.g., at 2 mg/mL) to a new reaction tube.

  • Add 20 µL of 1 M Sodium Bicarbonate buffer to the antibody solution to raise the pH to ~8.3.[7]

  • Add the activated this compound solution from Part A to the antibody solution. A recommended starting molar ratio of dye-to-protein is between 8:1 and 20:1.[7]

  • Mix gently by pipetting and incubate for 1-2 hours at room temperature in the dark, with gentle stirring or rocking.

Part C: Purification of the Labeled Conjugate

  • Prepare a spin column according to the manufacturer's instructions to remove unconjugated dye.[7] Typically, this involves hydrating the resin (e.g., Sephadex), packing the column by centrifugation, and washing with PBS.

  • Carefully apply the conjugation reaction mixture from Part B to the top of the prepared column.

  • Centrifuge the column (e.g., at 1,000 x g for 2 minutes). The purified, labeled antibody will be in the eluate.[7] The smaller, unconjugated dye molecules will remain in the column resin.

  • Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and storing at -20°C.

Part D: Calculation of Degree of Labeling (DOL) The DOL is the average number of dye molecules conjugated to each antibody molecule. It can be determined using absorption spectroscopy.

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's absorption maximum (~550 nm, A_max).

  • Calculate the concentration of the dye:

    • [Dye] (M) = A_max / ε_dye (where ε_dye is the molar extinction coefficient of TAMRA, ~85,000 M⁻¹cm⁻¹)

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:

    • [Protein] (M) = (A₂₈₀ - (A_max × CF)) / ε_protein (where ε_protein for IgG is ~210,000 M⁻¹cm⁻¹ and the Correction Factor (CF) for TAMRA is ~0.3)

  • Calculate the DOL:

    • DOL = [Dye] / [Protein]

    • An optimal DOL for antibodies is typically between 2 and 7.

This protocol outlines the use of a TAMRA-labeled secondary antibody for indirect immunofluorescence on cultured cells.

G Prepare_Sample 1. Prepare Sample (Cells on Coverslip) Fix_Perm 2. Fixation & Permeabilization (e.g., 4% PFA, then 0.1% Triton X-100) Prepare_Sample->Fix_Perm Block 3. Blocking (e.g., 1% BSA in PBS) Fix_Perm->Block Primary_Ab 4. Primary Antibody Incubation Block->Primary_Ab Wash1 5. Wash (3x with PBS) Primary_Ab->Wash1 Secondary_Ab_Tamra 6. TAMRA-Conjugated Secondary Antibody Incubation Wash1->Secondary_Ab_Tamra Wash2 7. Wash (3x with PBS) Secondary_Ab_Tamra->Wash2 Mount_Image 8. Mount & Image (e.g., DAPI-containing mounting medium) Wash2->Mount_Image

General workflow for indirect immunofluorescence staining.

Procedure:

  • Cell Preparation: Culture cells on sterile glass coverslips until they reach the desired confluency.

  • Fixation and Permeabilization:

    • Wash cells briefly with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash 3 times with PBS.

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes (this step is not needed for cell surface targets).

  • Blocking: Wash 3 times with PBS, then block with a solution of 1-5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells 3 times with PBS to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the TAMRA-labeled secondary antibody (prepared as in Protocol 1, if it's a primary direct label, or a commercially available labeled secondary) in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Final Washes: Wash 3 times with PBS, protected from light. An optional counterstain (e.g., DAPI for nuclei) can be included in the second wash.

  • Mounting and Imaging: Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Image using a fluorescence microscope with appropriate filter sets for TAMRA (e.g., TRITC or Texas Red channel).

Additional Applications and Considerations

  • Flow Cytometry: TAMRA-labeled antibodies are suitable for identifying and sorting cell populations based on protein expression.

  • FRET: TAMRA can serve as an acceptor fluorophore in Förster Resonance Energy Transfer (FRET) experiments when paired with a suitable donor, such as a green fluorescent protein (GFP) or fluorescein (FITC).

  • Drug Development: Labeled small molecules or peptides can be used to study drug uptake, distribution, and target engagement within cells. The use of TAMRA-PEG3 linkers in PROTACs, for example, allows for visualization and tracking of these complex molecules.[8]

References

Application Notes and Protocols for TAMRA-PEG3-COOH in Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of TAMRA-PEG3-COOH for the fluorescent labeling of synthetic oligonucleotides. This document includes the chemical principles, detailed experimental protocols, and expected outcomes for the conjugation of this versatile fluorescent dye to amino-modified oligonucleotides.

Introduction to this compound Labeling

Carboxytetramethylrhodamine (TAMRA) is a popular orange-red fluorescent dye widely used in molecular biology for labeling nucleic acids. The this compound derivative incorporates a three-unit polyethylene glycol (PEG) spacer, which offers several advantages for oligonucleotide conjugation:

  • Increased Hydrophilicity: The PEG linker enhances the water solubility of the labeled oligonucleotide, which can be beneficial for handling and in aqueous-based assays.

  • Reduced Steric Hindrance: The spacer arm physically separates the bulky TAMRA dye from the oligonucleotide, minimizing potential interference with hybridization or enzymatic reactions.

  • Improved Stability: PEGylation can protect the oligonucleotide from nuclease degradation, increasing its stability in biological systems.

The terminal carboxylic acid (-COOH) group on this compound allows for a stable amide bond formation with a primary amine on a modified oligonucleotide. This is typically achieved through a carbodiimide-mediated coupling reaction.

Chemical Principle of Conjugation

The labeling of an amino-modified oligonucleotide with this compound is a two-step process that is often performed in situ. First, the carboxylic acid group of this compound is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This reaction forms a semi-stable NHS ester. Subsequently, the activated TAMRA-PEG3-NHS ester readily reacts with the primary amine group on the modified oligonucleotide to form a stable amide linkage.

G cluster_activation Activation Step cluster_conjugation Conjugation Step Tamra_COOH This compound Activated_Tamra TAMRA-PEG3-NHS Ester Tamra_COOH->Activated_Tamra In-situ activation EDC_NHS EDC + NHS Labeled_Oligo TAMRA-Labeled Oligonucleotide Activated_Tamra->Labeled_Oligo Coupling Amino_Oligo Amino-Modified Oligonucleotide Amino_Oligo->Labeled_Oligo Amide bond formation

Figure 1: Reaction scheme for labeling an amino-modified oligonucleotide with this compound.

Experimental Protocols

This section provides a detailed protocol for the labeling of an amino-modified oligonucleotide with this compound using EDC/NHS chemistry.

Materials and Reagents
Reagent/MaterialSupplierCatalog Number (Example)Storage
This compoundVariouse.g., MedchemExpress HY-D2108-20°C, desiccated, protected from light
Amino-Modified OligonucleotideCustom SynthesisN/A-20°C
EDC (EDAC)Variouse.g., Thermo Fisher E2247-20°C, desiccated
N-Hydroxysuccinimide (NHS)Variouse.g., Sigma-Aldrich 130672Room Temperature, desiccated
Anhydrous Dimethyl Sulfoxide (DMSO)Variouse.g., Sigma-Aldrich D8418Room Temperature
0.1 M Sodium Bicarbonate Buffer, pH 8.5Lab PreparedN/A4°C
Nuclease-free WaterVariouse.g., Thermo Fisher AM9937Room Temperature
Ethanol (100% and 70%)VariousN/ARoom Temperature
3 M Sodium Acetate, pH 5.2Lab PreparedN/ARoom Temperature
Size-Exclusion Desalting ColumnsVariouse.g., GE Healthcare Sephadex G-25Room Temperature
Labeling Protocol

This protocol is optimized for a 10 nmol scale oligonucleotide synthesis. Adjust volumes accordingly for different scales.

  • Oligonucleotide Preparation:

    • Dissolve the lyophilized amino-modified oligonucleotide in 100 µL of 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 100 µM.

    • Vortex briefly and centrifuge to collect the solution at the bottom of the tube.

  • This compound Activation and Conjugation:

    • In a separate microcentrifuge tube, dissolve 1 mg of this compound (approximately 1.5 µmol) in 100 µL of anhydrous DMSO to make a 10 mM stock solution.

    • In another tube, prepare a fresh solution of 100 mM EDC and 100 mM NHS in anhydrous DMSO.

    • To the 100 µL of dissolved oligonucleotide, add 15 µL of the 10 mM this compound solution (150 nmol, 15-fold molar excess).

    • Immediately add 15 µL of the EDC/NHS solution.

    • Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature in the dark.

G start Start dissolve_oligo Dissolve Amino-Oligo in Bicarbonate Buffer start->dissolve_oligo prepare_reagents Prepare this compound and EDC/NHS Solutions in DMSO dissolve_oligo->prepare_reagents mix Mix Oligo, this compound, and EDC/NHS prepare_reagents->mix incubate Incubate 2-4 hours at Room Temperature (in dark) mix->incubate purify Purify Labeled Oligonucleotide incubate->purify analyze Analyze by UV-Vis and Mass Spec purify->analyze end End analyze->end

Figure 2: Experimental workflow for this compound oligonucleotide labeling.

Purification of the Labeled Oligonucleotide

It is crucial to remove the unreacted this compound and coupling reagents from the labeled oligonucleotide. Two common methods are ethanol precipitation and size-exclusion chromatography. For most applications, a combination of both is recommended for higher purity.

Ethanol Precipitation:

  • To the 130 µL reaction mixture, add 13 µL of 3 M sodium acetate (pH 5.2).

  • Add 390 µL of ice-cold 100% ethanol.

  • Vortex briefly and incubate at -20°C for at least 1 hour.

  • Centrifuge at 14,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with 500 µL of 70% ethanol and centrifuge for 10 minutes.

  • Repeat the wash step.

  • Air-dry the pellet for 10-15 minutes to remove residual ethanol.

  • Resuspend the pellet in a desired volume of nuclease-free water or TE buffer.

Size-Exclusion Chromatography:

  • Equilibrate a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.

  • Load the reaction mixture onto the column.

  • Elute the labeled oligonucleotide with nuclease-free water or a suitable buffer. The labeled oligonucleotide will elute in the void volume, while the smaller molecules (unreacted dye, salts) will be retained.

  • Collect the fractions and identify the fractions containing the labeled oligonucleotide by measuring the absorbance at 260 nm and 555 nm.

Analysis and Quantification

The concentration and labeling efficiency of the TAMRA-labeled oligonucleotide can be determined by UV-Vis spectrophotometry.

  • Measure the absorbance of the purified labeled oligonucleotide at 260 nm (A260) and 555 nm (A555).

  • Calculate the concentration of the oligonucleotide using the following formula:

    Oligo Conc. (µM) = (A260 - (A555 x CF)) / εoligo x Path Length (cm) x 1000

    • CF (Correction Factor): The correction factor for TAMRA at 260 nm is typically around 0.3.

    • εoligo: The molar extinction coefficient of the unlabeled oligonucleotide at 260 nm (in M-1cm-1).

  • Calculate the concentration of the TAMRA dye:

    Dye Conc. (µM) = A555 / εTAMRA x Path Length (cm) x 1000

    • εTAMRA: The molar extinction coefficient of TAMRA at 555 nm is approximately 91,000 M-1cm-1.

  • Calculate the labeling efficiency:

    Labeling Efficiency (%) = (Dye Conc. / Oligo Conc.) x 100

Quantitative Data Summary

The following table summarizes typical quantitative data for the labeling of oligonucleotides with this compound. Actual results may vary depending on the specific oligonucleotide sequence, purity, and reaction conditions.

ParameterTypical ValueNotes
Labeling Efficiency > 80%Can be optimized by adjusting the molar excess of the dye and reaction time.
Yield (post-purification) 50-70%Highly dependent on the purification method.
Absorbance Max (λmax) of TAMRA ~555 nmIn aqueous buffer.
Emission Max (λem) of TAMRA ~580 nmIn aqueous buffer.
Purity (by HPLC) > 90%After appropriate purification.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inactive EDC/NHS- Use fresh, anhydrous reagents.
- Suboptimal pH- Ensure the reaction buffer is at pH 8.5.
- Impure oligonucleotide- Purify the amino-modified oligonucleotide before labeling.
Multiple Peaks in HPLC - Incomplete reaction- Increase incubation time or molar excess of dye.
- Degradation of oligonucleotide- Use nuclease-free reagents and handle gently.
Low Recovery After Precipitation - Pellet not formed properly- Ensure sufficient incubation time at -20°C and proper centrifugation.
- Pellet lost during washing- Be careful when decanting the supernatant.

Conclusion

This compound is an excellent reagent for the fluorescent labeling of amino-modified oligonucleotides. The PEG linker provides beneficial properties for downstream applications, and the carboxylic acid allows for a stable amide bond formation. The provided protocol, based on EDC/NHS chemistry, offers a reliable method for achieving high labeling efficiencies. Proper purification and characterization are essential for obtaining high-quality TAMRA-labeled oligonucleotides for research, diagnostics, and drug development.

Application Notes and Protocols for FRET using TAMRA-PEG3-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TAMRA-PEG3-COOH in Förster Resonance Energy Transfer (FRET) based assays. This document outlines the principles, experimental protocols, and data analysis for studying molecular interactions and enzymatic activities.

Introduction to FRET and this compound

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[1][2] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive tool for measuring molecular-scale distances and their changes.[1] This "spectroscopic ruler" is widely used to study protein-protein interactions, protein-DNA interactions, conformational changes in proteins, and enzymatic assays.[1][2]

TAMRA (Tetramethylrhodamine) is a bright and photostable fluorophore commonly used as a FRET acceptor.[3][4] Its spectral properties make it an excellent FRET partner for donors such as fluorescein (FAM), green fluorescent protein (GFP), and cyan fluorescent protein (CFP).[3][4] The PEG3 (polyethylene glycol) linker is a short, hydrophilic spacer that offers several advantages in FRET probe design. It increases the solubility of the labeled molecule, reduces non-specific binding, and provides a flexible spacer of a defined length, which can be crucial for optimizing the donor-acceptor distance for efficient FRET. The terminal -COOH (carboxyl) group allows for covalent conjugation of the TAMRA-PEG3 moiety to primary amines on biomolecules like proteins, peptides, and modified oligonucleotides through standard EDC/NHS chemistry.

Applications of this compound in FRET Assays

This compound is a versatile tool for various FRET-based applications, including:

  • Protein-Protein Interaction Studies: By labeling one protein with a donor fluorophore and its interacting partner with this compound, the association and dissociation of the protein complex can be monitored in real-time.

  • Enzyme Activity Assays: Cleavage of a substrate peptide labeled with a FRET pair (e.g., a donor and this compound) by a protease results in the separation of the fluorophores and a loss of FRET. This change in fluorescence can be used to determine enzyme kinetics. Similarly, kinase activity can be assayed using a peptide substrate that undergoes a conformational change upon phosphorylation, altering the FRET efficiency between a donor and this compound.

  • Drug Discovery and High-Throughput Screening (HTS): FRET assays using this compound can be adapted for HTS to screen for inhibitors or modulators of protein-protein interactions or enzyme activity.

  • Biosensor Development: this compound can be incorporated into genetically encoded or synthetic biosensors to monitor the concentration of specific ions, metabolites, or signaling molecules within living cells.

Experimental Protocols

Conjugation of this compound to a Peptide

This protocol describes the conjugation of this compound to a peptide containing a primary amine (e.g., the N-terminus or a lysine residue) using EDC/NHS chemistry.

Materials:

  • This compound

  • Peptide with a primary amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M MES buffer, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., HPLC with a C18 column)

Protocol:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF. A typical molar ratio is 1:1.5:1.5 (TAMRA:EDC:NHS).

    • Incubate the reaction mixture at room temperature for 15-30 minutes in the dark to form the NHS ester.

  • Conjugation to the Peptide:

    • Dissolve the peptide in the conjugation buffer.

    • Add the activated this compound solution to the peptide solution. The molar ratio of activated dye to peptide should be optimized, but a starting point of 5-10 fold molar excess of the dye is recommended.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C in the dark with gentle stirring.

  • Quenching the Reaction:

    • Add a small volume of quenching buffer to the reaction mixture to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Labeled Peptide:

    • Purify the TAMRA-labeled peptide from the reaction mixture using reverse-phase HPLC on a C18 column.

    • Monitor the elution profile by absorbance at the wavelength corresponding to the peptide and TAMRA.

    • Collect the fractions containing the correctly labeled peptide and confirm the product by mass spectrometry.

    • Lyophilize the purified, labeled peptide and store it protected from light at -20°C or -80°C.

FRET-Based Protease Cleavage Assay

This protocol outlines a general procedure for monitoring protease activity using a FRET peptide substrate labeled with a donor fluorophore (e.g., FAM) and this compound as the acceptor.

Materials:

  • FRET peptide substrate (e.g., FAM-peptide-TAMRA)

  • Protease of interest

  • Assay Buffer: Buffer conditions should be optimized for the specific protease (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).

  • Protease inhibitor (for control experiments)

  • 96- or 384-well black microplate

  • Fluorescence plate reader with appropriate filters for the donor and acceptor fluorophores.

Protocol:

  • Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO) and determine its concentration accurately by spectrophotometry.

  • Dilute the FRET peptide substrate to the desired final concentration in the assay buffer. The optimal substrate concentration should be determined experimentally but is typically around the Km of the enzyme.

  • Prepare serial dilutions of the protease in the assay buffer.

  • Pipette the FRET peptide substrate solution into the wells of the microplate.

  • Initiate the reaction by adding the protease solution to the wells. For control wells, add assay buffer or a protease solution pre-incubated with a specific inhibitor.

  • Immediately place the plate in the fluorescence plate reader and begin kinetic measurements.

  • Monitor the fluorescence intensity of the donor and/or acceptor over time. For a cleavage event, the donor fluorescence will increase, and the acceptor fluorescence (due to FRET) will decrease.

  • Calculate the initial reaction rates (V0) from the linear portion of the fluorescence change versus time curve.

  • Plot the initial rates against the enzyme concentration to determine the enzyme's activity. For determining kinetic parameters (Km and kcat), vary the substrate concentration while keeping the enzyme concentration constant.

Data Presentation

Quantitative Data Summary
ParameterDonorAcceptor (TAMRA)FRET Pair (e.g., FAM-TAMRA)Reference
Excitation Max (λex) ~495 nm (for FAM)~555 nmDonor Excitation[4]
Emission Max (λem) ~520 nm (for FAM)~580 nmAcceptor Emission[4]
Förster Radius (R0) --~5.0 - 6.0 nm[4]
FRET Efficiency (E) --Varies (0-1)Calculated
Dissociation Constant (Kd) --VariesDetermined Experimentally
Enzyme Vmax --VariesDetermined Experimentally
Enzyme Km --VariesDetermined Experimentally

Note: The exact spectral properties and Förster radius can vary depending on the local environment of the fluorophores. FRET efficiency (E) can be calculated using the formula: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.

Visualizations

Signaling Pathway Diagram

GPCR_Signaling_FRET_Assay Ligand Fluorescent Ligand (Donor) GPCR GPCR (Acceptor - TAMRA) Ligand->GPCR G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: FRET-based assay for monitoring GPCR-ligand binding.

Experimental Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_assay High-Throughput Screening cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Library Compound Library in Microplates Dispensing Dispense Enzyme, Substrate, and Compounds into Assay Plates Compound_Library->Dispensing Enzyme_Substrate Enzyme and FRET Substrate (Donor-TAMRA) Enzyme_Substrate->Dispensing Incubation Incubate at Controlled Temperature Dispensing->Incubation Measurement Read FRET Signal (Fluorescence Plate Reader) Incubation->Measurement Raw_Data Raw Fluorescence Data Measurement->Raw_Data Normalization Normalize Data (vs. Controls) Raw_Data->Normalization Hit_Identification Identify 'Hits' (Significant Signal Change) Normalization->Hit_Identification Dose_Response Dose-Response Curves of Hits Hit_Identification->Dose_Response IC50 Determine IC50 Values Dose_Response->IC50 Secondary_Assays Secondary/Orthogonal Assays IC50->Secondary_Assays

Caption: Workflow for a FRET-based high-throughput screen.

References

Application Notes and Protocols for TAMRA-PEG3-COOH Surface Immobilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for the surface immobilization of TAMRA-PEG3-COOH, a fluorescent labeling reagent. This molecule is ideal for creating fluorescently labeled surfaces for a variety of applications, including biosensors, cell adhesion assays, and protein interaction studies.

Introduction and Principles

This compound is a versatile molecule comprising three key functional components:

  • TAMRA (Tetramethylrhodamine): A bright and photostable fluorophore for robust visualization and quantification.

  • PEG3 (Triethylene Glycol): A short, hydrophilic polyethylene glycol linker that increases solubility and minimizes non-specific binding of biomolecules to the surface.

  • COOH (Carboxylic Acid): A terminal carboxyl group that can be readily coupled to primary amine groups on functionalized surfaces to form a stable amide bond.

The most common and efficient method for immobilizing molecules with a terminal carboxyl group onto a surface is through amide coupling , typically facilitated by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimimide) chemistry. This process involves two main stages:

  • Surface Preparation: The substrate (e.g., glass, silicon, gold) is first functionalized to present primary amine (-NH₂) groups on its surface.

  • Covalent Coupling: The carboxyl group of this compound is activated by EDC and NHS to form a semi-stable NHS-ester. This reactive intermediate then readily couples with the surface amine groups to form a permanent, covalent amide linkage.

G cluster_0 Activation Step cluster_1 Coupling Step TAMRA_COOH This compound Active_Ester TAMRA-PEG3-NHS Ester (Active Intermediate) TAMRA_COOH->Active_Ester Activation EDC_NHS EDC + NHS Immobilized Immobilized TAMRA-PEG3 (Stable Amide Bond) Active_Ester->Immobilized Reaction Amine_Surface Amine-Functionalized Surface (-NH₂) Amine_Surface->Immobilized Coupling

Fig 1. EDC-NHS coupling chemistry for immobilization.

Experimental Protocols

Here we provide two detailed protocols for the immobilization of this compound onto a common substrate, glass microscope slides.

Protocol 1: Surface Preparation - Aminosilanization of Glass Slides

This protocol describes the functionalization of glass surfaces with primary amine groups using 3-Aminopropyltriethoxysilane (APTES).

Materials:

  • Glass microscope slides

  • Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water

  • Acetone, Anhydrous

  • Toluene, Anhydrous

  • 3-Aminopropyltriethoxysilane (APTES)

  • Staining jars or beakers

  • Oven (110°C)

  • Sonicator

Methodology:

  • Cleaning:

    • Place glass slides in a slide rack and sonicate in acetone for 15 minutes.

    • Rinse thoroughly with DI water.

    • Immerse the slides in Piranha solution for 30 minutes. Warning: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood.

    • Remove slides and rinse extensively with DI water.

    • Dry the slides under a stream of nitrogen and then bake in an oven at 110°C for 30 minutes to ensure a completely dry, hydroxylated surface.[1][2]

  • Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a staining jar inside a fume hood.

    • Immerse the clean, dry slides in the APTES solution.

    • Incubate for 1 hour at room temperature with gentle agitation.

    • Remove the slides and wash by sonicating in fresh toluene for 5 minutes to remove excess unbound silane.

    • Rinse thoroughly with acetone and then DI water.

    • Dry the slides under a nitrogen stream and cure in an oven at 110°C for 1 hour.[3][4]

    • Store the amine-functionalized slides in a desiccator until use.

Protocol 2: Immobilization of this compound

This protocol details the covalent coupling of the fluorescent molecule to the prepared amine-functionalized slides.

Materials:

  • Amine-functionalized glass slides (from Protocol 1)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Sodium Bicarbonate or PBS, pH 8.0-8.5

  • Quenching Buffer: 1 M Ethanolamine or 1 M Glycine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • DI Water

  • Nitrogen gas source

Methodology:

  • Reagent Preparation (Prepare fresh):

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a solution of 50 mg/mL EDC and 50 mg/mL NHS in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, mix the this compound stock solution with the EDC/NHS solution. A typical molar ratio is 1:2:2 (Carboxyl:EDC:NHS).

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester.[5][6]

  • Coupling to Surface:

    • Place the amine-functionalized slides in a humid chamber to prevent evaporation.

    • Pipette the activated TAMRA-PEG3-NHS ester solution onto the surface of the slides, ensuring complete coverage of the desired area.

    • Incubate for 1-2 hours at room temperature.[7]

  • Washing and Quenching:

    • Rinse the slides thoroughly with Coupling Buffer to remove unreacted this compound.

    • Immerse the slides in the Quenching Buffer for 30 minutes at room temperature to block any unreacted NHS-ester groups on the surface.[8][9]

    • Rinse the slides extensively with DI water.

    • Dry the slides under a gentle stream of nitrogen.

    • The slides are now ready for use and should be stored in the dark to prevent photobleaching.

G cluster_prep Surface Preparation cluster_immob Immobilization Clean 1. Clean Glass Slide (Piranha/Acetone) Activate 2. Activate Surface (Hydroxylation) Clean->Activate Silanize 3. Silanize with APTES (Amine Functionalization) Activate->Silanize Cure 4. Cure and Store Silanize->Cure Prepare 5. Prepare Reagents (TAMRA-PEG-COOH, EDC/NHS) Activate_COOH 6. Activate COOH Group (Form NHS-Ester) Prepare->Activate_COOH Couple 7. Couple to Surface (Incubate on Amine Slide) Activate_COOH->Couple Wash_Quench 8. Wash and Quench (Remove excess, Block sites) Couple->Wash_Quench Dry 9. Dry and Store Wash_Quench->Dry

Fig 2. Experimental workflow for surface immobilization.

Data Presentation and Quantification

The success of the immobilization can be quantified by measuring the fluorescence intensity of the surface. This can be performed using a fluorescence microscope equipped with a suitable filter set for TAMRA (Excitation/Emission: ~555/580 nm) and a sensitive camera.

Quantitative Analysis:

  • Fluorescence Intensity: The mean fluorescence intensity of the surface is directly proportional to the density of the immobilized fluorophore. Images should be acquired using consistent settings (e.g., exposure time, gain) for accurate comparison.

  • Surface Density: To estimate the number of molecules per unit area, a calibration curve can be generated by measuring the fluorescence of solutions with known concentrations of this compound.[10] The surface fluorescence can then be correlated to a surface density value.

  • Signal-to-Noise Ratio (SNR): The SNR is a measure of the quality of the fluorescent surface, calculated by dividing the mean intensity of the functionalized surface by the standard deviation of the background intensity from a non-functionalized area.

Table 1: Representative Quantitative Data for this compound Immobilization

ParameterRepresentative ValueMethod of MeasurementNotes
TAMRA Concentration (Coupling) 100 µM - 1 mM-Higher concentrations can increase surface density but may also lead to quenching.[11]
Mean Fluorescence Intensity 5,000 - 40,000 A.U.Fluorescence MicroscopyArbitrary Units (A.U.); dependent on imaging system and settings.[5][12]
Surface Density (Molecules/µm²) 100 - 1,500Calibration Curve AnalysisHighly dependent on surface amine density and reaction efficiency.
Signal-to-Noise Ratio (SNR) > 20Image Analysis SoftwareA high SNR is crucial for sensitive detection assays.
Photobleaching Half-life > 60 secondsTime-lapse MicroscopyMeasured under continuous illumination; indicates the stability of the signal.

Application Example: Cell Adhesion and Signaling

Surfaces functionalized with this compound can be used to immobilize bioactive molecules, such as the RGD peptide, to study cell adhesion and subsequent signaling pathways. The RGD sequence is a well-known motif that binds to integrin receptors on the cell surface, initiating downstream signaling cascades that regulate cell spreading, migration, and survival.[13][14][15]

The TAMRA fluorophore allows for direct visualization of the immobilized peptide patterns and can be used to correlate cell behavior with the underlying substrate.

G cluster_surface Functionalized Surface cluster_cell Cellular Response cluster_outcome Biological Outcome Surface Immobilized TAMRA-PEG-RGD Integrin Integrin Receptor (on cell membrane) Surface->Integrin Engagement FAK Focal Adhesion Kinase (FAK) Integrin->FAK Binding & Activation Src Src Kinase FAK->Src Phosphorylation Actin Actin Cytoskeleton Reorganization Src->Actin Downstream Signaling Spreading Cell Spreading & Adhesion Actin->Spreading

Fig 3. Integrin signaling pathway initiated by an RGD-functionalized surface.

References

Application Notes and Protocols for the Purification of TAMRA-PEG3-COOH Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique in modern biological research and drug development, enabling the visualization, tracking, and quantification of proteins in various assays. Tetramethylrhodamine (TAMRA) is a bright and photostable orange-red fluorophore widely used for creating fluorescently labeled proteins.[1] The TAMRA-PEG3-COOH derivative incorporates a three-unit polyethylene glycol (PEG) spacer, which can help to improve the solubility of the labeled protein and reduce potential steric hindrance between the dye and the protein's binding sites.[2][3]

These application notes provide a detailed protocol for the labeling of proteins with this compound and the subsequent purification of the resulting conjugate. The protocol focuses on the common method of activating the carboxyl group of the dye for reaction with primary amines (lysine residues and the N-terminus) on the target protein.

Principle of the Method

The labeling process involves a two-step chemical conjugation. First, the carboxylic acid group of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable and reactive NHS ester. This activated dye is then reacted with the target protein. The NHS ester reacts with primary amine groups on the protein to form stable amide bonds.[4]

Following the labeling reaction, the unreacted dye and byproducts must be removed to ensure that the fluorescence signal is solely from the labeled protein. Size-exclusion chromatography (SEC) is a common and effective method for this purification step, separating molecules based on their size. The larger protein-dye conjugate will elute before the smaller, unreacted dye molecules.[5][6]

Key Experimental Workflows and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange) Labeling Protein Labeling Protein_Prep->Labeling Dye_Activation This compound Activation (EDC/NHS) Dye_Activation->Labeling Purification Size-Exclusion Chromatography Labeling->Purification Characterization Characterization (UV-Vis, DOS) Purification->Characterization

Caption: Overall experimental workflow for protein labeling and purification.

labeling_reaction TAMRA_COOH This compound TAMRA_NHS TAMRA-PEG3-NHS Ester (Activated Dye) TAMRA_COOH->TAMRA_NHS + EDC_NHS EDC, NHS Labeled_Protein Labeled Protein (Stable Amide Bond) TAMRA_NHS->Labeled_Protein + Protein_NH2 Protein-NH2

Caption: Chemical pathway for amine-reactive protein labeling.

Data Presentation

Table 1: Recommended Molar Ratios for Labeling Reaction

Protein ConcentrationMolar Ratio (Dye:Protein)Expected Degree of Substitution (DOS)
1-2 mg/mL5:1 to 10:11 - 3
2-5 mg/mL10:1 to 15:12 - 5[4]
5-10 mg/mL15:1 to 20:13 - 7

Note: These are starting recommendations. The optimal molar ratio should be determined empirically for each specific protein.

Table 2: Example Purification and Characterization Data

ParameterPre-PurificationPost-Purification (SEC)
Protein Concentration (mg/mL) 2.01.5
Absorbance at 280 nm (A280) 1.81.35
Absorbance at 555 nm (A555) 2.50.45
Degree of Substitution (DOS) N/A2.8
Protein Recovery (%) 100%~75% (Typical)
Purity (%) Low>95%

Experimental Protocols

Protocol 1: Protein Preparation
  • Dissolve the Protein: Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or 1X PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL.[5]

  • Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), the buffer must be exchanged. This can be done by dialysis against the labeling buffer or by using a desalting column.

  • Concentration Adjustment: Adjust the final protein concentration to the desired level for the labeling reaction.

Protocol 2: this compound Labeling
  • Prepare this compound Stock: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Prepare EDC and NHS Stocks: Prepare 0.1 M EDC and 0.1 M NHS solutions in anhydrous DMSO or water-free acetonitrile immediately before use.

  • Activate this compound:

    • In a microcentrifuge tube, mix a 1.5-fold molar excess of both EDC and NHS with the desired amount of this compound from the stock solution.

    • Incubate the mixture for 15-30 minutes at room temperature in the dark to form the NHS ester.

  • Labeling Reaction:

    • Add the activated TAMRA-PEG3-NHS ester solution directly to the prepared protein solution. The amount of dye to add depends on the desired molar ratio (see Table 1).[5]

    • Mix thoroughly by gentle vortexing or inversion.[5]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

Protocol 3: Purification of Labeled Protein
  • Column Preparation: Equilibrate a size-exclusion chromatography column (e.g., a pre-packed Sephadex G-25 or G-100 column) with 1X PBS or another suitable storage buffer.[5]

  • Sample Loading: Carefully load the entire labeling reaction mixture onto the top of the column.

  • Elution: Begin eluting the sample with the equilibration buffer. The labeled protein, being larger, will travel faster through the column.

  • Fraction Collection: Collect fractions as the colored bands elute. The first colored band to elute is typically the labeled protein. The second, slower-moving band is the unreacted free dye.

  • Pooling Fractions: Identify and pool the fractions containing the purified labeled protein. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.

Protocol 4: Characterization of the Labeled Protein
  • Spectrophotometric Analysis: Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum for TAMRA, which is approximately 555 nm (A555).[5]

  • Calculation of Degree of Substitution (DOS): The DOS, which is the average number of dye molecules per protein molecule, can be calculated using the following formula:[4]

    DOS = (A_dye × ε_protein) / [(A_protein - (A_dye × CF)) × ε_dye]

    Where:

    • A_dye is the absorbance at 555 nm.

    • A_protein is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • ε_dye is the molar extinction coefficient of TAMRA at 555 nm (~90,000 M⁻¹cm⁻¹).[1]

    • CF is the correction factor for the dye's absorbance at 280 nm (for TAMRA, this is typically around 0.3).

  • Storage: Store the purified, labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.[4] It is recommended to add a cryoprotectant like glycerol for frozen storage and to protect the conjugate from light.[4]

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency (Low DOS) - Inactive dye (hydrolyzed NHS ester).- Presence of primary amines in the protein buffer.- Protein concentration is too low.[5]- Prepare fresh activated dye solution just before use.- Ensure the labeling buffer is amine-free.- Concentrate the protein to >2 mg/mL.
Protein Precipitation - High degree of labeling can increase hydrophobicity.- Unsuitable buffer conditions.- Reduce the molar ratio of dye to protein in the labeling reaction.- Perform a buffer screen to find optimal conditions for the labeled protein.
Poor Separation of Free Dye - Inappropriate size-exclusion resin.- Column overloading.- Choose a resin with an appropriate fractionation range for the protein's molecular weight.- Do not exceed the recommended sample volume for the column.

For more troubleshooting support, resources from manufacturers of labeling reagents can be consulted.[7][8]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TAM-PEG3-COOH Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize the labeling of proteins and other amine-containing biomolecules with TAMRA-PEG3-COOH.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of this compound labeling? A: this compound is typically activated to an N-hydroxysuccinimide (NHS) ester. This amine-reactive group couples with primary amines (–NH2) on biomolecules, such as the side chain of lysine residues or the N-terminus of proteins, to form a stable, covalent amide bond.[1][2][3]

Q2: What is the optimal pH for the labeling reaction? A: The optimal pH range for NHS ester reactions is between 8.3 and 8.5.[4][5] At lower pH values, the primary amines are protonated and less reactive. At higher pH, the NHS ester is prone to rapid hydrolysis, which reduces labeling efficiency.[4][5]

Q3: Which buffers are recommended for the labeling reaction? A: Amine-free buffers are essential to prevent competition with the target molecule. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, or HEPES at a pH between 7.2 and 8.5.[1][5][] Avoid buffers containing primary amines like Tris or glycine.[1][7]

Q4: How should I prepare and handle the this compound reagent? A: The NHS ester form of this compound is moisture-sensitive.[2] It should be stored desiccated at -20°C.[3] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[8] Dissolve the reagent in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[5][9] Do not prepare aqueous stock solutions for storage, as the NHS ester will hydrolyze.[7]

Q5: What is a typical molar excess of dye to protein? A: The optimal molar excess depends on the protein's concentration and the desired degree of labeling. A starting point for antibodies is often a 5- to 20-fold molar excess of the dye.[1][2] For more dilute protein solutions, a higher molar excess may be required to achieve the desired labeling ratio.[2]

Q6: How can I stop (quench) the labeling reaction? A: The reaction can be stopped by adding a small molecule with a primary amine, such as Tris, glycine, or hydroxylamine.[9] This will react with any excess NHS ester. Alternatively, the quenching step is often combined with purification, which removes the unreacted dye.

Q7: What is the best method to purify the labeled conjugate? A: The most common method for purifying labeled proteins is size-exclusion chromatography, often using pre-packed desalting columns (e.g., Sephadex G-25).[9] This technique efficiently separates the larger labeled protein from the smaller, unreacted dye molecules and reaction byproducts.[9] Dialysis is another effective method.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Labeling Efficiency 1. Hydrolyzed/Inactive Reagent: The TAMRA-PEG3-NHS ester is sensitive to moisture and can hydrolyze over time.[7]• Use fresh, high-quality anhydrous DMSO or DMF to dissolve the reagent immediately before the experiment.[5] • Allow the reagent vial to warm to room temperature before opening to prevent condensation.[8] • Test reagent activity by monitoring the release of NHS at 260 nm after intentional hydrolysis with a strong base.[7]
2. Incorrect Buffer pH or Composition: The reaction is highly pH-dependent. Buffers containing primary amines (Tris, glycine) will compete with the target molecule.[1][7]• Ensure the reaction buffer pH is between 8.3 and 8.5 for optimal results.[4][5] • Use an amine-free buffer such as PBS, bicarbonate, or borate.[1] • If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column before labeling.[1][8]
3. Low Protein Concentration: Reactions with dilute protein solutions are less efficient due to the competing hydrolysis of the NHS ester.[][8]• Concentrate the protein to at least 2-10 mg/mL before labeling.[1][10] • If the protein must be dilute, increase the molar excess of the TAMRA reagent.[2]
Precipitation During Reaction 1. Hydrophobicity of TAMRA: TAMRA is a relatively hydrophobic molecule, and adding it to the protein solution (especially from an organic solvent) can cause precipitation.• Add the dissolved TAMRA-PEG3-NHS ester solution slowly to the protein solution while gently vortexing. • Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.
2. Protein Instability: The change in pH or the addition of an organic solvent may cause the target protein to precipitate.• Perform a small-scale trial to check the protein's stability under the planned reaction conditions (buffer, pH, solvent concentration) before adding the dye. • Consider a different, compatible organic solvent if necessary.
Poor Activity of Labeled Protein 1. Labeling of Critical Residues: The labeling reaction targets primary amines, which can be present in the active site or binding interface of the protein.• Reduce the molar excess of the TAMRA reagent in the reaction to achieve a lower degree of labeling (DOL).[11] • If possible, protect the active site with a ligand or substrate during the labeling reaction.
2. Protein Denaturation: Reaction conditions such as pH or the presence of an organic solvent may have denatured the protein.• Confirm that your protein is stable at the labeling pH (8.3-8.5). If not, you can perform the reaction at a lower pH (e.g., 7.4), but you will need to increase the reaction time.[] • Minimize the final concentration of the organic solvent.

Quantitative Data

The efficiency of this compound labeling is a balance between the desired reaction with the amine (aminolysis) and the competing reaction with water (hydrolysis). The rate of both reactions is highly dependent on pH.

Table 1: Effect of pH on NHS Ester Hydrolysis This table shows the approximate half-life of a typical NHS ester in aqueous buffer at different pH values, demonstrating the increased instability at higher pH.

pHTemperature (°C)Approximate Half-Life
7.044-5 hours
8.025~30 minutes
8.525~15 minutes
9.04~10 minutes
(Data adapted from literature on general NHS ester stability)

Table 2: Relative Reaction Rates of Aminolysis vs. Hydrolysis While aminolysis is generally faster than hydrolysis, the vast excess of water in the reaction makes hydrolysis a significant competing factor. Studies have shown the rate constant for aminolysis can be orders of magnitude lower than for hydrolysis, especially at lower protein concentrations, underscoring the need for optimized conditions.[12][13]

FactorEffect on Aminolysis (Desired Reaction)Effect on Hydrolysis (Side Reaction)Recommendation
Increasing pH (from 7 to 8.5) Rate increases significantly as more amines become deprotonated and nucleophilic.Rate also increases significantly.Use the optimal pH range of 8.3-8.5 to maximize aminolysis before hydrolysis becomes overwhelmingly dominant.[4][5]
Increasing Protein Concentration Increases the rate by providing a higher local concentration of target amines.No direct effect.Use a protein concentration of at least 2 mg/mL, with 5-10 mg/mL being optimal.[1][2]
Increasing Molar Excess of Dye Increases the probability of a reaction with the target amine.No direct effect on the rate, but provides more substrate for hydrolysis.Use a 5-20 fold molar excess as a starting point and optimize for the desired DOL.[1]

Experimental Protocols

Protocol 1: Standard Protein Labeling with this compound (NHS Ester form)

This protocol is a general guideline for labeling 1 mg of a typical IgG antibody (MW ~150 kDa).

1. Materials:

  • Protein solution (2-10 mg/mL in amine-free buffer)

  • TAMRA-PEG3-NHS Ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3[10]

  • Purification: Desalting column (e.g., Sephadex G-25) equilibrated with PBS

2. Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer-exchange your protein into an amine-free buffer (e.g., PBS).

    • Adjust the protein concentration to 2-10 mg/mL.[1] For a 1 mg sample, this would be a volume of 100-500 µL.

    • Add 1/10th volume of 1 M Sodium Bicarbonate (pH 8.3) to the protein solution to raise the pH for the reaction.[8]

  • Prepare the Dye Solution:

    • Allow the vial of TAMRA-PEG3-NHS ester to warm to room temperature.

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9] Vortex to ensure it is fully dissolved. This solution should be used fresh.[1]

  • Perform the Labeling Reaction:

    • Calculate the required volume of dye solution for a 10-fold molar excess.

    • Add the calculated volume of dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[3][9]

  • Purify the Conjugate:

    • Load the reaction mixture onto a pre-equilibrated desalting column.

    • Elute the labeled protein according to the manufacturer's instructions, typically with PBS. The colored, labeled protein will elute first, separating from the smaller, unreacted dye.

    • Collect the colored fractions.

  • Storage:

    • Store the purified, labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.[3][10]

Protocol 2: Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and ~555 nm (for TAMRA) using a spectrophotometer.[10]

    • Dilute the sample in PBS if necessary to ensure the absorbance readings are within the linear range of the instrument (typically 0.1 - 1.0).[10]

  • Calculate Concentrations:

    • Calculate the concentration of the protein. You must first correct the A280 reading for the contribution of the TAMRA dye at that wavelength.

      • Corrected A280 = A280 - (A555 × CF)

      • The Correction Factor (CF) for TAMRA is approximately 0.30.[10]

      • Protein Concentration (M) = (Corrected A280) / (ε_protein × path length)

      • (ε_protein is the molar extinction coefficient of your protein at 280 nm).

    • Calculate the concentration of the dye.

      • Dye Concentration (M) = A555 / (ε_TAMRA × path length)

      • The molar extinction coefficient for TAMRA (ε_TAMRA) is ~65,000 M⁻¹cm⁻¹.[10]

  • Calculate the DOL:

    • DOL = [Dye Concentration (M)] / [Protein Concentration (M)]

    • An optimal DOL for many applications is between 2 and 4.[1][11]

Visualizations

Below are diagrams illustrating key workflows and concepts for this compound labeling.

prep_protein 1. Prepare Protein (Buffer Exchange, pH Adjust) react 3. Mix & React (1 hr, RT, dark) prep_protein->react prep_dye 2. Prepare Dye (Dissolve in DMSO/DMF) prep_dye->react purify 4. Purify Conjugate (Desalting Column) react->purify analyze 5. Analyze (Calculate DOL) purify->analyze store 6. Store Conjugate (4°C, dark) analyze->store start_node Low Labeling Efficiency? check_reagent Is reagent fresh? Was it stored properly? start_node->check_reagent no1 No check_reagent->no1 No yes1 Yes check_reagent->yes1 Yes check_buffer Is buffer amine-free? Is pH 8.3-8.5? no2 No check_buffer->no2 No yes2 Yes check_buffer->yes2 Yes check_conc Is protein conc. >2 mg/mL? Is molar excess sufficient? no3 No check_conc->no3 No yes3 Yes check_conc->yes3 Yes sol_reagent Use fresh reagent. Warm before opening. sol_buffer Buffer exchange to PBS/ Bicarbonate. Check pH. sol_conc Concentrate protein. Increase molar excess of dye. no1->sol_reagent no2->sol_buffer no3->sol_conc yes1->check_buffer yes2->check_conc cluster_reactants Reactants cluster_conditions Conditions cluster_products Products reactant_node reactant_node product_node product_node protein Protein-NH2 (Primary Amine) dummy protein->dummy tamra TAMRA-PEG3-NHS (NHS Ester) tamra->dummy cond pH 8.3 - 8.5 Amine-Free Buffer conjugate Protein-NH-CO-PEG3-TAMRA (Stable Amide Bond) nhs N-Hydroxysuccinimide (Leaving Group) dummy->conjugate dummy->nhs

References

Technical Support Center: Troubleshooting Low Yield in TAMRA-PEG3-COOH Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in TAMRA-PEG3-COOH conjugation to primary amines on peptides, proteins, and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound conjugation?

Low conjugation yield is often attributed to a combination of factors related to the reactants, reaction conditions, and purification process. The most common culprits include:

  • Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[1] At lower pH, the amine is protonated and less nucleophilic, while at higher pH, the hydrolysis of the TAMRA-PEG3-NHS ester is significantly accelerated, reducing the amount available to react with the amine.[2][3][4][5]

  • Hydrolysis of this compound: The NHS ester of this compound is susceptible to hydrolysis in aqueous solutions. Improper storage of the reagent (exposure to moisture) or prolonged reaction times in aqueous buffers can lead to significant hydrolysis, rendering it inactive.[2][3][4]

  • Low Molar Ratio of this compound to Biomolecule: An insufficient excess of the labeling reagent can result in incomplete conjugation, especially if the biomolecule concentration is low.

  • Poor Solubility of Reactants: The TAMRA fluorophore is hydrophobic, which can lead to solubility issues for both the this compound reagent and the resulting conjugate, particularly with hydrophobic peptides.[6] This can cause aggregation and precipitation, effectively removing the reactants from the solution. The PEG3 linker is included in the molecule to help mitigate this issue.

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with the target biomolecule for reaction with the NHS ester, leading to lower yields.[1]

  • Inactive this compound Reagent: Improper handling or storage of the this compound can lead to its degradation.

Q2: How can I assess the quality of my this compound reagent?

Before starting a conjugation reaction, especially after experiencing low yields, it is crucial to verify the reactivity of your this compound. Since this compound is activated to an NHS ester for conjugation, you can indirectly assess its quality by checking for the presence of the NHS ester. A simple qualitative test involves dissolving a small amount of the activated reagent in a basic solution (e.g., pH > 10) and observing the color change. The release of N-hydroxysuccinimide (NHS) upon hydrolysis can be monitored spectrophotometrically by an increase in absorbance at 260 nm.

Q3: What is the optimal molar ratio of this compound to my biomolecule?

The optimal molar ratio depends on the concentration of your biomolecule and the number of primary amines you wish to label. For dilute protein solutions (1-2 mg/mL), a higher molar excess (e.g., 15-20 fold) of the TAMRA reagent is often recommended. For more concentrated solutions (4-10 mg/mL), a lower molar excess (e.g., 8-10 fold) may be sufficient.[7] It is advisable to perform a titration experiment to determine the optimal ratio for your specific application to avoid both low labeling efficiency and potential issues with over-labeling, such as fluorescence quenching and precipitation.[8]

Q4: How does the PEG3 linker affect the conjugation reaction?

The polyethylene glycol (PEG) linker serves several important functions:

  • Increases Solubility: The hydrophilic nature of the PEG linker helps to counteract the hydrophobicity of the TAMRA dye, improving the water solubility of both the labeling reagent and the final conjugate.[6] This can be particularly beneficial when working with hydrophobic peptides or proteins.

  • Reduces Steric Hindrance: The linker provides a spacer between the TAMRA molecule and the biomolecule, which can minimize potential interference of the dye with the biological activity of the protein or peptide.

  • Improves Pharmacokinetics: In drug development, PEGylation is a common strategy to increase the in vivo half-life of therapeutic molecules.[9]

Q5: My TAMRA-labeled peptide is precipitating out of solution. What can I do?

Precipitation of TAMRA-labeled peptides is a common issue due to the hydrophobicity of the TAMRA dye.[6] Here are some strategies to address this:

  • Incorporate a longer PEG linker: If you are designing a custom peptide, using a longer PEG linker (e.g., PEG4, PEG8) can further enhance solubility.

  • Optimize the buffer: The addition of organic co-solvents like DMSO or DMF (up to 10-20%) to the reaction buffer can help to keep the reactants and product in solution. However, ensure the chosen solvent is compatible with the stability and activity of your biomolecule.

  • Adjust the pH: While the optimal pH for the reaction is around 8.3, slight adjustments may influence solubility.

  • Decrease the degree of labeling: Over-labeling can increase the overall hydrophobicity of the conjugate, leading to aggregation. Reducing the molar excess of the TAMRA reagent can result in a lower degree of labeling and improved solubility.[8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low-yield issues in your this compound conjugation experiments.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Low Conjugation Yield Observed check_reagents Step 1: Verify Reagent Quality start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK troubleshoot_reagents Troubleshoot Reagent Issues check_reagents->troubleshoot_reagents Issues Found check_purification Step 3: Assess Purification and Analysis check_conditions->check_purification Conditions OK troubleshoot_conditions Troubleshoot Reaction Conditions check_conditions->troubleshoot_conditions Issues Found troubleshoot_purification Troubleshoot Purification check_purification->troubleshoot_purification Issues Found success Successful Conjugation check_purification->success Purification OK troubleshoot_reagents->check_conditions troubleshoot_conditions->check_purification troubleshoot_purification->success

Caption: A stepwise workflow for troubleshooting low this compound conjugation yield.

Step 1: Verify Reagent Quality and Preparation

Parameter to Check Potential Issue Recommended Action
This compound (activated as NHS ester) Stored improperly (exposed to moisture), leading to hydrolysis.Store desiccated at -20°C. Allow to warm to room temperature before opening to prevent condensation. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.
Biomolecule (Peptide/Protein) Presence of primary amine-containing contaminants (e.g., Tris, glycine). Incorrect concentration.Purify the biomolecule to remove contaminants. Accurately determine the concentration using a reliable method (e.g., BCA assay, amino acid analysis).
Reaction Buffer Contains primary amines (e.g., Tris buffer). Incorrect pH.Use a non-amine-containing buffer such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer.[1] Verify the pH of the buffer is between 8.3 and 8.5 immediately before use.
Organic Solvent (DMSO/DMF) Contains water or amine impurities.Use anhydrous, amine-free grade DMSO or DMF.

Step 2: Evaluate and Optimize Reaction Conditions

Reaction Scheme

ReactionScheme cluster_reaction Conjugation Reaction cluster_side_reaction Competing Reaction TAMRA TAMRA-PEG3-NHS Conjugate TAMRA-PEG3-NH-Biomolecule (Stable Amide Bond) TAMRA->Conjugate + Hydrolyzed This compound (Inactive) TAMRA->Hydrolyzed + Amine Biomolecule-NH2 Amine->Conjugate + NHS NHS Conjugate->NHS - H2O H2O (Hydrolysis) H2O->Hydrolyzed

Caption: The desired aminolysis reaction competes with the hydrolysis of the NHS ester.

Quantitative Impact of Reaction Parameters on Yield

The following tables provide illustrative data on how different parameters can affect the conjugation yield. Actual results may vary depending on the specific biomolecule and experimental setup.

Table 1: Effect of pH on Conjugation Yield and NHS Ester Hydrolysis

pHApproximate Conjugation Yield (%)Half-life of NHS Ester (at 4°C)
7.020-404-5 hours[3][4]
7.550-70~1-2 hours
8.380-95 ~30-60 minutes
8.660-80~10 minutes [2][3][4]
9.040-60<10 minutes

Table 2: Effect of Molar Ratio on Conjugation Yield

Molar Ratio (TAMRA:Biomolecule)Approximate Conjugation Yield (%)
1:110-30
5:150-70
10:170-90
20:1>90

Note: Higher molar ratios can lead to multiple labeling of a single biomolecule, which may or may not be desirable.

Step 3: Assess Purification and Analysis

Process Potential Issue Recommended Action
Purification Incomplete removal of unreacted this compound. Loss of conjugate during purification.Use an appropriate purification method based on the size and properties of your conjugate (e.g., size-exclusion chromatography, dialysis, reverse-phase HPLC).
Analysis (Quantification) Inaccurate determination of conjugate concentration and degree of labeling (DOL).Use a reliable method to quantify the conjugate and determine the DOL. Spectrophotometry or HPLC analysis are common methods.

Experimental Protocols

Protocol 1: Quantitative Determination of Degree of Labeling (DOL)

This protocol allows for the calculation of the average number of TAMRA molecules conjugated to each biomolecule.

Materials:

  • Purified TAMRA-biomolecule conjugate

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Buffer used for final resuspension of the conjugate (for blanking)

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of TAMRA (~555 nm, Amax).[7]

  • Calculate the concentration of the biomolecule and the dye using the Beer-Lambert law (A = εcl), incorporating a correction factor for the absorbance of the dye at 280 nm.

Calculations:

  • Molar concentration of the biomolecule: [Biomolecule] (M) = (A_280 - (A_max * CF)) / ε_biomolecule

    • Where:

      • A280 is the absorbance of the conjugate at 280 nm.

      • Amax is the absorbance of the conjugate at ~555 nm.

      • CF is the correction factor (A280 of the free dye / Amax of the free dye). For TAMRA, this is approximately 0.3.

      • εbiomolecule is the molar extinction coefficient of the biomolecule at 280 nm (in M-1cm-1).

  • Molar concentration of TAMRA: [TAMRA] (M) = A_max / ε_TAMRA

    • Where:

      • εTAMRA is the molar extinction coefficient of TAMRA at ~555 nm (approximately 90,000 M-1cm-1).[6]

  • Degree of Labeling (DOL): DOL = [TAMRA] / [Biomolecule]

Protocol 2: Troubleshooting Low Yield Using HPLC Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool to monitor the progress of the conjugation reaction and identify potential issues.

Materials:

  • RP-HPLC system with a UV detector

  • C18 column suitable for peptide/protein separation

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Samples from the reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes)

  • Standards of the unconjugated biomolecule and this compound

Procedure:

  • Set up a gradient elution method on the HPLC (e.g., 5-95% B over 30 minutes).

  • Inject the unconjugated biomolecule and this compound standards to determine their retention times.

  • Inject the samples from the reaction mixture.

  • Monitor the chromatograms at 280 nm (for the biomolecule) and ~555 nm (for TAMRA).

Analysis of HPLC Data:

  • Successful Conjugation: A new peak corresponding to the TAMRA-biomolecule conjugate will appear, and the peak for the unconjugated biomolecule will decrease over time. The conjugate peak should absorb at both 280 nm and 555 nm.

  • Low Yield: A small conjugate peak and a large remaining unconjugated biomolecule peak.

  • Hydrolysis of this compound: A large peak corresponding to the hydrolyzed, unreacted this compound will be present.

  • Precipitation: If the total peak area decreases significantly over time, it may indicate that the reactants or product are precipitating out of solution.

Visual Representation of HPLC Analysis

HPLCAnalysis cluster_outcomes Possible Outcomes cluster_interpretations Interpretations start Inject Reaction Mixture into HPLC monitor Monitor at 280 nm and 555 nm start->monitor analyze Analyze Chromatogram monitor->analyze outcome1 Large Conjugate Peak Small Reactant Peaks analyze->outcome1 outcome2 Small Conjugate Peak Large Reactant Peaks analyze->outcome2 outcome3 Large Hydrolyzed TAMRA Peak analyze->outcome3 interp1 Successful Conjugation outcome1->interp1 interp2 Low Yield outcome2->interp2 interp3 Reagent Hydrolysis outcome3->interp3

Caption: Interpreting HPLC results to diagnose conjugation issues.

References

Technical Support Center: Purification of TAMRA-PEG3-COOH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of unconjugated TAMRA-PEG3-COOH after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unconjugated this compound?

A1: The three primary methods for purifying your biomolecule conjugate and removing excess this compound are Size-Exclusion Chromatography (SEC), Dialysis, and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The choice of method depends on the properties of your biomolecule (e.g., size, stability), the required final purity, and the scale of your experiment.

Q2: How do I choose the right purification method for my experiment?

A2: The selection of the purification method is critical and depends on several factors. Size-Exclusion Chromatography (SEC) is a gentle method suitable for large biomolecules like proteins and antibodies, separating based on molecular size. Dialysis is a simple and cost-effective method for buffer exchange and removing small molecules, but it can be time-consuming and may result in sample dilution. Reverse-Phase HPLC (RP-HPLC) offers high resolution for purifying peptides and other smaller biomolecules based on hydrophobicity.

Q3: Why is it crucial to remove unconjugated this compound?

A3: Residual unconjugated dye can interfere with downstream applications by causing high background fluorescence, leading to inaccurate quantification and reduced assay sensitivity. It can also lead to incorrect interpretation of results in cellular imaging or flow cytometry experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification process.

Low Yield of Purified Conjugate
Possible Cause Recommended Solution
Protein Precipitation Optimize buffer conditions by adjusting pH and ionic strength to maintain protein solubility and stability. Consider adding stabilizing agents like glycerol or non-ionic detergents.[1][2]
Adsorption to Purification Matrix For chromatography methods, select a column matrix with low non-specific binding properties. For dialysis, choose a membrane material with low protein affinity. Pre-treating the column or membrane with a blocking agent like Bovine Serum Albumin (BSA) can also help.
Inappropriate Method Selection Ensure the chosen purification method is suitable for your biomolecule. For example, using a dialysis membrane with a Molecular Weight Cut-Off (MWCO) too close to the molecular weight of your protein can lead to product loss.
Degradation of the Biomolecule Work at low temperatures (4°C) and add protease inhibitors to your buffers to prevent degradation by proteases, especially during long purification steps like dialysis.[3]
Residual Unconjugated Dye Detected in Final Product
Possible Cause Recommended Solution
Inefficient Separation For SEC: Ensure the column has an appropriate fractionation range to effectively separate the conjugate from the free dye. Optimize the flow rate; a slower flow rate often improves resolution.[4] For Dialysis: Use a dialysis membrane with a significantly smaller MWCO than the molecular weight of your conjugate to ensure retention of the conjugate while allowing the small dye molecule to diffuse out. Increase the number and duration of buffer changes. For RP-HPLC: Optimize the gradient elution profile to achieve better separation between the more hydrophobic conjugate and the less hydrophobic free dye.
Aggregation of Unconjugated Dye Some fluorescent dyes can form aggregates or micelles, which may co-elute with the conjugate in SEC. Analyze fractions by SDS-PAGE to distinguish between aggregates and the desired conjugate. Consider using a different purification method like RP-HPLC if aggregation is a persistent issue.
Sample Overload Overloading the chromatography column can lead to poor separation. Reduce the amount of sample loaded onto the column in subsequent runs.

Experimental Protocols

Below are detailed methodologies for the key purification experiments.

Protocol 1: Size-Exclusion Chromatography (SEC)

This method separates molecules based on their size. The larger conjugated biomolecule will elute from the column before the smaller, unconjugated this compound.

Materials:

  • SEC column (e.g., Sephadex® G-25)

  • Equilibration/Elution Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer. This ensures the column is properly conditioned for the separation.

  • Sample Loading: Carefully load your reaction mixture onto the top of the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Begin the elution with the equilibration buffer at a flow rate recommended by the column manufacturer.

  • Fraction Collection: Collect fractions of a defined volume. The conjugated biomolecule is expected to elute in the earlier fractions, while the unconjugated dye will be in the later fractions.

  • Analysis: Analyze the collected fractions using a spectrophotometer to measure both protein absorbance (e.g., at 280 nm) and TAMRA absorbance (around 555 nm) to identify the fractions containing the purified conjugate.

Workflow for Size-Exclusion Chromatography

SEC_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis Equilibrate Equilibrate SEC Column (e.g., with PBS) Load_Sample Load Reaction Mixture Equilibrate->Load_Sample Ready for loading Elute Elute with Buffer Load_Sample->Elute Start separation Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (Spectrophotometry) Collect->Analyze Pool Pool Fractions with Purified Conjugate Analyze->Pool

Caption: Workflow for purifying TAMRA-conjugates using SEC.

Protocol 2: Dialysis

Dialysis is a process where the reaction mixture is placed in a semi-permeable membrane, allowing the smaller unconjugated dye to diffuse out into a larger volume of buffer.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for a >30 kDa protein)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker

  • Magnetic stir plate and stir bar

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing or soaking to remove any preservatives.

  • Sample Loading: Load the reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.

  • Dialysis: Place the sealed tubing/cassette in a large beaker containing the dialysis buffer (at least 200 times the sample volume). Place the beaker on a magnetic stir plate and stir gently at 4°C.

  • Buffer Changes: Change the dialysis buffer at least three times over 24-48 hours to maintain a high concentration gradient and ensure efficient removal of the unconjugated dye.

  • Sample Recovery: Carefully remove the purified conjugate from the dialysis tubing/cassette.

Decision Tree for Dialysis MWCO Selection

Dialysis_MWCO Start Start: Choose Dialysis MWCO Protein_MW What is the Molecular Weight (MW) of your biomolecule? Start->Protein_MW Decision MWCO should be significantly smaller than biomolecule MW Protein_MW->Decision Rule_of_Thumb General Rule: MWCO should be 1/3 to 1/2 of the biomolecule's MW Decision->Rule_of_Thumb Guideline Example1 Example 1: Protein MW = 50 kDa Recommended MWCO = 10-20 kDa Rule_of_Thumb->Example1 Example2 Example 2: Peptide MW = 15 kDa Recommended MWCO = 3.5-5 kDa Rule_of_Thumb->Example2 Final_Check Ensure efficient retention of conjugate and removal of free dye (MW ~0.6 kDa) Example1->Final_Check Example2->Final_Check

Caption: Guide for selecting the appropriate dialysis MWCO.

Protocol 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The TAMRA-labeled conjugate is typically more hydrophobic than the unconjugated biomolecule and will be retained longer on the column.

Materials:

  • HPLC system with a UV-Vis detector

  • Reverse-phase column (e.g., C18)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Collection tubes

Procedure:

  • Sample Preparation: Ensure your sample is free of particulates by centrifugation or filtration.

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Injection and Gradient Elution: Inject the sample and start a linear gradient of increasing Mobile Phase B. A typical gradient might be from 10% to 90% B over 30-60 minutes.[5][6]

  • Detection and Fraction Collection: Monitor the elution profile at two wavelengths: one for the biomolecule (e.g., 220 nm for peptides or 280 nm for proteins) and one for the TAMRA dye (around 555 nm). Collect the peaks that show absorbance at both wavelengths.

  • Analysis and Pooling: Analyze the collected fractions to confirm the presence of the purified conjugate and pool the relevant fractions.

Logical Flow of an RP-HPLC Purification

RPHPLC_Logic Start Start: Inject Reaction Mixture Binding Binding to C18 Column (Low % Organic Solvent) Start->Binding Gradient Increase % Organic Solvent (e.g., Acetonitrile with TFA) Binding->Gradient Elution_Order Less Hydrophobic (Unconjugated Biomolecule, Free Dye) More Hydrophobic (Conjugate) Gradient->Elution_Order Detection Monitor at Dual Wavelengths (e.g., 280 nm & 555 nm) Elution_Order:f0->Detection Elutes First Elution_Order:f1->Detection Elutes Later Collection Collect Peak with Dual Absorbance Detection->Collection End End: Purified Conjugate Collection->End

Caption: Logical flow of conjugate purification by RP-HPLC.

Data Presentation: Comparison of Purification Methods

The following table summarizes the typical performance of each purification method for removing unconjugated this compound from a model protein (e.g., a 50 kDa antibody). Actual results may vary depending on the specific biomolecule and experimental conditions.

Purification Method Purity (% Free Dye Removal) Yield of Conjugate Processing Time Scale Cost
Size-Exclusion Chromatography (SEC) >95%High1-2 hoursLab to ProcessModerate
Dialysis ~90-95%High24-48 hoursLab to ProcessLow
Reverse-Phase HPLC (RP-HPLC) >99%Moderate to High<1 hour per runAnalytical to PrepHigh

This technical support guide is intended to provide general guidance. For specific applications, further optimization of the protocols may be required.

References

Technical Support Center: Preventing Tamra-peg3-COOH Aggregation During Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Tamra-peg3-COOH aggregation during biomolecule labeling experiments. By following these guidelines, you can optimize your labeling efficiency and ensure the integrity of your experimental results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the labeling process in a question-and-answer format.

Q1: I observed precipitation or cloudiness in my reaction mixture after adding the this compound dye. What is the cause and how can I prevent it?

A1: Precipitation during the labeling reaction is a common indicator of dye aggregation or insolubility of the labeled conjugate. Several factors can contribute to this issue:

  • High Dye Concentration: The hydrophobic nature of the TAMRA core can lead to aggregation at high concentrations.

  • Low Solubility of the Biomolecule: The protein or other biomolecule itself may have limited solubility under the labeling conditions.

  • Inappropriate Solvent: Using a solvent that is not compatible with the dye or the biomolecule can cause precipitation.

  • Suboptimal pH: The pH of the reaction buffer can affect both the reactivity of the dye and the solubility of the biomolecule.

To prevent precipitation, consider the following solutions:

  • Optimize Dye-to-Biomolecule Ratio: Start with a lower molar excess of the dye and titrate up to find the optimal ratio that provides sufficient labeling without causing aggregation. A 5-10 fold molar excess is a common starting point.

  • Ensure Biomolecule Solubility: Confirm that your protein or biomolecule is soluble at the desired concentration in the chosen reaction buffer before adding the dye. The optimal biomolecule concentration for labeling is typically between 1-10 mg/mL.[1]

  • Proper Dye Dissolution: Always dissolve the this compound in a small amount of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction buffer.[1][2] This ensures the dye is fully solubilized before it comes into contact with your biomolecule.

  • Incremental Dye Addition: Instead of adding the entire volume of the dissolved dye at once, add it to the biomolecule solution in small aliquots while gently vortexing. This gradual introduction can prevent localized high concentrations of the dye that may lead to aggregation.

  • Reaction Buffer Optimization: Use a labeling buffer with a pH between 8.0 and 9.0, as NHS esters react efficiently with primary amines at a slightly alkaline pH.[3] Common buffers include 0.1 M sodium bicarbonate or sodium borate. Avoid buffers containing primary amines, such as Tris, as they will compete with your biomolecule for reaction with the dye.

Q2: My labeled protein shows reduced activity or functionality. Could this be related to aggregation?

A2: Yes, aggregation can certainly lead to a loss of biological activity. Aggregates can sterically hinder active sites or disrupt the native conformation of the protein. Additionally, excessive labeling, which can contribute to aggregation, may also directly impact functional sites. To address this:

  • Reduce the Degree of Labeling (DOL): A high degree of labeling can increase the hydrophobicity of the protein, leading to aggregation and potential loss of function.[3] Aim for a lower DOL by reducing the molar excess of the dye in the labeling reaction.

  • Site-Specific Labeling: If possible, consider site-specific labeling strategies to avoid modifying critical residues within the active or binding sites of your protein.

  • Use of Additives: In some cases, the addition of non-denaturing detergents or other stabilizing agents to the labeling and storage buffers can help maintain the protein's native conformation and prevent aggregation.

Q3: After purification, my final labeled product has low fluorescence or appears quenched. What could be the reason?

A3: Low fluorescence intensity can be a result of several factors, including dye-dye quenching due to aggregation. When dye molecules are in close proximity within an aggregate, they can quench each other's fluorescence.

  • Confirm Aggregation: Use techniques like dynamic light scattering (DLS) or size exclusion chromatography (SEC) to check for the presence of aggregates in your final product.

  • Optimize Labeling Conditions: Revisit your labeling protocol and consider the troubleshooting steps outlined in Q1 to minimize aggregation during the reaction.

  • Purification Strategy: Ensure your purification method effectively removes any unbound dye and smaller aggregates. Gel filtration chromatography is a common and effective method for separating the labeled conjugate from excess dye and small aggregates.[1]

Frequently Asked Questions (FAQs)

What is the role of the PEG3 linker in this compound?

The polyethylene glycol (PEG) linker is incorporated to improve the hydrophilic properties of the TAMRA dye.[4] This increased water solubility helps to reduce the tendency of the dye to aggregate in aqueous buffers and can also minimize non-specific binding of the labeled conjugate.

What is the optimal pH for NHS ester labeling reactions?

The optimal pH for the reaction of NHS esters with primary amines is between 8.0 and 9.0.[3] At a lower pH, the amino groups are protonated and less reactive, while at a higher pH, the NHS ester is more susceptible to hydrolysis, which reduces labeling efficiency.

Can I use Tris buffer for my labeling reaction?

It is generally not recommended to use buffers containing primary amines, such as Tris, as they will compete with the primary amines on your biomolecule for reaction with the NHS ester, leading to lower labeling efficiency.[1]

How should I store my this compound dye?

This compound should be stored at -20°C, protected from light and moisture. When preparing a stock solution in DMSO or DMF, it is best to prepare small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Standard Labeling of a Protein with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein and application.

Materials:

  • Protein of interest

  • This compound, NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., PBS)

Procedure:

  • Prepare the Protein Solution: Dissolve your protein in the Labeling Buffer to a final concentration of 5-10 mg/mL. Ensure the protein is fully dissolved and the solution is clear.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Calculate the Amount of Dye: Determine the volume of the dye stock solution needed to achieve a 10-fold molar excess relative to the protein.

  • Labeling Reaction: While gently vortexing the protein solution, add the calculated volume of the dye stock solution dropwise.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye and any small aggregates using a pre-equilibrated gel filtration column. Elute with your desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) and protein concentration by measuring the absorbance at 280 nm and the absorbance maximum of TAMRA (around 555 nm).

Data Presentation
ParameterRecommended RangeRationale
Protein Concentration 5 - 10 mg/mLHigher concentrations can promote intermolecular cross-linking and aggregation, while lower concentrations may reduce labeling efficiency.[5]
Dye:Protein Molar Ratio 5:1 to 15:1A higher ratio can lead to excessive labeling, increasing hydrophobicity and the risk of aggregation and precipitation.[2]
Reaction pH 8.0 - 9.0Optimal for the reaction between NHS esters and primary amines. Lower pH reduces reactivity, while higher pH increases hydrolysis of the dye.[3]
Reaction Time 1 - 2 hoursSufficient for most labeling reactions. Longer incubation times may not significantly increase the DOL and could lead to sample degradation.
Solvent for Dye Anhydrous DMSO or DMFEnsures the hydrophobic dye is fully dissolved before being introduced to the aqueous reaction buffer, preventing immediate precipitation.[2]

Visualizations

experimental_workflow Experimental Workflow for this compound Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Prepare Protein Solution Prepare Protein Solution Add Dye to Protein Add Dye to Protein Prepare Protein Solution->Add Dye to Protein Prepare Dye Stock Solution Prepare Dye Stock Solution Prepare Dye Stock Solution->Add Dye to Protein Incubate Incubate Add Dye to Protein->Incubate Purify Labeled Protein Purify Labeled Protein Incubate->Purify Labeled Protein Characterize Conjugate Characterize Conjugate Purify Labeled Protein->Characterize Conjugate

Caption: A flowchart illustrating the key steps in the this compound labeling protocol.

troubleshooting_logic Troubleshooting Logic for Aggregation Issues Precipitation Observed Precipitation Observed Check Dye Concentration Check Dye Concentration Precipitation Observed->Check Dye Concentration Check Protein Solubility Check Protein Solubility Precipitation Observed->Check Protein Solubility Optimize Reaction Buffer Optimize Reaction Buffer Precipitation Observed->Optimize Reaction Buffer Modify Dye Addition Modify Dye Addition Precipitation Observed->Modify Dye Addition Lower Molar Excess Lower Molar Excess Check Dye Concentration->Lower Molar Excess Confirm Solubility Pre-Labeling Confirm Solubility Pre-Labeling Check Protein Solubility->Confirm Solubility Pre-Labeling Adjust pH to 8.0-9.0 Adjust pH to 8.0-9.0 Optimize Reaction Buffer->Adjust pH to 8.0-9.0 Add Dye Dropwise Add Dye Dropwise Modify Dye Addition->Add Dye Dropwise

Caption: A decision tree for troubleshooting aggregation during the labeling reaction.

References

Technical Support Center: TAMRA-PEG3-COOH Non-Specific Binding Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-specific binding issues encountered when using TAMRA-PEG3-COOH in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-specific binding with this compound?

A1: Non-specific binding of this compound can arise from several factors:

  • Probe-Related Issues:

    • High Probe Concentration: Using the probe at a concentration that is too high can lead to increased background signal.[1][2]

    • Probe Degradation: Improper storage or handling can lead to the degradation of the probe, potentially causing it to bind non-specifically.[2][3]

    • Hydrophobic Interactions: The TAMRA dye itself can be hydrophobic, leading to non-specific binding to hydrophobic surfaces or molecules in the sample.

  • Experimental Procedure Issues:

    • Inadequate Blocking: Failure to properly block non-specific binding sites on your sample or substrate is a primary cause of high background.[4]

    • Insufficient Washing: Incomplete removal of unbound or loosely bound probes will result in a high background signal.[1][5][6]

    • Ionic Interactions: The terminal carboxyl group (-COOH) on the PEG linker can participate in ionic interactions, leading to non-specific binding.[7]

  • Sample and Substrate Issues:

    • Autofluorescence: The sample itself may exhibit natural fluorescence, which can be mistaken for non-specific binding.[1][8]

    • Hydrophobic Surfaces: Plastic surfaces, such as those on culture dishes, can contribute to non-specific binding.[1][9]

    • Fc Receptor Binding: In antibody-based assays, the fluorescent probe may non-specifically bind to Fc receptors on cells like monocytes and macrophages.[10]

Q2: How can I determine the optimal concentration of this compound for my experiment?

A2: To find the optimal concentration, it is recommended to perform a titration experiment. Test a range of concentrations below, at, and above the manufacturer's suggested concentration to identify the concentration that provides the best signal-to-noise ratio.[1]

Q3: What are the best blocking agents to reduce non-specific binding of this compound?

A3: The choice of blocking agent depends on your specific application. Commonly used and effective blocking agents include:

  • Bovine Serum Albumin (BSA): A general protein blocking agent used extensively in immunoassays.[4][11]

  • Normal Serum: Using normal serum from the same species as your secondary antibody is highly recommended to block non-specific binding.[4][12] A 5% (v/v) solution in a buffered saline solution is a good starting point.[4]

  • Commercially Available Blocking Buffers: These are often optimized for low background and batch-to-batch consistency.[11] Some are protein-free, which can be advantageous in certain assays.[11]

Q4: Can the PEG linker contribute to non-specific binding?

A4: While PEG is generally considered to reduce non-specific binding, the terminal carboxyl group (-COOH) can be negatively charged at physiological pH. This can lead to ionic interactions with positively charged molecules or surfaces in your sample. Adjusting the pH or ionic strength of your buffers may help mitigate this.[7][13]

Troubleshooting Guides

Guide 1: High Background Fluorescence

High background fluorescence can obscure your specific signal. Follow these steps to diagnose and resolve the issue.

high_background_workflow start High Background Observed check_unlabeled Run Unlabeled Control start->check_unlabeled autofluorescence Is Autofluorescence Present? check_unlabeled->autofluorescence photobleach Implement Photobleaching or Use Different Fluorophore autofluorescence->photobleach Yes optimize_probe Optimize Probe Concentration autofluorescence->optimize_probe No resolved Issue Resolved photobleach->resolved optimize_blocking Optimize Blocking Step optimize_probe->optimize_blocking optimize_washing Optimize Washing Steps optimize_blocking->optimize_washing check_consumables Check Consumables (Plates, Media) optimize_washing->check_consumables check_consumables->resolved

Caption: Troubleshooting workflow for high background fluorescence.

Step 1: Assess Autofluorescence

  • Protocol: Prepare a sample without adding the this compound probe. Image this unlabeled control using the same settings as your experimental samples.

  • Interpretation: If you observe significant fluorescence in the unlabeled control, your sample has high autofluorescence.[9]

  • Solution:

    • Photobleaching: Expose the sample to a light source to reduce autofluorescence before staining.[8]

    • Spectral Separation: If possible, use a fluorophore with an emission spectrum that does not overlap with the autofluorescence spectrum.[9]

Step 2: Optimize Probe Concentration

  • Protocol: Prepare a series of dilutions of your this compound probe. A good starting point is to test concentrations at 0.5x, 1x, and 2x the recommended concentration. Stain your samples with these different concentrations and image them.

  • Interpretation: Select the lowest concentration that gives a strong specific signal with minimal background.[1]

Step 3: Enhance Blocking

  • Protocol:

    • Prepare a blocking buffer. See the table below for common formulations.

    • Incubate your sample with the blocking buffer for at least 1 hour at room temperature or overnight at 4°C.

    • Proceed with your staining protocol without washing out the blocking buffer unless the protocol specifies otherwise.

  • Quantitative Data: Common Blocking Buffer Formulations

Blocking AgentConcentrationBufferNotes
Normal Serum5% (v/v)PBS or TBSUse serum from the same species as the secondary antibody host.[4]
Bovine Serum Albumin (BSA)1-5% (w/v)PBS or TBSA common and effective general blocking agent.[11]
Non-fat Dry Milk5% (w/v)PBS or TBSCost-effective, but not recommended for phosphoprotein detection or avidin-biotin systems.[11]

Step 4: Improve Washing Steps

  • Protocol:

    • After incubation with the this compound probe, wash the sample 3-5 times with a washing buffer.

    • Each wash should be for at least 5 minutes with gentle agitation.[6]

    • The volume of the washing buffer should be sufficient to completely cover the sample.[6]

  • Quantitative Data: Recommended Washing Buffers

BufferDetergentConcentration
PBS or TBSTween 200.05 - 0.1% (v/v)
PBS or TBSTriton X-1000.1 - 0.3% (v/v)

Step 5: Evaluate Consumables

  • Problem: Plastic-bottom dishes and certain types of media can be fluorescent.[1][9]

  • Solution:

    • Switch to glass-bottom dishes or plates for imaging.[1]

    • For live-cell imaging, replace phenol red-containing media with a clear buffered saline solution or a specialized low-fluorescence medium before imaging.[9]

Guide 2: No or Weak Specific Signal

If you are experiencing a weak or absent specific signal, consider the following troubleshooting steps.

weak_signal_logic start Weak or No Signal check_probe Verify Probe Integrity and Concentration start->check_probe probe_ok Is Probe OK? check_probe->probe_ok new_probe Use a New Aliquot or Fresh Probe probe_ok->new_probe No check_target Confirm Target Presence (Positive Control) probe_ok->check_target Yes resolved Signal Restored new_probe->resolved target_present Is Target Present? check_target->target_present optimize_staining Optimize Staining Conditions (Incubation Time, Temp) target_present->optimize_staining Yes reassess_target Re-evaluate Target Expression or Sample Preparation target_present->reassess_target No optimize_staining->resolved reassess_target->start

Caption: Logical steps to troubleshoot a weak or absent signal.

  • Verify Probe Integrity: Ensure the this compound probe has been stored correctly (typically at -20°C, protected from light) and has not undergone multiple freeze-thaw cycles.[2] If in doubt, use a fresh aliquot.

  • Run a Positive Control: Use a sample known to express the target of interest to confirm that your experimental setup is working.

  • Optimize Incubation Conditions: Increase the incubation time with the probe or perform the incubation at a different temperature (e.g., 4°C overnight) to enhance binding.

  • Check for Quenching: Some quenchers, like TAMRA itself in certain contexts (e.g., qPCR probes), can fluoresce, but in other applications, the environment can quench the fluorescence.[3] Ensure your buffer and mounting medium are compatible with the fluorophore.

  • Review the Entire Protocol: Double-check all reagent concentrations and steps in your protocol for any potential errors.

References

Technical Support Center: Quenching Unreacted TAMRA-PEG3-COOH After Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the quenching of unreacted TAMRA-PEG3-COOH after its conjugation to primary amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching in a this compound conjugation reaction?

After activating the carboxyl group of this compound using a carbodiimide (like EDC) and N-hydroxysuccinimide (NHS), the resulting NHS ester is highly reactive towards primary amines on your target molecule (e.g., protein, antibody, or peptide). Quenching is a critical step to stop the conjugation reaction by deactivating any unreacted, excess TAMRA-NHS ester. This prevents further labeling, which could lead to over-labeling, aggregation, or modification of unintended sites on your biomolecule.

Q2: What are the common methods for quenching unreacted TAMRA-NHS esters?

There are two primary methods for quenching unreacted TAMRA-NHS esters:

  • Addition of a Quenching Reagent: Introducing a small molecule containing a primary amine will compete with your target molecule for the TAMRA-NHS ester.

  • Hydrolysis: Increasing the pH of the reaction mixture will accelerate the hydrolysis of the NHS ester, converting it back to the original, less reactive carboxylic acid.

Q3: Which quenching reagents can be used, and what are their recommended concentrations?

Several primary amine-containing reagents are effective for quenching. The choice of quencher can depend on the downstream application and the nature of your conjugate.

Quenching ReagentFinal ConcentrationNotes
Tris20-50 mMA very common and effective quenching agent.[1]
Glycine20-100 mMAnother widely used quenching reagent.[1][2]
Hydroxylamine10 mMCan be used to quench the reaction and may also reverse O-acylation side reactions.[1][3][4]
Ethanolamine20-50 mMAn alternative primary amine for quenching.[1]
Methylamine0.4 MShown to be highly efficient at removing unwanted O-acyl esters (overlabeling).[3][5]

Q4: How does pH-mediated hydrolysis work for quenching?

NHS esters are susceptible to hydrolysis, which increases with pH. By raising the pH of the reaction mixture, the NHS ester is rapidly hydrolyzed back to the carboxylate form of this compound, which is unreactive towards amines. NHS esters have a half-life of about 10 minutes at pH 8.6.[1][2][6]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency After Quenching Premature quenching or hydrolysis of the NHS ester.Ensure the conjugation reaction has proceeded for the optimal time before adding the quenching reagent. Avoid high pH buffers during the conjugation step itself, as this will hydrolyze the NHS ester. The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[2]
Precipitation of Conjugate After Adding Quencher High concentration of the quenching reagent or change in buffer conditions.Use the recommended final concentration of the quenching reagent. Ensure the quenching reagent is fully dissolved before adding it to the reaction mixture. Consider buffer exchange or dialysis after quenching to remove excess quenching reagent and byproducts.
High Background Fluorescence Incomplete quenching of unreacted TAMRA-NHS ester.Increase the concentration of the quenching reagent or the incubation time. Ensure the pH of the reaction is appropriate for the chosen quenching method. Purify the conjugate thoroughly after quenching using size exclusion chromatography or dialysis to remove unreacted dye and quenching byproducts.
Inconsistent Labeling Results Variability in quenching efficiency.Standardize the quenching protocol, including the type and concentration of the quenching reagent, incubation time, and temperature. Prepare fresh quenching solutions for each experiment.

Experimental Protocols

Protocol 1: Quenching with Tris or Glycine
  • Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl or Glycine at pH 8.0.

  • Add Quencher: After the desired conjugation reaction time, add the quenching solution to your reaction mixture to achieve a final concentration of 20-50 mM for Tris or 20-100 mM for Glycine.[1][2]

  • Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.

  • Purification: Proceed with the purification of your TAMRA-labeled conjugate using an appropriate method such as dialysis, size-exclusion chromatography (e.g., Sephadex G-25), or a spin column to remove excess dye and quenching reagent.[7]

Protocol 2: Quenching by pH-Mediated Hydrolysis
  • Prepare High pH Buffer: Prepare a buffer with a pH of 8.6 or higher, such as a carbonate-bicarbonate buffer or by adding a small amount of a base like sodium hydroxide.

  • Adjust pH: Add the high pH buffer to your reaction mixture to raise the final pH to >8.6.

  • Incubate: Incubate the reaction for at least 15-30 minutes at room temperature. The half-life of the NHS ester at pH 8.6 is approximately 10 minutes.[2][6]

  • Purification: Purify the conjugate to remove the hydrolyzed this compound and other reaction components.

Visualizations

Conjugation_Quenching_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_quenching Quenching Step Tamra This compound EDC_NHS EDC / NHS Tamra->EDC_NHS Reacts with Tamra_NHS TAMRA-PEG3-NHS Ester EDC_NHS->Tamra_NHS Forms Biomolecule Biomolecule (with -NH2) Tamra_NHS->Biomolecule Reacts with Tamra_NHS_unreacted Unreacted TAMRA-PEG3-NHS Ester Conjugate TAMRA-Labeled Biomolecule Biomolecule->Conjugate Forms Quencher Quenching Reagent (e.g., Tris, Glycine) Inactive_Tamra Inactive TAMRA Product Quencher->Inactive_Tamra Forms Tamra_NHS_unreacted->Quencher Reacts with

Caption: Workflow for this compound conjugation and quenching.

Quenching_Options Start Unreacted TAMRA-NHS Ester Quencher Add Primary Amine (Tris, Glycine, etc.) Start->Quencher Method 1 Hydrolysis Increase pH > 8.0 Start->Hydrolysis Method 2 Amine_Product TAMRA-Amide Adduct Quencher->Amine_Product Results in Hydrolysis_Product TAMRA-COOH (hydrolyzed) Hydrolysis->Hydrolysis_Product Results in

Caption: Two primary methods for quenching unreacted TAMRA-NHS esters.

References

Technical Support Center: TAMRA-PEG3-COOH Labeling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on TAMRA-PEG3-COOH labeling reactions. Find troubleshooting tips and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound labeling reaction?

The optimal pH for labeling primary amines with this compound, an NHS ester, is between 8.3 and 8.5.[1][2][3][4] This pH range provides the best balance between having a deprotonated, reactive primary amine on your target molecule and minimizing the hydrolysis of the this compound NHS ester.

Q2: How does a pH below the optimal range affect the labeling reaction?

At a pH below 8.0, the primary amine groups on your target molecule (e.g., the epsilon-amino group of lysine) will be predominantly protonated (-NH3+). This protonated form is not nucleophilic and will not react with the NHS ester of the this compound, leading to little or no labeling.[1][2][3]

Q3: What happens if the pH is too high (above 8.5)?

A pH higher than 8.5 will significantly increase the rate of hydrolysis of the this compound's NHS ester.[1][2][3][5] In this competing reaction, water molecules will attack the NHS ester, converting the this compound into an unreactive carboxylic acid. This will reduce the amount of dye available to react with your target molecule, resulting in a lower labeling efficiency.[5][6]

Q4: Which buffers are recommended for this labeling reaction?

Phosphate, carbonate-bicarbonate, HEPES, or borate buffers at a concentration of 0.1 M and a pH between 8.3 and 8.5 are recommended.[1][2][5] Sodium bicarbonate buffer (0.1 M) is a common and effective choice.[1][2]

Q5: Are there any buffers I should avoid?

Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. The primary amines in these buffers will compete with your target molecule for reaction with the this compound, leading to a significant reduction in labeling efficiency.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no labeling Incorrect pH of the reaction buffer. Verify the pH of your reaction buffer is between 8.3 and 8.5 using a calibrated pH meter.
Use of an inappropriate buffer. Ensure you are not using a buffer containing primary amines (e.g., Tris, glycine). Switch to a recommended buffer like phosphate or sodium bicarbonate.[1][2]
Hydrolysis of this compound. Prepare the this compound solution in anhydrous DMSO or DMF immediately before use.[7] Avoid prolonged exposure of the stock solution to moisture.
Inconsistent labeling results pH drift during the reaction. For large-scale reactions, the hydrolysis of the NHS ester can lead to a drop in pH.[2][3] Use a more concentrated buffer or monitor and adjust the pH during the reaction.
Degraded this compound. Store the this compound desiccated at -20°C and protected from light.[7] Allow the vial to warm to room temperature before opening to prevent condensation.
High background fluorescence Excess, unreacted this compound. Purify your labeled conjugate using gel filtration, spin columns, or dialysis to remove any non-covalently bound dye.[7]

Quantitative Data Summary

The efficiency of the labeling reaction is critically dependent on pH due to the competing hydrolysis of the NHS ester. The table below summarizes the effect of pH on the half-life of an NHS ester in aqueous solution.

pH Temperature Half-life of NHS Ester Hydrolysis
7.00°C4-5 hours[5]
8.64°C10 minutes[5]

As the pH increases, the rate of hydrolysis increases dramatically, significantly reducing the time the NHS ester is available to react with the target amine.

Experimental Protocols

General Protocol for Labeling a Protein with this compound
  • Prepare the Buffer: Prepare a 0.1 M sodium bicarbonate or phosphate buffer and adjust the pH to 8.3.[7]

  • Prepare the Protein Solution: Dissolve your protein in the prepared buffer at a concentration of 1-10 mg/mL.[1][7]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7]

  • Reaction: Add a 5-10 molar excess of the this compound solution to the protein solution.[7] Incubate the reaction at room temperature for 1 hour or overnight at 4°C, protected from light.[1][2]

  • Quenching (Optional): The reaction can be stopped by adding a final concentration of 50 mM Tris buffer (pH 7.5).[7] The primary amines in the Tris buffer will react with any remaining NHS ester.

  • Purification: Remove the unreacted dye and byproducts by gel filtration (e.g., Sephadex G-25), spin desalting columns, or dialysis.[7]

Visualizations

TAMRA_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prepare Buffer\n(pH 8.3-8.5) Prepare Buffer (pH 8.3-8.5) Dissolve Target Molecule Dissolve Target Molecule Prepare Buffer\n(pH 8.3-8.5)->Dissolve Target Molecule Mix and Incubate\n(RT, 1-4h or 4°C, overnight) Mix and Incubate (RT, 1-4h or 4°C, overnight) Dissolve Target Molecule->Mix and Incubate\n(RT, 1-4h or 4°C, overnight) Dissolve this compound\n(in DMSO/DMF) Dissolve this compound (in DMSO/DMF) Dissolve this compound\n(in DMSO/DMF)->Mix and Incubate\n(RT, 1-4h or 4°C, overnight) Purify Labeled Molecule\n(e.g., Gel Filtration) Purify Labeled Molecule (e.g., Gel Filtration) Mix and Incubate\n(RT, 1-4h or 4°C, overnight)->Purify Labeled Molecule\n(e.g., Gel Filtration) Characterize Conjugate Characterize Conjugate Purify Labeled Molecule\n(e.g., Gel Filtration)->Characterize Conjugate Reaction_Mechanism cluster_side_reaction Competing Hydrolysis TAMRA-PEG3-NHS TAMRA-PEG3-NHS TAMRA-PEG3-Target Stable Amide Bond TAMRA-PEG3-NHS->TAMRA-PEG3-Target pH 8.3-8.5 This compound Inactive Carboxylic Acid TAMRA-PEG3-NHS->this compound pH > 8.5 Target-NH2 Target-NH2 Target-NH2->TAMRA-PEG3-Target NHS N-hydroxysuccinimide H2O H2O H2O->this compound Troubleshooting_Logic Low/No Labeling Low/No Labeling Check pH Check pH Low/No Labeling->Check pH pH optimal? pH optimal? Check pH->pH optimal? Adjust pH to 8.3-8.5 Adjust pH to 8.3-8.5 pH optimal?->Adjust pH to 8.3-8.5 No Check Buffer Check Buffer pH optimal?->Check Buffer Yes Amine-free buffer? Amine-free buffer? Check Buffer->Amine-free buffer? Change to recommended buffer Change to recommended buffer Amine-free buffer?->Change to recommended buffer No Check Reagent Quality Check Reagent Quality Amine-free buffer?->Check Reagent Quality Yes

References

Tamra-peg3-cooh Stability and Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Tamra-peg3-cooh. Adherence to these guidelines is crucial for ensuring the integrity and performance of the molecule in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is critical to store it under the correct conditions. The recommended storage guidelines are summarized in the table below.

Q2: How should I handle this compound upon receipt?

A2: Upon receiving this compound, it is recommended to briefly centrifuge the vial to ensure that the entire product is at the bottom. For solid forms, it is best to store it in its original packaging at the recommended temperature until it is ready to be used.

Q3: What solvents are suitable for dissolving this compound?

A3: While specific solubility data for this compound is not always provided, the TAMRA (carboxytetramethylrhodamine) component is known to be soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The polyethylene glycol (PEG) linker enhances aqueous solubility. For creating stock solutions, it is advisable to use anhydrous DMSO or DMF. Further dilutions into aqueous buffers should be done with caution, and the solutions should be used as fresh as possible.

Q4: Is this compound sensitive to light?

A4: Yes, like most fluorescent dyes, this compound is sensitive to light. The TAMRA fluorophore is known to be photostable under experimental conditions, but prolonged exposure to light can lead to photobleaching and degradation.[1][2] Therefore, it is imperative to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil.

Q5: What is the expected shelf life of this compound?

A5: The shelf life of this compound can vary depending on the supplier and the storage conditions. For the closely related compound, TAMRA-PEG3-Azide, a shelf life of 12 months is often cited when stored at -20°C in its solid form.[3][4] It is reasonable to expect a similar shelf life for this compound under the same conditions. Always refer to the manufacturer's certificate of analysis for specific lot information.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no fluorescence signal Degradation of the fluorophore: This could be due to improper storage (e.g., exposure to light, wrong temperature) or handling.1. Confirm the excitation and emission wavelengths are correctly set on your instrument for TAMRA (typically around 555 nm excitation and 580 nm emission).2. Prepare a fresh solution from a properly stored stock.3. If the issue persists, consider acquiring a new batch of the compound.
pH of the buffer: The fluorescence of TAMRA can be pH-sensitive.Ensure the pH of your experimental buffer is within the optimal range for TAMRA fluorescence, which is generally neutral to slightly acidic.[2]
Precipitation of the compound in aqueous buffer Low aqueous solubility: Despite the PEG linker, high concentrations in purely aqueous solutions might lead to precipitation.1. Prepare a high-concentration stock solution in an organic solvent like DMSO or DMF.2. Add the stock solution to your aqueous buffer dropwise while vortexing to facilitate dissolution.3. Avoid using excessively high final concentrations in your assay.
Inconsistent experimental results Compound instability in solution: this compound, especially in aqueous solutions, may have limited stability over time.1. Prepare fresh solutions for each experiment.2. If you must store solutions, aliquot them and store at -80°C for short periods. Avoid repeated freeze-thaw cycles.
Hydrolysis of the PEG linker or degradation of the carboxyl group: While generally stable, extreme pH or enzymatic activity could affect the molecule's integrity.1. Ensure your experimental conditions are within a moderate pH range.2. If working with biological samples that may contain esterases, be aware of potential degradation of the PEG linker, although this is more of a concern for PEG-ester linkages.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Protection from Light Additional Notes
Solid (Lyophilized Powder)-20°CRequiredStore in a desiccated environment to prevent moisture absorption.
Stock Solution (in anhydrous DMSO or DMF)-20°C to -80°CRequiredAliquot to avoid repeated freeze-thaw cycles. For short-term storage (days to a week), -20°C is acceptable. For longer-term storage, -80°C is recommended.
Aqueous Working Solutions2-8°CRequiredPrepare fresh for each experiment. Avoid long-term storage.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

  • Materials:

    • This compound (solid form)

    • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

    • Vortex mixer

    • Microcentrifuge

    • Amber or foil-wrapped microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Briefly centrifuge the vial to collect the solid material at the bottom.

    • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the solution until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes to minimize light exposure and freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Visualizations

G cluster_storage Storage and Handling cluster_troubleshooting Troubleshooting Workflow storage_solid Solid Form (-20°C, Dark, Dry) storage_stock Stock Solution (DMSO/DMF) (-20°C to -80°C, Dark, Aliquoted) storage_solid->storage_stock Dissolve storage_aqueous Aqueous Solution (2-8°C, Dark, Fresh) storage_stock->storage_aqueous Dilute start Poor Signal? check_instrument Check Instrument Settings (Ex/Em Wavelengths) start->check_instrument check_freshness Prepare Fresh Solution check_instrument->check_freshness Settings OK success Signal Restored check_instrument->success Incorrect Settings check_ph Verify Buffer pH (Neutral to Slightly Acidic) check_freshness->check_ph Still Poor Signal check_freshness->success Solution Degraded new_reagent Consider New Reagent check_ph->new_reagent pH is Optimal check_ph->success pH Adjusted

Caption: Workflow for storage, handling, and troubleshooting of this compound.

G cluster_factors Factors Affecting Stability compound This compound light Light Exposure (Photobleaching) compound->light temperature High Temperature (Degradation) compound->temperature ph Extreme pH (Hydrolysis/Degradation) compound->ph moisture Moisture (Hydrolysis of Solid) compound->moisture freeze_thaw Repeated Freeze-Thaw (Solution Instability) compound->freeze_thaw

Caption: Key factors that can impact the stability of this compound.

References

dealing with solubility problems of Tamra-peg3-cooh

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with TAMRA-PEG3-COOH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a concern?

A1: this compound is a fluorescent dye (TAMRA) attached to a three-unit polyethylene glycol (PEG) linker with a terminal carboxylic acid group. The TAMRA dye is inherently hydrophobic, while the PEG linker is incorporated to enhance its hydrophilicity and overall solubility in aqueous solutions.[1] However, achieving the desired concentration and preventing aggregation can still be challenging depending on the solvent and experimental conditions.

Q2: In which solvents is this compound generally soluble?

A2: this compound is most readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2][3][4] It also has some solubility in water, which is enhanced by the PEG3 linker.[1][4] For aqueous buffers, the pH can significantly impact solubility.

Q3: How does pH affect the solubility of this compound?

A3: The carboxylic acid group on this compound has a pKa value. At pH values above its pKa, the carboxylic acid will be deprotonated to form a negatively charged carboxylate group. This negative charge increases the molecule's polarity and enhances its solubility in aqueous solutions. Conversely, at pH values below the pKa, the carboxylic acid will be in its neutral, protonated form, which is less soluble in water. Therefore, for optimal solubility in aqueous buffers, it is recommended to work at a pH above 7.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound

Q: I am having trouble dissolving the lyophilized this compound powder.

A: Follow this step-by-step guide to effectively dissolve your compound.

G cluster_start Start: Undissolved Powder cluster_organic Step 1: Organic Solvent cluster_aqueous Step 2: Aqueous Buffer cluster_troubleshoot Troubleshooting cluster_end End: Solubilized Solution start Lyophilized this compound Powder organic_solvent Add small volume of anhydrous DMSO or DMF to the vial. start->organic_solvent vortex_organic Vortex or sonicate until fully dissolved. organic_solvent->vortex_organic aqueous_buffer Add aqueous buffer (pH > 7) dropwise to the organic stock solution. vortex_organic->aqueous_buffer vortex_aqueous Vortex gently between additions. aqueous_buffer->vortex_aqueous precipitation Precipitation Occurs? vortex_aqueous->precipitation increase_organic Increase the proportion of organic solvent. precipitation->increase_organic Yes add_surfactant Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20). precipitation->add_surfactant Yes, persistent sonicate_warm Gently warm the solution (30-40°C) and sonicate. precipitation->sonicate_warm Yes, persistent end Clear, dissolved this compound solution precipitation->end No increase_organic->aqueous_buffer add_surfactant->aqueous_buffer sonicate_warm->aqueous_buffer

Issue: Precipitation Upon Addition to Aqueous Buffer

Q: My this compound precipitates when I dilute my DMSO stock solution into my aqueous reaction buffer. What should I do?

A: This is a common issue when transitioning from a high-concentration organic stock to a final aqueous solution.

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the dye in your aqueous buffer.

  • Increase Organic Co-solvent Percentage: If your experimental conditions allow, increase the percentage of DMSO or DMF in the final solution.

  • pH Adjustment: Ensure your aqueous buffer has a pH of 7.5-8.5. The deprotonated carboxylic acid is more soluble.

  • Use a Surfactant: For some applications, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.1%) can help maintain solubility.

  • Gradual Addition: Add the DMSO stock solution to the aqueous buffer very slowly and with vigorous vortexing to avoid localized high concentrations that can lead to precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: ~633.69 g/mol ), add approximately 158 µL of DMSO.

  • Vortex the vial thoroughly until the powder is completely dissolved. Gentle warming to 30-40°C or brief sonication can aid dissolution.

  • Store the stock solution at -20°C, protected from light and moisture. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Bioconjugation

This protocol is adapted from a general procedure for amine-reactive dyes and should be optimized for your specific application.

  • Prepare your protein or other amine-containing molecule in a suitable buffer at a concentration of 2-10 mg/mL. The buffer should be amine-free (e.g., PBS, carbonate, or borate) and at a pH of 8.0-9.0.

  • Bring the 10 mM this compound stock solution in DMSO to room temperature.

  • Add the desired molar excess of the dye stock solution to the protein solution. The optimal molar ratio will need to be determined empirically but a starting point of 10-20 fold molar excess of dye to protein is common.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Remove the unreacted dye using a desalting column, dialysis, or other purification method appropriate for your molecule.

Data Presentation

While specific quantitative solubility data for this compound is not widely published, the following table summarizes the qualitative solubility in common laboratory solvents.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)HighRecommended for preparing stock solutions.[2][3][4]
Dimethylformamide (DMF)HighAn alternative to DMSO for stock solutions.[2][3][4]
WaterModerateSolubility is pH-dependent.[4]
Phosphate-Buffered Saline (PBS)ModerateEnsure pH is > 7 for better solubility.
Ethanol/MethanolModerateCan be used but may be less effective than DMSO/DMF.
Chloroform/DichloromethaneLowGenerally not recommended for this compound.

Visualizations

G cluster_tamra TAMRA Core (Hydrophobic) cluster_peg PEG3 Linker (Hydrophilic) cluster_cooh Carboxylic Acid (pH-Dependent) cluster_solvent Solvent Interactions TAMRA {TAMRA | (Tetramethylrhodamine)} PEG {PEG3 | (Polyethylene Glycol)} TAMRA->PEG covalent bond DMSO DMSO (Polar, Aprotic) TAMRA->DMSO Dipole-induced dipole COOH {COOH | (Carboxylic Acid)} PEG->COOH covalent bond Water Water (Polar, H-bonding) PEG->Water H-bonds COOH->Water H-bonds (deprotonated)

References

Technical Support Center: Optimizing TAMRA-PEG3-COOH Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your EDC/NHS conjugation chemistry. This guide provides detailed answers, troubleshooting advice, and protocols specifically tailored for researchers working with carboxylated molecules like TAMRA-PEG3-COOH and amine-containing targets.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of EDC/NHS chemistry for conjugating this compound?

A1: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a zero-length crosslinker that activates carboxyl groups (-COOH), such as the one on this compound, to form a highly reactive but unstable O-acylisourea intermediate.[1] This intermediate is susceptible to hydrolysis in aqueous solutions. To improve efficiency and stability, N-hydroxysuccinimide (NHS) is added. NHS reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester.[1] This semi-stable ester then efficiently reacts with a primary amine (-NH2) on your target molecule to form a stable, covalent amide bond.[2]

Q2: Why is a two-step protocol often recommended over a one-step reaction?

A2: A two-step protocol provides greater control and minimizes unwanted side reactions. In the first step, you activate the carboxyl group of this compound with EDC and NHS. You then have the option to quench or remove excess EDC before adding your amine-containing target molecule in the second step.[3][4] This is critical if your target molecule also contains carboxyl groups, as it prevents EDC from causing undesirable cross-linking of your target molecule.[1][4]

Q3: What are the optimal pH conditions for the activation and coupling steps?

A3: The two steps of the reaction have different optimal pH ranges:

  • Activation Step (Carboxyl Activation): This step is most efficient in a slightly acidic environment, typically pH 4.7-6.0 .[3][5] A common choice is MES buffer, which lacks amines and carboxylates that could interfere with the reaction.[6]

  • Coupling Step (Amine Reaction): This step requires the primary amine on the target molecule to be deprotonated and nucleophilic, which is favored at a physiological to slightly alkaline pH. The optimal range is pH 7.2-8.5 .[2][] Buffers like PBS (phosphate-buffered saline) or borate buffer are suitable.[3][8]

Q4: How should I handle and store EDC and NHS reagents?

A4: Both EDC and NHS are highly sensitive to moisture.[9] They should be stored in a desiccated environment at the recommended temperature (e.g., -20°C).[4] Before use, always allow the reagent vials to equilibrate to room temperature before opening to prevent moisture from condensing on the cold powder.[3][10] For best results, use freshly opened vials or prepare solutions immediately before use.[4][9]

Q5: What is the half-life of the activated NHS ester, and how does it affect my experiment?

A5: The stability of the NHS ester is highly dependent on pH. Hydrolysis is a competing reaction that deactivates the ester.[][11] The approximate half-life of an NHS ester is 4-5 hours at pH 7.0, but this drops dramatically to about 10 minutes at pH 8.6.[2][12] This means that after activating this compound, you should proceed with the amine coupling step promptly, especially after raising the pH.

Troubleshooting Guide

Problem 1: I am seeing very low or no conjugation of this compound to my amine-containing molecule.

  • Question: Are your EDC and NHS reagents active?

    • Answer: These reagents can hydrolyze if not stored properly. Use freshly opened vials or reagents known to be stored in dry conditions.[9] Consider testing the reactivity of your NHS ester reagent by measuring its absorbance at 260-280 nm before and after intentional hydrolysis with a strong base.[10]

  • Question: Is your buffer system correct for each step?

    • Answer: Ensure you are using a non-amine, non-carboxylate buffer (e.g., MES) at pH 4.7-6.0 for the activation step.[3][5] Buffers containing primary amines, like Tris or glycine, will compete with your target molecule for the activated ester.[8] For the coupling step, confirm the pH is between 7.2 and 8.5 to ensure the target amine is sufficiently nucleophilic.[]

  • Question: Are you using the correct molar ratios?

    • Answer: A significant molar excess of EDC and NHS over the this compound is typically required. Insufficient activation will lead to poor yields. Refer to the quantitative data table below for recommended starting ratios. Some protocols suggest that a higher excess of NHS relative to EDC can improve the yield of the NHS-ester.[13]

  • Question: Could the activated ester be hydrolyzing before it can react?

    • Answer: The NHS ester is labile, especially at higher pH.[2] Minimize the time between the activation step and the addition of your amine target. If your protocol involves a buffer exchange or purification step after activation, perform it quickly and at a lower pH if possible before raising it for the coupling reaction.

Problem 2: My sample aggregates or precipitates after adding EDC.

  • Question: Is your EDC concentration too high?

    • Answer: Very high concentrations of EDC can sometimes cause aggregation, particularly with proteins or nanoparticles.[3] Try reducing the EDC concentration or adding the EDC solution more slowly to the reaction mixture while stirring.[4]

  • Question: Is the pH change affecting the stability of your molecules?

    • Answer: The addition of EDC hydrochloride can lower the pH of a weakly buffered solution, potentially causing molecules sensitive to low pH to aggregate or precipitate.[14] Ensure your activation buffer (e.g., MES) has sufficient buffering capacity to maintain the desired pH.

Problem 3: My purification is difficult, or I am getting unexpected results from characterization (e.g., HPLC, LCMS).

  • Question: Are you accounting for reaction byproducts?

    • Answer: The EDC/NHS reaction generates byproducts like isourea and free NHS. Both NHS and its hydrolysis byproduct absorb light in the 260-280 nm range, which can interfere with protein concentration measurements using A280.[5][15]

  • Question: Have you removed excess reagents?

    • Answer: Unreacted reagents and byproducts can complicate downstream analysis. Use a desalting column, spin filtration, or dialysis to purify your final conjugate.[3][16] Ensure the molecular weight cutoff of your purification method is appropriate to retain your product while removing smaller molecules.[9]

Quantitative Data Summary

This table provides recommended starting concentrations and ratios for your optimization experiments. The molar ratio is based on the amount of this compound.

ParameterRecommended RangeTypical Starting PointRationale & Notes
Activation Buffer MES, pH 4.7-6.00.1 M MES, pH 6.0Non-amine, non-carboxylate buffer is crucial to prevent side reactions.[3][6]
Coupling Buffer PBS, Borate, Bicarbonate, pH 7.2-8.5PBS, pH 7.4Ensures primary amines are deprotonated for nucleophilic attack.[2][]
Molar Ratio (EDC:TAMRA) 2x - 50x10xA significant excess is needed to drive the reaction forward.[15][17]
Molar Ratio (NHS:TAMRA) 5x - 100x25xA molar excess of NHS over EDC (e.g., 2.5:1) is often used to efficiently convert the unstable O-acylisourea intermediate to the more stable NHS ester.[3][13]
Activation Time 15 - 60 minutes15 minutesA short incubation at room temperature is usually sufficient.[3][15]
Coupling Time 1 - 4 hours (RT) or Overnight (4°C)2 hours at RTLonger incubation may be needed for sterically hindered amines or lower concentrations.[3][11]

Experimental Protocols

Two-Step Protocol for this compound Conjugation

This protocol is a general guideline. Concentrations and volumes should be optimized for your specific application.

Materials:

  • This compound

  • Amine-containing target molecule (-NH2)

  • EDC (FW: 191.7)

  • NHS (FW: 115.09)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.4 (PBS)

  • Quenching Solution (Optional): 1 M Hydroxylamine, pH 8.5

  • Desalting column or spin filter for purification

Procedure:

Step 1: Activation of this compound

  • Equilibrate EDC and NHS vials to room temperature before opening.[3]

  • Dissolve this compound in Activation Buffer to a final concentration of 1-10 mM.

  • Prepare fresh stock solutions of EDC and NHS in Activation Buffer or high-purity water/DMSO immediately before use. For example, prepare 100 mM EDC and 250 mM NHS.

  • Add the EDC solution to the this compound solution to achieve the desired molar excess (e.g., 10x). Mix gently.

  • Immediately add the NHS solution to achieve the desired molar excess (e.g., 25x).

  • Incubate the reaction for 15-30 minutes at room temperature.[15]

Step 2: Coupling to Amine-Target

  • Optional (but recommended): Remove excess EDC and NHS byproducts using a desalting column equilibrated with Activation Buffer (or MES, pH 6.0). This prevents EDC from reacting with your target molecule.

  • Dissolve your amine-containing target molecule in the Coupling Buffer (PBS, pH 7.4).

  • Combine the activated TAMRA-PEG3-NHS ester solution with your target amine solution. If you did not perform a desalting step, you can raise the pH of the activation mixture to 7.2-7.5 by adding a concentrated, non-amine buffer like phosphate buffer before adding the target.[3][5]

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

Step 3: Quenching and Purification

  • Optional: To stop the reaction and hydrolyze any remaining NHS esters, add the Quenching Solution to a final concentration of 10-50 mM Hydroxylamine and incubate for 15 minutes.[3][5]

  • Purify the final TAMRA-PEG3-conjugate from excess reagents and byproducts using dialysis, size-exclusion chromatography, or a desalting column.

Visualizations

EDC_NHS_Pathway cluster_activation Step 1: Carboxyl Activation (pH 4.7-6.0) cluster_coupling Step 2: Amine Coupling (pH 7.2-8.5) cluster_side_reaction Side Reaction: Hydrolysis TAMRA_COOH This compound O_Acyl O-Acylisourea Intermediate (Unstable) TAMRA_COOH->O_Acyl + EDC EDC EDC TAMRA_NHS TAMRA-PEG3-NHS Ester (Semi-Stable) O_Acyl->TAMRA_NHS + NHS NHS NHS Conjugate Stable Amide Bond (TAMRA-PEG3-Target) TAMRA_NHS->Conjugate + Target-NH2 TAMRA_NHS_hydrolysis TAMRA-PEG3-NHS Ester Target_Amine Target Molecule-NH2 Target_Amine->Conjugate Reaction Water H2O TAMRA_COOH_regen This compound (Regenerated) TAMRA_NHS_hydrolysis->TAMRA_COOH_regen + H2O (competes with amine reaction)

Caption: EDC/NHS reaction pathway for amine conjugation.

Experimental_Workflow start Start prep_reagents 1. Prepare this compound in Activation Buffer (pH 4.7-6.0) start->prep_reagents add_edc_nhs 2. Add EDC, then NHS Incubate 15-30 min @ RT prep_reagents->add_edc_nhs optional_quench 3. Optional: Quench/Remove excess EDC add_edc_nhs->optional_quench prep_target 4. Prepare Target-NH2 in Coupling Buffer (pH 7.2-8.5) optional_quench->prep_target Yes/No couple 5. Mix Activated TAMRA with Target-NH2 Incubate 2h @ RT prep_target->couple quench_final 6. Optional: Quench reaction with Hydroxylamine couple->quench_final purify 7. Purify Conjugate (e.g., Desalting Column) quench_final->purify end End purify->end

Caption: Two-step experimental workflow for conjugation.

Troubleshooting_Tree start Low or No Conjugation Yield check_reagents Are EDC/NHS reagents fresh and stored correctly? start->check_reagents replace_reagents Solution: Replace with fresh reagents. Equilibrate to RT before opening. check_reagents->replace_reagents No check_ph Is the pH correct for each step? (Activation: 4.7-6.0, Coupling: 7.2-8.5) check_reagents->check_ph Yes adjust_ph Solution: Verify buffer pH. Use non-amine buffers (MES) for activation. check_ph->adjust_ph No check_ratio Is the molar excess of EDC/NHS sufficient? check_ph->check_ratio Yes increase_ratio Solution: Increase molar excess of EDC/NHS. Try a 2.5:1 ratio of NHS:EDC. check_ratio->increase_ratio No check_hydrolysis Is there a long delay between activation and coupling? check_ratio->check_hydrolysis Yes reduce_time Solution: Minimize time between steps. Perform purification post-activation quickly. check_hydrolysis->reduce_time Yes success Problem Solved check_hydrolysis->success No

References

Technical Support Center: Hydrolysis of Activated TAMRA-PEG3-COOH Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of activated TAMRA-PEG3-COOH ester for labeling biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary issue to be aware of when working with activated this compound ester in aqueous solutions?

A1: The primary issue is the hydrolysis of the N-hydroxysuccinimide (NHS) ester, which is a competing reaction to the desired labeling of primary amines on your biomolecule.[1][2][3] Hydrolysis inactivates the ester, preventing it from reacting with the target molecule and leading to lower labeling efficiency.

Q2: What are the main factors that influence the rate of hydrolysis of the NHS ester?

A2: The rate of hydrolysis is primarily influenced by pH and temperature. The rate increases significantly with a higher pH.[1][2] For instance, the half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[1][2] Higher temperatures also accelerate the rate of hydrolysis.

Q3: What is the optimal pH for labeling reactions with this compound NHS ester?

A3: The optimal pH for labeling reactions is a compromise between efficient amine labeling and minimizing hydrolysis. A pH range of 7.2 to 8.5 is generally recommended for NHS ester conjugations.[3] Many protocols suggest an optimal pH of 8.3-8.5 for efficient labeling of biomolecules with NHS esters.[4][5]

Q4: Can I use any buffer for the labeling reaction?

A4: No, it is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with your target molecule for reaction with the NHS ester, significantly reducing the labeling efficiency.[6][7][8] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffers.[2][4][9]

Q5: How should I prepare and handle the this compound NHS ester to minimize hydrolysis?

A5: The this compound NHS ester is moisture-sensitive.[6][7][8] It should be stored desiccated at -20°C.[1][5][6][7][8][9][10][11][12][13] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[6][7][8] The ester should be dissolved in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[4][5][7][8][9][11][12][13] Stock solutions in aqueous buffers should not be prepared for storage.[6][7]

Q6: What are the potential consequences of the hydrophobicity of the TAMRA dye?

A6: The hydrophobic nature of TAMRA can sometimes lead to solubility issues or aggregation of the labeled peptide or protein.[3] Using a PEG linker, as in this compound, helps to increase the hydrophilicity and can mitigate these aggregation problems.[3]

Troubleshooting Guide

Problem Possible Cause Solution
Low or no labeling Hydrolysis of the NHS ester - Ensure the this compound NHS ester is fresh and has been stored correctly (desiccated at -20°C).[1][5][6][7][8][9][10][11][13] - Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[4][5][7][8][9][11][12][13] - Maintain the reaction pH between 7.2 and 8.5 (optimally 8.3-8.5).[4][5]
Incorrect buffer - Use an amine-free buffer such as PBS, sodium bicarbonate, or borate buffer.[2][4][9] - Ensure there are no primary amine-containing additives in your biomolecule solution.[6][7][8]
Low protein concentration - For efficient labeling, the recommended protein concentration is typically in the range of 2-10 mg/mL.[2][14]
Precipitation during or after labeling Aggregation of the labeled biomolecule - The hydrophobic TAMRA dye may be causing aggregation. The PEG3 linker is designed to reduce this, but for some proteins, it may still be an issue. - Consider optimizing the dye-to-protein molar ratio to avoid over-labeling.[9]
Inconsistent labeling results Variability in reagent activity - The NHS ester may have partially hydrolyzed upon storage. Consider using a fresh vial of the reagent. - Ensure consistent reaction times and temperatures for all experiments.
Fluorescence intensity is lower than expected Fluorescence quenching - Excessive labeling can lead to self-quenching of the fluorophores. Optimize the dye-to-protein ratio to achieve the desired degree of labeling.[3]
pH sensitivity of TAMRA - The fluorescence of TAMRA can be pH-sensitive, with decreased intensity in more alkaline environments (pH > 8.0).[3] Ensure the final application buffer is at a suitable pH for fluorescence measurement.

Quantitative Data

Table 1: Half-life of NHS Esters at Different pH Values and Temperatures

pHTemperature (°C)Half-life
7.004-5 hours[1][2]
8.04~1 hour[15]
8.6410 minutes[1][2]
7.4Not specified>120 minutes[13]
9.0Not specified<9 minutes[13]

Note: This data is for general N-hydroxysuccinimide (NHS) esters. The exact half-life of this compound NHS ester may vary but will follow the same trend of decreasing stability with increasing pH and temperature.

Experimental Protocols

Protocol: Labeling a Protein with this compound NHS Ester

This protocol provides a general guideline for labeling a protein with this compound NHS ester. Optimization may be required for specific proteins and applications.

Materials:

  • This compound NHS ester

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., gel filtration or spin desalting column)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (or another suitable amine-free buffer) at a concentration of 2-10 mg/mL.[2][14]

    • Ensure the pH of the protein solution is between 8.0 and 8.5.[5]

  • Prepare the this compound NHS Ester Solution:

    • Allow the vial of this compound NHS ester to warm to room temperature before opening.

    • Immediately before use, dissolve the ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9] Vortex to ensure it is fully dissolved.

  • Perform the Labeling Reaction:

    • Add the dissolved this compound NHS ester solution to the protein solution. A 5-10 molar excess of the dye is a common starting point.[9]

    • Incubate the reaction at room temperature for 1 hour, protected from light.[9]

  • Quench the Reaction (Optional):

    • To stop the labeling reaction, a quenching buffer such as Tris or glycine can be added.[9] Add 1 M Tris buffer to a final concentration of 50 mM.[9]

  • Purify the Labeled Protein:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) or a spin desalting column.[9]

  • Storage:

    • Store the purified labeled protein at 4°C, protected from light.[9]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products TAMRA_Ester This compound NHS Ester Labeled_Protein TAMRA-PEG3-Protein (Stable Amide Bond) TAMRA_Ester->Labeled_Protein Aminolysis (Desired Reaction) Hydrolyzed_Ester Hydrolyzed This compound (Inactive) TAMRA_Ester->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Protein_Amine Protein-NH2 (Primary Amine) Protein_Amine->Labeled_Protein Water H2O Water->Hydrolyzed_Ester NHS N-Hydroxysuccinimide Labeled_Protein->NHS Hydrolyzed_Ester->NHS

Caption: Reaction pathway of this compound NHS ester with a primary amine and the competing hydrolysis reaction.

Troubleshooting_Workflow Start Start: Low Labeling Efficiency Check_Reagent Check Reagent: Fresh? Stored correctly? Start->Check_Reagent Check_Buffer_pH Check Buffer pH: Between 7.2-8.5? Check_Reagent->Check_Buffer_pH Yes Replace_Reagent Use fresh reagent Check_Reagent->Replace_Reagent No Check_Buffer_Comp Check Buffer Composition: Amine-free? Check_Buffer_pH->Check_Buffer_Comp Yes Adjust_pH Adjust pH Check_Buffer_pH->Adjust_pH No Check_Protein_Conc Check Protein Concentration: >2 mg/mL? Check_Buffer_Comp->Check_Protein_Conc Yes Change_Buffer Use amine-free buffer Check_Buffer_Comp->Change_Buffer No Optimize_Ratio Optimize Dye:Protein Ratio Check_Protein_Conc->Optimize_Ratio Yes Concentrate_Protein Increase protein concentration Check_Protein_Conc->Concentrate_Protein No Success Labeling Successful Optimize_Ratio->Success Replace_Reagent->Check_Buffer_pH Adjust_pH->Check_Buffer_Comp Change_Buffer->Check_Protein_Conc Concentrate_Protein->Optimize_Ratio

Caption: Troubleshooting workflow for low labeling efficiency with this compound NHS ester.

References

Validation & Comparative

A Head-to-Head Comparison of TAMRA-PEG3-COOH and TAMRA-NHS Ester for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in the life sciences and drug development, the precise and efficient fluorescent labeling of biomolecules is paramount for a multitude of applications, from immunoassays to cellular imaging. Tetramethylrhodamine (TAMRA) is a workhorse fluorophore, and its derivatives offer various chemistries for conjugation. This guide provides an in-depth, objective comparison of two popular amine-reactive TAMRA derivatives: TAMRA-PEG3-COOH and TAMRA-NHS ester. We will delve into their reaction mechanisms, labeling efficiencies, and the practical implications of their structural differences, supported by detailed experimental protocols.

Chemical Properties and Reactive Moieties

The fundamental difference between these two labeling reagents lies in their reactive functional groups. TAMRA-NHS ester is a pre-activated molecule ready for immediate reaction with primary amines. In contrast, this compound possesses a terminal carboxylic acid that requires in situ activation before it can be conjugated to amines.

This compound contains a carboxylic acid (-COOH) group and a three-unit polyethylene glycol (PEG) spacer.[1][2] The PEG spacer is designed to enhance the hydrophilicity of the dye, which can help to prevent aggregation of the labeled biomolecule and reduce non-specific binding.[3][4] The carboxylic acid itself is not directly reactive with amines under physiological conditions. It must first be activated, typically using a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6][7] This two-step process forms an NHS ester in situ, which then reacts with primary amines on the target biomolecule.

TAMRA-NHS ester features an N-hydroxysuccinimidyl (NHS) ester functional group.[3][8] This group is highly reactive towards nucleophiles, particularly the primary amines found on the N-terminus of proteins and the side chain of lysine residues.[3][4][5][6] The reaction is a one-step process that forms a stable amide bond, making it a straightforward and widely used method for labeling proteins, peptides, and amine-modified oligonucleotides.[3][5][6]

Performance Comparison: A Data-Driven Overview

While direct, head-to-head comparative studies with quantitative data for these specific TAMRA derivatives are not extensively published, we can infer performance based on the well-established principles of the underlying chemistries.

FeatureThis compound (with EDC/NHS)TAMRA-NHS EsterRationale & Citations
Reaction Steps Two-step (activation then conjugation)One-step (direct conjugation)The carboxylic acid of this compound requires activation before it can react with amines.[5][6][7] TAMRA-NHS ester is a pre-activated reagent.[3][8]
Reaction Time Longer (activation + conjugation)ShorterThe two-step process for this compound inherently takes more time. TAMRA-NHS ester reactions can be complete in as little as 5-10 minutes, though are often run for 1-3 hours.[9]
Labeling Efficiency Potentially lowerGenerally highThe efficiency of the two-step EDC/NHS reaction can be affected by the efficiency of the initial activation step and the stability of the intermediate. NHS esters are known for their high reactivity and can achieve labeling efficiencies of 70-80% under optimal conditions.[1][]
Specificity High for primary aminesHigh for primary aminesBoth methods, when properly executed, are highly specific for primary amines.[1][]
Reagent Stability Carboxylic acid is very stable. EDC is moisture-sensitive.NHS ester is moisture-sensitive and prone to hydrolysis, especially at higher pH.The half-life of an NHS-ester can be as short as 10 minutes at pH 8.6 and 4°C.[11] Carboxylic acids are stable under a wide range of conditions.
Hydrophilicity & Aggregation Enhanced due to PEG3 spacerStandard (hydrophobic nature of TAMRA)PEGylation is a known strategy to increase the water solubility of molecules and can mitigate peptide aggregation caused by hydrophobic dyes like TAMRA.[3][4]
Non-Specific Binding Potentially lower due to PEG3 spacerStandardPEGylation of surfaces and molecules is a common method to reduce non-specific protein binding.[12]

Experimental Protocols

Labeling with TAMRA-NHS Ester

This protocol is a general method for labeling proteins with TAMRA-NHS ester.

Materials:

  • TAMRA-NHS ester

  • Protein or other amine-containing biomolecule

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5[4][9]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M glycine

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare a stock solution of TAMRA-NHS ester (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.[9]

  • Dissolve the protein to be labeled in the Labeling Buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).[4][9]

  • Add the TAMRA-NHS ester stock solution to the protein solution while gently vortexing. A typical molar ratio of dye to protein is 10:1 to 15:1, but this should be optimized for each specific protein.[4]

  • Incubate the reaction for 60 minutes at room temperature, protected from light.[4]

  • (Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes.[4]

  • Purify the labeled protein from the unreacted dye using a gel filtration column or dialysis. The first colored band to elute will be the labeled protein.[9]

Labeling with this compound using EDC/NHS

This is a two-step protocol for activating the carboxylic acid on this compound and conjugating it to a protein.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Protein or other amine-containing biomolecule

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[5][7]

  • Coupling Buffer: 0.1 M PBS or sodium bicarbonate, pH 7.2-8.5[7][12]

  • Quenching reagent (optional): 2-mercaptoethanol or hydroxylamine

  • Purification column (e.g., Sephadex G-25)

Procedure: Step 1: Activation of this compound

  • Dissolve this compound in anhydrous DMF or DMSO.

  • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A common concentration is ~2 mM EDC and ~5 mM NHS.[7]

  • Add the this compound solution to the EDC/NHS solution.

  • Incubate for 15 minutes at room temperature to allow for the formation of the NHS ester.[5][7]

  • (Optional) To quench the remaining EDC, add 2-mercaptoethanol to a final concentration of 20 mM.[7]

Step 2: Conjugation to the Protein

  • Dissolve the protein in the Coupling Buffer.

  • Add the activated this compound solution from Step 1 to the protein solution. The pH of the reaction should be between 7.2 and 8.5 for efficient coupling to primary amines.[7][12]

  • Incubate for 2 hours at room temperature, protected from light.[7]

  • (Optional) Quench the reaction with hydroxylamine or an amine-containing buffer like Tris.[12]

  • Purify the labeled protein using a gel filtration column or dialysis.

Visualizing the Labeling Chemistries

To better understand the reaction pathways, the following diagrams illustrate the chemical processes involved.

TAMRA_NHS_Ester_Labeling cluster_reactants Reactants cluster_products Products TAMRA_NHS TAMRA-NHS Ester Labeled_Protein TAMRA-CO-NH-Protein (Stable Amide Bond) TAMRA_NHS->Labeled_Protein pH 7.2-9.0 Protein Protein-NH₂ (Primary Amine) Protein->Labeled_Protein NHS NHS (Byproduct)

Caption: One-step labeling with TAMRA-NHS ester.

TAMRA_PEG3_COOH_Labeling cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation TAMRA_COOH This compound Activated_TAMRA TAMRA-PEG3-NHS Ester (Active Intermediate) TAMRA_COOH->Activated_TAMRA pH 4.5-6.0 EDC_NHS EDC + NHS EDC_NHS->Activated_TAMRA Labeled_Protein TAMRA-PEG3-CO-NH-Protein (Stable Amide Bond) Activated_TAMRA->Labeled_Protein pH 7.2-8.5 Protein Protein-NH₂ Protein->Labeled_Protein

Caption: Two-step labeling with this compound.

Conclusion and Recommendations

The choice between this compound and TAMRA-NHS ester depends on the specific requirements of the experiment and the nature of the biomolecule being labeled.

Choose TAMRA-NHS ester for:

  • Simplicity and speed: The one-step protocol is straightforward and requires less optimization.

  • High reactivity: When a high degree of labeling is desired and the protein is not sensitive to the labeling conditions.

  • Established protocols: This is a very common and well-documented labeling chemistry.

Choose this compound for:

  • Hydrophilic modifications: When labeling hydrophobic peptides or proteins that are prone to aggregation, the PEG spacer can improve solubility and handling.[3]

  • Reduced non-specific binding: In applications where background signal is a concern, the PEG linker may offer an advantage.[12]

  • Control over the reaction: The two-step process allows for the activation step to be performed separately from the conjugation, which can be beneficial in certain complex experimental setups.

References

A Head-to-Head Comparison: TAMRA-peg3-COOH vs. Alexa Fluor 555 for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals selecting the optimal fluorescent label, the choice between classic and modern dyes is critical. This guide provides an in-depth, data-driven comparison of TAMRA-peg3-COOH, a derivative of the traditional rhodamine dye, and the widely-used Alexa Fluor 555, a member of the advanced Alexa Fluor family.

This comparison will delve into the key performance characteristics of each dye, including their photophysical properties and bioconjugation methodologies. By presenting quantitative data and detailed experimental protocols, this guide aims to equip researchers with the necessary information to make an informed decision for their specific application, be it in cellular imaging, flow cytometry, or drug development.

Key Performance Characteristics: A Quantitative Overview

The selection of a fluorescent dye is often dictated by its spectral properties, brightness, and stability. The following table summarizes the key quantitative data for this compound and Alexa Fluor 555.

PropertyThis compoundAlexa Fluor 555
Excitation Maximum (nm) ~555~555
Emission Maximum (nm) ~580~565
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~90,000>150,000
Quantum Yield (Φ) 0.3 - 0.5[1]~0.1 (in aqueous buffer)[2]
Photostability Good to Robust[3][4]High[5][6][7]
pH Sensitivity Fluorescence may decrease at pH > 8.0[1]. Some sources claim it is pH-insensitive[2][3].Highly insensitive over a broad pH range[8].

In-Depth Analysis of Performance

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. Alexa Fluor 555 possesses a significantly higher molar extinction coefficient, indicating a greater ability to absorb light. While some sources report a higher quantum yield for TAMRA[1], the overall brightness of Alexa Fluor 555 conjugates is often perceived as superior in many applications, likely due to its resistance to self-quenching at higher degrees of labeling.

Photostability: Alexa Fluor 555 is renowned for its exceptional photostability, a critical feature for applications requiring long exposure times or intense illumination, such as confocal microscopy and single-molecule imaging.[5][6][7] While TAMRA is considered to have good photostability[3][4], direct comparative studies have shown that Alexa Fluor dyes, in general, are more resistant to photobleaching than their traditional counterparts like TAMRA.[8]

pH Sensitivity: The fluorescence of Alexa Fluor 555 is stable over a broad pH range, a significant advantage for live-cell imaging where intracellular pH can fluctuate.[8] There is conflicting information regarding the pH sensitivity of TAMRA. Some studies suggest its fluorescence is pH-insensitive[2][3], while others report a decrease in fluorescence intensity in alkaline environments (pH > 8.0).[1] This discrepancy may be due to the specific chemical environment and conjugation state of the dye. Researchers should exercise caution and validate the pH stability of TAMRA conjugates in their specific experimental conditions.

Experimental Protocols: Bioconjugation to Primary Amines

Both this compound and Alexa Fluor 555 are commonly supplied as N-hydroxysuccinimidyl (NHS) esters for covalent labeling of primary amines (-NH2) on proteins, antibodies, and other biomolecules. The following is a generalized protocol for amine labeling.

Materials:
  • This compound, NHS ester or Alexa Fluor 555, NHS ester

  • Protein or other biomolecule to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

Protocol:
  • Prepare the Protein Solution: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound or Alexa Fluor 555 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Conjugation Reaction:

    • Add the reactive dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for each specific application but a starting point of 10-20 fold molar excess of dye is common.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the Reaction: Add the quenching solution to the reaction mixture to stop the labeling process by reacting with any unreacted dye. Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Separate the labeled protein from the unreacted dye and quenching reagents using a size-exclusion chromatography column (e.g., Sephadex G-25).

  • Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (555 nm). The DOL can then be calculated using the Beer-Lambert law.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the key differences between the two dyes, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (Amine-free buffer) conjugation Conjugation Reaction (1 hr, RT, dark) protein_prep->conjugation dye_prep Prepare Dye Stock Solution (Anhydrous DMSO/DMF) dye_prep->conjugation quenching Quench Reaction (e.g., Tris-HCl) conjugation->quenching purification Purify Conjugate (Size-Exclusion Chromatography) quenching->purification analysis Determine Degree of Labeling (Spectrophotometry) purification->analysis

Figure 1. A generalized experimental workflow for the bioconjugation of amine-reactive fluorescent dyes.

dye_comparison tamra_bright Good Brightness alexa_bright High Brightness tamra_photo Good Photostability alexa_photo Excellent Photostability tamra_ph Potentially pH Sensitive alexa_ph pH Insensitive

Figure 2. A logical comparison of the key performance characteristics of this compound and Alexa Fluor 555.

Conclusion: Making the Right Choice

Both this compound and Alexa Fluor 555 are effective fluorescent dyes for a wide range of biological applications.

Choose this compound when:

  • Cost is a primary consideration.

  • The application is not highly sensitive to potential pH fluctuations above 8.0.

  • Moderate photostability is sufficient for the experimental setup.

Choose Alexa Fluor 555 when:

  • High brightness and photostability are paramount for demanding applications like super-resolution microscopy or single-molecule tracking.

  • The experimental conditions involve a wide range of pH values.

  • Reproducibility and consistent performance are critical for quantitative studies.

Ultimately, the optimal choice of fluorescent dye will depend on the specific requirements of the experiment. For critical applications, it is always recommended to empirically test and validate the performance of the chosen dye in the context of the specific biological system and imaging setup.

References

A Head-to-Head Comparison of Photostability: TAMRA-PEG3-COOH vs. Cy3

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of fluorescence-based research, the selection of a robust and reliable fluorophore is paramount to the success of an experiment. Among the plethora of available dyes, TAMRA (tetramethylrhodamine) and Cy3 (cyanine3) are two of the most commonly utilized fluorophores for labeling proteins, nucleic acids, and other biomolecules. This guide provides an objective comparison of the photostability of TAMRA-PEG3-COOH and Cy3, supported by available experimental data, to aid researchers, scientists, and drug development professionals in making an informed decision for their specific applications.

Executive Summary

Quantitative Data on Photostability

Direct comparison of photostability across different studies is challenging due to variations in experimental conditions such as illumination source, power, and the local chemical environment of the dye. The following table summarizes available quantitative data for 5-TAMRA (as a proxy for this compound) and Cy3 to provide a contextual understanding of their photostability. It is crucial to note the different conditions under which these values were obtained.

FluorophoreParameterValueExperimental Conditions
5-TAMRA PhotostabilityConsiderably higher than Cy3BCompared in aqueous solution (PBS) and in the presence of BSA.[1]
Cy3 Photobleaching Lifetime11.6 secondsIn the absence of colloids and colloidal lensing, under TIR excitation with a ×60 1.45 NA objective (excitation intensity 3.3 mW).
Cy3 Photobleaching LifetimeIncreased to 16.3 secondsIn the presence of TiO2 colloids under the same TIR excitation conditions.
Cy3 Photobleach Rate ConstantVaries significantlyDependent on the presence and type of photoprotection systems (e.g., oxygen scavengers and triplet state quenchers).

Experimental Protocols

To provide a framework for researchers to conduct their own direct comparisons, a generalized experimental protocol for assessing fluorophore photostability is detailed below. This protocol is a composite of methodologies described in the literature.

Protocol: Comparative Photobleaching Assay

Objective: To quantitatively compare the photostability of this compound and Cy3-labeled biomolecules.

Materials:

  • This compound and Cy3, conjugated to the biomolecule of interest (e.g., an antibody or oligonucleotide).

  • Phosphate-buffered saline (PBS) or other appropriate imaging buffer.

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with a suitable light source (e.g., laser or xenon lamp), filter sets for TAMRA and Cy3, and a sensitive camera (e.g., EMCCD or sCMOS).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Prepare solutions of the TAMRA- and Cy3-labeled biomolecules at the same concentration in the imaging buffer.

    • Mount the samples on microscope slides. For immobilized molecules, ensure similar surface chemistry and density for both dye conjugates.

  • Microscope Setup:

    • Select the appropriate objective lens and filter sets for each fluorophore.

    • Set the illumination power to a level that is representative of your planned experiments. It is critical to use the same illumination power and conditions for both dyes.

    • Adjust the camera settings (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector at the initial time point.

  • Image Acquisition:

    • Focus on the sample.

    • Begin continuous image acquisition of a specific region of interest.

    • Acquire images at regular intervals (e.g., every 5 or 10 seconds) until the fluorescence signal has significantly decayed.

  • Data Analysis:

    • For each time series, measure the mean fluorescence intensity of the region of interest in each frame.

    • Correct for background fluorescence by subtracting the mean intensity of a region with no fluorescent molecules.

    • Normalize the fluorescence intensity of each time point to the initial fluorescence intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time for both dyes.

    • To quantify photostability, fit the decay curves to a single or double exponential decay function to determine the photobleaching half-life (t₁₂) for each dye.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for comparing the photostability of two fluorophores.

G cluster_prep Sample Preparation cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis cluster_comparison Comparison TAMRA_prep Prepare TAMRA-labeled sample microscope Set up microscope with identical illumination conditions TAMRA_prep->microscope Cy3_prep Prepare Cy3-labeled sample Cy3_prep->microscope TAMRA_acq Acquire time-lapse images of TAMRA sample microscope->TAMRA_acq Cy3_acq Acquire time-lapse images of Cy3 sample microscope->Cy3_acq measure Measure fluorescence intensity decay TAMRA_acq->measure Cy3_acq->measure normalize Normalize intensity data measure->normalize plot Plot decay curves normalize->plot fit Fit curves to determine photobleaching half-life (t₁/₂) plot->fit compare Compare photostability based on t₁/₂ fit->compare

Caption: Workflow for comparative photostability analysis.

Signaling Pathway and Logical Relationships

The process of photobleaching involves the transition of a fluorophore to an excited singlet state upon photon absorption, followed by intersystem crossing to a reactive triplet state. This triplet state can then react with molecular oxygen to produce reactive oxygen species, leading to the irreversible chemical modification and destruction of the fluorophore. The use of photostabilizing agents, such as oxygen scavengers and triplet state quenchers, is a common strategy to mitigate photobleaching.

G cluster_photophysics Fluorophore Photophysics cluster_mitigation Mitigation Strategies S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Photon Absorption S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Bleached Photobleached State T1->Bleached Reaction with O₂ OS Oxygen Scavengers OS->T1 Inhibits TSQ Triplet State Quenchers TSQ->T1 Quenches

Caption: Simplified photobleaching pathway and mitigation.

References

A Comparative Guide to the Quantum Yield of TAMRA-PEG3-COOH and Other Rhodamine Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with fluorescence-based applications, the selection of a suitable fluorophore is paramount. The quantum yield (Φ), a measure of the efficiency of fluorescence, is a critical parameter in this decision-making process. This guide provides a comparative analysis of the quantum yield of TAMRA-PEG3-COOH and other widely used rhodamine dyes, supported by experimental data and protocols.

Unveiling the Quantum Yield of this compound

The presence of the PEG linker in this compound may influence its photophysical properties. Studies have shown that PEGylation can enhance the quantum yield of fluorescent dyes in aqueous solutions and prevent concentration quenching, a phenomenon that reduces fluorescence intensity at high concentrations.

A Comparative Look at Common Rhodamine Dyes

To provide a comprehensive comparison, the quantum yields of several other commonly used rhodamine dyes are presented below. It is important to note that the quantum yield of a fluorophore is highly dependent on its environment, particularly the solvent.

DyeSolventQuantum Yield (Φ)
TAMRA carboxylic acid (5-isomer) -0.1 [3]
Rhodamine 6G Ethanol0.950 ± 0.015[5][6]
D₂O0.98[5][6]
Rhodamine B Ethanol0.7
PBS0.43
Water0.31[7]
Published Range0.69 - 0.97

Experimental Determination of Quantum Yield

The fluorescence quantum yield is typically determined using one of two methods: the absolute method or the relative (comparative) method.

Absolute Method: This method directly measures the quantum yield by quantifying the number of photons emitted versus the number of photons absorbed, often utilizing an integrating sphere to collect all emitted light.

Relative Method: This is the more common and often considered more reliable approach. It involves comparing the fluorescence of the sample under investigation to that of a well-characterized standard with a known quantum yield.

Standard Protocol for the Relative Method

A detailed protocol for the relative determination of fluorescence quantum yield is outlined below. The fundamental principle is that if a standard and a sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

Experimental Workflow for Relative Quantum Yield Determination

G cluster_prep Sample & Standard Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_calc Calculation prep_standard Prepare Standard Solution (Known Quantum Yield) measure_abs_standard Measure Absorbance of Standard prep_standard->measure_abs_standard prep_sample Prepare Sample Solution (Unknown Quantum Yield) measure_abs_sample Measure Absorbance of Sample prep_sample->measure_abs_sample measure_fluor_standard Measure Fluorescence Spectrum of Standard measure_abs_standard->measure_fluor_standard calculate_qy Calculate Quantum Yield of Sample measure_abs_standard->calculate_qy measure_fluor_sample Measure Fluorescence Spectrum of Sample measure_abs_sample->measure_fluor_sample measure_abs_sample->calculate_qy integrate_fluor_standard Integrate Fluorescence Intensity of Standard measure_fluor_standard->integrate_fluor_standard integrate_fluor_sample Integrate Fluorescence Intensity of Sample measure_fluor_sample->integrate_fluor_sample integrate_fluor_standard->calculate_qy integrate_fluor_sample->calculate_qy

Caption: Workflow for determining relative fluorescence quantum yield.

Key Experimental Considerations:

  • Standard Selection: The standard should have a well-characterized quantum yield and its absorption and emission spectra should be in a similar range to the sample.

  • Solvent: If the standard and sample are in different solvents, a correction for the refractive index of the solvents must be applied.

  • Concentration: To avoid inner filter effects, the absorbance of the solutions at the excitation wavelength should be kept low, typically below 0.1.

  • Instrumentation: The fluorescence spectrometer must be properly calibrated, and the emission spectra should be corrected for the instrument's response.

Calculation:

The quantum yield of the unknown sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)²

Where:

  • Φ is the quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

Conclusion

While the precise quantum yield of this compound remains to be explicitly documented in widely available literature, the known quantum yield of its parent compound, TAMRA carboxylic acid, is 0.1. This value is modest compared to other rhodamine dyes like Rhodamine 6G (up to 0.98 in D₂O) and Rhodamine B (up to 0.7 in ethanol). The inclusion of a PEG linker in this compound could potentially enhance its quantum yield in aqueous environments and mitigate concentration quenching. For researchers requiring high fluorescence brightness, alternative rhodamines may be more suitable. However, for applications where factors like solubility, biocompatibility, and specific conjugation chemistry offered by the PEG-COOH linker are critical, this compound remains a valuable tool, and its quantum yield should be experimentally determined under the specific conditions of use.

References

Spectral Overlap of TAMRA-PEG3-COOH with GFP: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in molecular and cellular analysis, particularly those in drug development, the precise selection of fluorescent probes is paramount for robust and reproducible experimental outcomes. This guide provides a comprehensive comparison of the spectral properties of TAMRA-PEG3-COOH and Green Fluorescent Protein (GFP), focusing on their suitability as a Förster Resonance Energy Transfer (FRET) pair. We will delve into their spectral overlap, compare this compound with alternative fluorophores, and provide detailed experimental protocols for measuring these interactions.

Spectral Properties and Overlap

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. The efficiency of this transfer is highly dependent on the spectral overlap between the emission spectrum of the donor fluorophore and the excitation spectrum of the acceptor fluorophore. In the context of this guide, GFP (specifically, Enhanced GFP or EGFP) acts as the donor, and this compound serves as the acceptor.

The emission spectrum of EGFP peaks around 509 nm, while the excitation spectrum of TAMRA peaks in the range of 546-553 nm. This significant overlap between the green emission of EGFP and the green-yellow excitation of TAMRA is the foundational requirement for FRET to occur between these two molecules.

Quantitative Spectroscopic Data

To facilitate a clear comparison, the key spectroscopic parameters for EGFP, this compound, and common alternatives are summarized in the table below.

FluorophoreTypeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
EGFP Donor~488[1]~509[1]~55,000~0.60
This compound Acceptor~546-553~575-579~91,000~0.1-0.3
mCherry Acceptor~587~610~72,000~0.22
Cy3 Acceptor~550~570~150,000~0.15
Alexa Fluor 555 Acceptor~555[2]~565[3]~150,000~0.10

Note: The spectroscopic properties of this compound are primarily determined by the TAMRA fluorophore. The PEG3-COOH linker enhances solubility and provides a carboxyl group for conjugation, but does not significantly alter the spectral characteristics.

Visualization of Spectral Overlap and FRET Principles

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

spectral_overlap cluster_EGFP EGFP (Donor) cluster_TAMRA TAMRA (Acceptor) EGFP_Ex Excitation (~488 nm) EGFP_Em Emission (~509 nm) EGFP_Ex->EGFP_Em Fluorescence TAMRA_Ex Excitation (~553 nm) EGFP_Em->TAMRA_Ex FRET (Spectral Overlap) TAMRA_Em Emission (~575 nm) TAMRA_Ex->TAMRA_Em Sensitized Emission

Figure 1: Spectral overlap between EGFP and TAMRA.

FRET_Workflow cluster_prep Sample Preparation cluster_acq Image/Data Acquisition cluster_analysis Data Analysis A Express EGFP-tagged protein (Donor) C Co-express/co-localize in cells or mix in vitro A->C B Label interacting partner with this compound (Acceptor) B->C D Acquire Donor channel image (Ex: 488nm, Em: ~510nm) C->D E Acquire FRET channel image (Ex: 488nm, Em: ~575nm) C->E F Acquire Acceptor channel image (Ex: 543nm, Em: ~575nm) C->F G Correct for spectral bleed-through D->G E->G F->G H Calculate FRET efficiency G->H I Interpret results H->I

Figure 2: Experimental workflow for a sensitized emission FRET experiment.

FRET_Decision_Tree A Is there significant spectral overlap between donor emission and acceptor excitation? B Yes A->B C No A->C D Is the Förster distance (R₀) compatible with the expected biological interaction distance (1-10 nm)? B->D K Choose a different FRET pair C->K E Yes D->E F No D->F G Are the fluorophores photostable and have high quantum yields? E->G F->K H Yes G->H I No G->I J Select FRET pair H->J I->K

Figure 3: Logical relationship for selecting a suitable FRET pair.

Comparison with Alternative Acceptor Fluorophores

While this compound is a viable acceptor for EGFP, several alternatives exist, each with its own set of advantages and disadvantages.

  • mCherry: As a genetically encoded fluorescent protein, mCherry eliminates the need for chemical conjugation, simplifying sample preparation. Its Förster distance with EGFP is well-characterized, making it a reliable choice for quantitative FRET studies.[4][5]

  • Cy3: This cyanine dye boasts a high extinction coefficient, which can lead to a larger Förster distance and potentially higher FRET efficiency. However, cyanine dyes can be prone to photobleaching.

  • Alexa Fluor 555: Known for its exceptional photostability and brightness, Alexa Fluor 555 is an excellent, albeit more expensive, alternative to TAMRA.[2][3] Its spectral properties are very similar to Cy3.[3]

The choice of the optimal acceptor will depend on the specific experimental requirements, including the desired brightness, photostability, and the ease of labeling.

Experimental Protocols

Accurate measurement of FRET requires careful experimental design and execution. Below are detailed protocols for two common intensity-based FRET measurement techniques.

Protocol 1: Sensitized Emission FRET Microscopy

This method involves measuring the fluorescence of the acceptor upon excitation of the donor.

1. Sample Preparation:

  • Prepare three samples:
  • Donor-only: Cells or solution containing only the EGFP-tagged molecule.
  • Acceptor-only: Cells or solution containing only the TAMRA-labeled molecule.
  • FRET sample: Cells or solution containing both the EGFP- and TAMRA-labeled molecules.

2. Image Acquisition:

  • Use a confocal or widefield fluorescence microscope equipped with appropriate filter sets.
  • For each sample, acquire three images:
  • Donor channel: Excite at ~488 nm and collect emission at ~500-530 nm.
  • Acceptor channel: Excite at ~543-561 nm and collect emission at ~570-620 nm.
  • FRET channel: Excite at ~488 nm (donor excitation) and collect emission at ~570-620 nm (acceptor emission).

3. Data Analysis:

  • Background Subtraction: Subtract the background fluorescence from all images.
  • Spectral Bleed-through Correction: The signal in the FRET channel contains contributions from donor emission bleed-through and direct acceptor excitation. These must be corrected for.
  • Use the donor-only sample to determine the fraction of donor emission that bleeds into the FRET channel.
  • Use the acceptor-only sample to determine the fraction of acceptor fluorescence due to direct excitation at the donor excitation wavelength.
  • Calculate Corrected FRET (FRETc): FRETc = FRET_channel - (Donor_bleed_through_coefficient * Donor_channel) - (Acceptor_direct_excitation_coefficient * Acceptor_channel)
  • Calculate FRET Efficiency (E): E = FRETc / (FRETc + (G * Donor_channel)) Where G is a calibration factor determined from the relative quantum yields and detection efficiencies of the donor and acceptor fluorophores.

Protocol 2: Acceptor Photobleaching FRET

This method relies on the principle that if FRET is occurring, photobleaching the acceptor will lead to an increase in the donor's fluorescence.

1. Sample Preparation:

  • Prepare a sample containing both the EGFP- and TAMRA-labeled molecules.

2. Image Acquisition:

  • Acquire a pre-bleach image of the donor (EGFP) by exciting at ~488 nm and collecting emission at ~500-530 nm.
  • Select a region of interest (ROI) and photobleach the acceptor (TAMRA) using a high-intensity laser at its excitation wavelength (~543-561 nm).
  • Acquire a post-bleach image of the donor using the same settings as the pre-bleach image.

3. Data Analysis:

  • Background Subtraction: Subtract background from both pre- and post-bleach images.
  • Calculate FRET Efficiency (E): E = 1 - (Donor_pre_bleach / Donor_post_bleach) Where Donor_pre_bleach and Donor_post_bleach are the fluorescence intensities of the donor in the ROI before and after photobleaching the acceptor, respectively.

Conclusion

The spectral overlap between EGFP and this compound makes them a suitable FRET pair for studying molecular interactions. The choice between TAMRA and its alternatives should be guided by the specific experimental needs, considering factors like brightness, photostability, and labeling strategy. By following rigorous experimental protocols, researchers can obtain reliable and quantitative FRET data to advance their understanding of complex biological processes.

References

A Researcher's Guide to Determining the Degree of Labeling for TAMRA-PEG3-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing fluorescently labeled biomolecules, accurately determining the degree of labeling (DOL) is a critical step to ensure experimental reproducibility and quantitative analysis. This guide provides a comprehensive comparison of TAMRA-PEG3-COOH with other common amine-reactive fluorescent dyes, detailed experimental protocols for DOL determination, and visualizations of common experimental workflows.

Performance Comparison of Amine-Reactive Dyes

Here is a summary of key performance indicators for TAMRA compared to other widely used amine-reactive fluorescent dyes:

FeatureTAMRAFluorescein (FITC)Cyanine Dyes (e.g., Cy3)Alexa Fluor Dyes (e.g., Alexa Fluor 555)
Reactive Group Carboxylic Acid (activated to NHS ester for labeling)IsothiocyanateNHS esterNHS ester
Excitation Max (nm) ~555~495~550~555
Emission Max (nm) ~580~525~570~565
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **~90,000~75,000~150,000~150,000
Quantum Yield Moderate (~0.1-0.3)High (~0.9) but pH sensitiveModerate to High (~0.1-0.4)High and photostable (~0.1-0.9)
Photostability GoodPoorModerate to GoodExcellent
pH Sensitivity LowHigh (fluorescence quenches at acidic pH)LowLow
Solubility Moderate (PEG linker in this compound improves water solubility)GoodModerate to GoodExcellent

Note: The data presented above are approximate values and can vary depending on the specific conjugate and buffer conditions.

Experimental Protocol: Determining the Degree of Labeling (DOL)

The most common method for determining the DOL is through UV-Vis spectrophotometry. This protocol outlines the steps for a protein labeled with this compound.

Materials:

  • This compound labeled protein solution (purified from unreacted dye)

  • Unlabeled protein solution (for baseline measurements, if necessary)

  • Spectrophotometer

  • Quartz cuvettes

  • Appropriate buffer (e.g., PBS)

Methodology:

  • Purification of the Conjugate: It is crucial to remove all non-conjugated this compound from the labeled protein. This is typically achieved through size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength scan from 250 nm to 600 nm.

  • Blank Measurement: Fill a quartz cuvette with the buffer used to dissolve the protein conjugate and use this to zero the spectrophotometer.

  • Absorbance Measurement:

    • Measure the absorbance of the purified this compound labeled protein solution.

    • Record the absorbance at 280 nm (A₂₈₀), which corresponds to the protein absorbance.

    • Record the absorbance at the maximum absorbance wavelength (λmax) of the TAMRA dye, which is approximately 555 nm (A_max).

  • Calculations:

    The Degree of Labeling is the molar ratio of the dye to the protein. The following formulas are used for the calculation:

    a. Corrected Protein Absorbance (A_prot): The TAMRA dye also absorbs light at 280 nm. This contribution must be subtracted from the total A₂₈₀ reading. A correction factor (CF) is used for this purpose. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax (A₂₈₀_dye / A_max_dye). For TAMRA, a typical correction factor is approximately 0.3.

    b. Protein Concentration ([Protein]): Using the Beer-Lambert law and the corrected protein absorbance:

    c. Dye Concentration ([Dye]):

    d. Degree of Labeling (DOL):

Data Presentation:

ParameterValue
A₂₈₀ (measured)User's experimental value
A_max (at ~555 nm)User's experimental value
Protein Molar Extinction Coefficient (ε_prot)Value specific to the protein
TAMRA Molar Extinction Coefficient (ε_dye)90,000 M⁻¹cm⁻¹
Correction Factor (CF)~0.3
Calculated DOL [Dye] / [Protein]

Visualizing Experimental Workflows

Workflow for Determining Degree of Labeling

DOL_Workflow cluster_purification Purification cluster_measurement Spectrophotometry cluster_calculation Calculation p1 Labeled Protein Solution (with free dye) p2 Size-Exclusion Chromatography or Dialysis p1->p2 p3 Purified Labeled Protein p2->p3 m1 Measure Absorbance (250-600 nm) p3->m1 m2 Record A280 and Amax m1->m2 c1 Calculate Corrected Protein Absorbance m2->c1 c3 Calculate Dye Concentration m2->c3 c2 Calculate Protein Concentration c1->c2 c4 Calculate DOL c2->c4 c3->c4 result Degree of Labeling (DOL) c4->result

Caption: Workflow for determining the Degree of Labeling (DOL).

Experimental Workflow: Immunofluorescence Staining

This compound, after activation to an NHS ester, can be used to label primary or secondary antibodies for immunofluorescence (IF) applications.

IF_Workflow start Cell/Tissue Preparation (Fixation & Permeabilization) blocking Blocking (e.g., with BSA or serum) start->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubation with TAMRA-labeled Secondary Antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 mount Mounting with DAPI wash2->mount visualize Fluorescence Microscopy mount->visualize

Caption: Indirect Immunofluorescence (IF) workflow.

Logical Relationship: Förster Resonance Energy Transfer (FRET)

TAMRA is often used as an acceptor fluorophore in FRET-based assays to study molecular interactions.

FRET_Signaling cluster_no_fret No Interaction (>10 nm apart) cluster_fret Interaction (<10 nm apart) donor1 Donor emission1 Donor Emission donor1->emission1 Fluorescence donor2 Donor acceptor1 Acceptor (TAMRA) excitation1 Excitation Light excitation1->donor1 Absorption acceptor2 Acceptor (TAMRA) donor2->acceptor2 FRET emission2 Acceptor Emission acceptor2->emission2 Fluorescence excitation2 Excitation Light excitation2->donor2 Absorption

Caption: Principle of Förster Resonance Energy Transfer (FRET).

A Comparative Guide to Mass Spectrometry Analysis of TAMRA-PEG3-COOH Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TAMRA-PEG3-COOH as a labeling reagent for the mass spectrometry analysis of peptides. It includes detailed experimental protocols, a discussion of its performance characteristics in comparison to other common labeling strategies, and supporting data from available literature.

Introduction to Peptide Labeling for Mass Spectrometry

In quantitative proteomics, chemical labeling of peptides is a crucial step that enables accurate measurement of changes in protein abundance. Various labeling strategies exist, each with distinct advantages and disadvantages. These methods can be broadly categorized into isobaric tagging (e.g., TMT, iTRAQ), stable isotope labeling (e.g., SILAC, dimethyl labeling), and fluorescent dye labeling.

Fluorescent labels, such as TAMRA (Tetramethylrhodamine), offer the unique advantage of enabling both fluorescence-based detection and mass spectrometric analysis. The inclusion of a PEG (polyethylene glycol) linker, as in this compound, can improve solubility and reduce steric hindrance. This guide focuses on the application and performance of this compound for peptide analysis by mass spectrometry.

Performance Comparison of Labeling Reagents

Choosing the appropriate labeling reagent is critical for the success of a quantitative proteomics experiment. The ideal label should not significantly alter peptide ionization efficiency, should have predictable and informative fragmentation patterns, and should be amenable to robust and reproducible labeling protocols.

While direct, head-to-head quantitative comparisons of the mass spectrometry performance of this compound with a wide array of other labels are limited in published literature, a qualitative comparison based on the known properties of the constituent moieties can be made.

FeatureThis compoundIsobaric Tags (TMT, iTRAQ)Stable Isotope Labeling (SILAC, Dimethyl)Other Fluorescent Dyes (e.g., Cy Dyes)
Primary Application Fluorescence imaging and MSMultiplexed quantitative proteomics by MSQuantitative proteomics by MSFluorescence imaging and MS
Quantification Method MS1 intensity of labeled peptideMS2 or MS3 reporter ion intensityMS1 intensity ratio of heavy/light labeled peptidesMS1 intensity of labeled peptide
Multiplexing Capability Low (typically requires separate runs)High (up to 18-plex or more)Low to medium (2-3 plex for dimethyl)Low (typically requires separate runs)
Effect on Ionization Can suppress ionization due to hydrophobicityGenerally minimal effectMinimal effectCan vary; some dyes may suppress ionization
Fragmentation Dye can fragment, potentially complicating spectraReporter ions are specifically designed to be releasedNo additional fragmentation from the labelDye can fragment, potentially complicating spectra
Photostability GoodNot applicableNot applicableVariable, some are more photostable than TAMRA
Solubility PEG linker improves solubilityGenerally soluble in common solventsSolubleCan be hydrophobic, affecting solubility

Key Considerations for this compound in Mass Spectrometry:

  • Hydrophobicity: TAMRA is a relatively hydrophobic molecule.[1] This property can potentially lead to decreased ionization efficiency and increased non-specific binding during sample preparation and chromatography. The PEG3 linker helps to mitigate this to some extent.

  • Signal Suppression: The presence of a bulky, hydrophobic fluorescent tag can sometimes suppress the ionization of the peptide itself, leading to lower signal intensity in the mass spectrometer compared to unlabeled or smaller-tagged peptides.

  • Fragmentation Complexity: The TAMRA moiety can undergo fragmentation during collision-induced dissociation (CID), which may lead to a more complex MS/MS spectrum.[2][3][4][5] This could potentially interfere with peptide identification and quantification if not properly accounted for in the data analysis.

Experimental Protocols

Peptide Labeling with this compound (NHS Ester)

This protocol is adapted from standard N-hydroxysuccinimide (NHS) ester labeling procedures for primary amines (N-terminus and lysine side chains).

Materials:

  • This compound, NHS ester

  • Peptide sample

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Labeling buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.0-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 5% hydroxylamine

  • Solid-phase extraction (SPE) C18 cartridges for desalting

Procedure:

  • Reagent Preparation:

    • Dissolve the peptide sample in the labeling buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound, NHS ester in DMF or DMSO at a concentration of 10 mg/mL. This solution can be stored at -20°C for several months.

  • Labeling Reaction:

    • Add a 5-10 molar excess of the this compound, NHS ester solution to the peptide solution. The optimal molar excess may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching:

    • Add the quenching solution to the reaction mixture to a final concentration of 50 mM Tris-HCl or 0.5% hydroxylamine to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess labeling reagent and byproducts by desalting the labeled peptide solution using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the labeled peptides and lyophilize to dryness.

LC-MS/MS Analysis of TAMRA-Labeled Peptides

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

Chromatography:

  • Column: A reversed-phase C18 column suitable for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% mobile phase B over 60-120 minutes is a good starting point. The gradient should be optimized based on the complexity of the peptide sample.

Mass Spectrometry:

  • Ionization Mode: Positive ion mode using electrospray ionization (ESI).

  • MS1 Scan: Acquire full scan MS spectra over a mass range appropriate for the expected labeled peptides (e.g., m/z 350-1500).

  • MS2 Scans (Data-Dependent Acquisition):

    • Select the most intense precursor ions from the MS1 scan for fragmentation.

    • Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.

    • Set the collision energy to an appropriate level to achieve good fragmentation of the peptide backbone while minimizing excessive fragmentation of the TAMRA dye. This may require optimization.

Data Analysis:

  • Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the MS/MS data against a protein sequence database.

  • Include the mass of the this compound label as a variable modification on lysine residues and the N-terminus in the search parameters.

  • Quantification can be performed based on the precursor ion intensity (MS1 level) of the identified labeled peptides.

Visualizing the Workflow and Fragmentation

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Protein Extraction Protein Extraction Protein Digestion Protein Digestion Protein Extraction->Protein Digestion Trypsin Peptide Labeling Peptide Labeling Protein Digestion->Peptide Labeling This compound Purification (SPE) Purification (SPE) Peptide Labeling->Purification (SPE) Desalting LC-MS/MS LC-MS/MS Purification (SPE)->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Database Search Peptide ID & Quant Peptide ID & Quant Data Analysis->Peptide ID & Quant fragmentation_pathway TAMRA-Peptide Ion TAMRA-Peptide Ion b-ions b-ions TAMRA-Peptide Ion->b-ions Peptide Backbone Fragmentation y-ions y-ions TAMRA-Peptide Ion->y-ions Peptide Backbone Fragmentation TAMRA Fragment Ions TAMRA Fragment Ions TAMRA-Peptide Ion->TAMRA Fragment Ions Dye Fragmentation Neutral Losses Neutral Losses TAMRA-Peptide Ion->Neutral Losses e.g., H2O, NH3

References

A Comparative Guide to the Fluorescence Lifetime of TAMRA-PEG3-COOH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorescence properties of TAMRA (Tetramethylrhodamine) conjugated to a PEG3-COOH linker and its common alternatives. Understanding the fluorescence lifetime and other photophysical parameters of fluorescent dyes is critical for the accurate interpretation of a wide range of biological assays, including fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), and high-resolution microscopy. While specific data for the TAMRA-PEG3-COOH conjugate is limited, this guide draws upon data for TAMRA conjugated to similar linkers and biomolecules to provide a valuable comparative overview.

Performance Comparison of TAMRA and Alternative Fluorophores

The choice of a fluorescent label can significantly impact experimental outcomes. Key performance indicators include fluorescence lifetime, quantum yield, molar extinction coefficient, photostability, and brightness. The following table summarizes these parameters for TAMRA and several popular alternatives in a similar spectral range.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)
TAMRA (conjugated) ~555~580~90,000[1]0.1 - 0.5[1]1.9 - 2.7 (DNA conjugate)[2]
ATTO 565 564590120,0000.903.4 - 4.0[3][4]
Cy3 ~550~570150,0000.15 (free), up to 0.4 (conjugated)~0.3 (free in PBS), up to 2.0 (DNA conjugate)[2][5]
Cy3B 558572130,0000.672.8
Alexa Fluor 555 555565150,0000.10.3 - 1.5 (conjugated)[6]

Note: The fluorescence lifetime of TAMRA is highly sensitive to its local environment and the molecule it is conjugated to. The value presented here is for a DNA conjugate and may differ for a PEG3-COOH conjugate. The fluorescence lifetime of Cy3 also shows significant variation upon conjugation.

In-Depth Look at TAMRA's Fluorescence Lifetime

The fluorescence decay of TAMRA conjugates is often complex and cannot be described by a single exponential decay. This complexity arises from the dye's sensitivity to its immediate surroundings. For instance, when conjugated to DNA, TAMRA's fluorescence can be quenched by adjacent guanine residues, leading to a shorter lifetime component.[1] Studies on TAMRA-labeled DNA aptamers have revealed two distinct, temperature-dependent fluorescence lifetimes: one comparable to that of the free dye and a second, shorter lifetime attributed to a quenched state.[1][7] For TAMRA linked to DNA probes, fluorescence decay times ranging from 1.97 ns to 2.725 ns have been reported, depending on the specific hybridization state.[2] This environmental sensitivity, while a challenge for some applications, can be leveraged in others to probe molecular interactions and conformational changes.

Experimental Protocol: Measuring Fluorescence Lifetime with Time-Correlated Single Photon Counting (TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining the fluorescence lifetime of a fluorophore.[8][9][10][11] Below is a generalized protocol for measuring the fluorescence lifetime of a protein conjugated with a fluorescent dye such as this compound.

I. Sample Preparation
  • Prepare a stock solution of the fluorescently labeled protein in a suitable buffer (e.g., phosphate-buffered saline, PBS). The buffer should be free of any fluorescent contaminants.

  • Determine the concentration of the labeled protein using UV-Vis spectrophotometry.

  • Prepare a series of dilutions of the sample to ensure that the optical density at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Prepare a "blank" sample containing only the buffer for background subtraction.

  • Prepare a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) to measure the Instrument Response Function (IRF).

II. TCSPC Instrument Setup
  • Power on the TCSPC system , including the pulsed laser source, detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Select an appropriate laser excitation wavelength that corresponds to the absorption maximum of the fluorophore.

  • Set the laser repetition rate to be at least 5-10 times longer than the expected fluorescence lifetime of the sample.

  • Insert the appropriate emission filter to selectively detect the fluorescence of the dye and block scattered excitation light.

  • Calibrate the time-to-amplitude converter (TAC) to the desired time window for data collection.

III. Data Acquisition
  • Measure the Instrument Response Function (IRF) by acquiring data from the scattering solution. The IRF represents the time profile of the excitation pulse as measured by the instrument.

  • Measure the fluorescence decay of the blank sample to account for any background fluorescence.

  • Measure the fluorescence decay of the protein-dye conjugate samples , ensuring that the photon counting rate is kept low (typically <5% of the laser repetition rate) to avoid pile-up effects.

  • Collect data for a sufficient amount of time to obtain good photon statistics in the decay curve.

IV. Data Analysis
  • Subtract the background decay from the sample decay.

  • Perform deconvolution of the measured fluorescence decay with the IRF using appropriate fitting software.

  • Fit the decay data to a multi-exponential decay model to determine the fluorescence lifetime(s) and their relative amplitudes. The goodness of the fit is typically evaluated by examining the chi-squared (χ²) value and the randomness of the residuals.

Experimental Workflow for TCSPC

The following diagram illustrates the typical workflow for a Time-Correlated Single Photon Counting experiment.

TCSPC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_Stock Prepare Stock Solution Prep_Dilutions Prepare Dilutions (OD < 0.1) Prep_Stock->Prep_Dilutions Acq_Sample Measure Sample Decay Prep_Dilutions->Acq_Sample Prep_Blank Prepare Blank (Buffer) Acq_Blank Measure Blank Prep_Blank->Acq_Blank Prep_IRF Prepare Scattering Solution (IRF) Acq_IRF Measure IRF Prep_IRF->Acq_IRF Acq_IRF->Acq_Blank Acq_Blank->Acq_Sample Analysis_BG Background Subtraction Acq_Sample->Analysis_BG Analysis_Deconv Deconvolution with IRF Analysis_BG->Analysis_Deconv Analysis_Fit Multi-exponential Fitting Analysis_Deconv->Analysis_Fit Analysis_Result Determine Lifetime (τ) Analysis_Fit->Analysis_Result

A simplified workflow for fluorescence lifetime measurement using TCSPC.

Signaling Pathway and Logical Relationships

In the context of fluorescence lifetime measurements, the "signaling pathway" can be conceptualized as the sequence of photophysical events that a fluorophore undergoes. This logical relationship dictates the observable fluorescence decay.

Photophysics_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence / Non-radiative Decay Excitation Photon Absorption (hν_ex) Fluorescence Fluorescence (k_f) NonRadiative Non-radiative Decay (k_nr) ISC Intersystem Crossing (k_isc)

Jablonski diagram illustrating the photophysical processes affecting fluorescence lifetime.

This guide provides a foundational understanding of the fluorescence lifetime of this compound conjugates in comparison to other common fluorophores. For critical applications, it is recommended to experimentally determine the fluorescence lifetime of the specific conjugate under the precise experimental conditions to be used.

References

A Comparative Guide to Assessing the Purity of TAMRA-PEG3-COOH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of standard methods for assessing the purity of bioconjugates synthesized using TAMRA-PEG3-COOH. It is intended for researchers, scientists, and drug development professionals who require robust and reliable characterization of their fluorescently labeled molecules. The following sections detail common analytical techniques, present comparative data, and provide standardized experimental protocols.

Introduction to Conjugate Purity

This compound is a popular labeling reagent used to attach a red-fluorescent TAMRA (Tetramethylrhodamine) dye to biomolecules via a three-unit polyethylene glycol (PEG) spacer. The terminal carboxylic acid (COOH) group allows for covalent linkage to primary amines on proteins, peptides, or other molecules.[1][2] The purity of the final conjugate is critical, as unreacted dye, unconjugated biomolecules, and side-products can interfere with downstream applications, leading to inaccurate quantification, low signal-to-noise ratios, and misinterpretation of experimental results. Therefore, rigorous purity assessment is a mandatory step in the quality control workflow.

Core Purity Assessment Methodologies

The purity of this compound conjugates is typically evaluated using a combination of chromatographic and spectrometric techniques. The three most common methods are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectrophotometry.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of peptide and protein conjugates.[3][4] Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. The presence of the hydrophobic TAMRA dye and the hydrophilic PEG linker allows for excellent separation of the labeled conjugate from the unlabeled biomolecule and free dye. The purity is quantified by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

  • Mass Spectrometry (MS): MS is an indispensable tool for confirming the identity and covalent nature of the conjugate.[4] It measures the mass-to-charge ratio of ions, allowing for the precise determination of the conjugate's molecular weight. A successful conjugation event is confirmed by a mass shift corresponding to the addition of the this compound moiety. Techniques like MALDI-TOF and Electrospray Ionization (ESI-MS) are commonly employed.[4]

  • UV-Visible (UV-Vis) Spectrophotometry: This technique is used to determine the concentration of the conjugate and to calculate the Degree of Labeling (DOL), which is the average number of dye molecules per biomolecule. By measuring the absorbance at the maximum wavelength for the biomolecule (e.g., 280 nm for proteins) and the dye (approx. 553 nm for TAMRA), one can assess the efficiency of the conjugation reaction.[5][6]

Workflow for Conjugation and Purity Analysis

The following diagram illustrates a typical workflow from conjugation to final product characterization.

G cluster_0 Synthesis & Purification cluster_1 Purity Assessment & Final QC start 1. Conjugation Reaction (Biomolecule + this compound) purify1 2. Crude Purification (e.g., Desalting Column) start->purify1 hplc 3. HPLC Analysis (Assess Chromatographic Purity) purify1->hplc ms 4. Mass Spectrometry (Confirm Identity & Mass) hplc->ms uv 5. UV-Vis Spectroscopy (Determine Concentration & DOL) ms->uv final_product Final Pure Conjugate uv->final_product

Caption: General workflow for synthesis and purity assessment.

Comparison of Purity Assessment Techniques

The selection of an appropriate analytical method depends on the specific information required. The table below compares the primary techniques.

FeatureHPLC (Reversed-Phase)Mass Spectrometry (MS)UV-Vis Spectrophotometry
Primary Output Chromatogram showing separated speciesMass spectrum showing mass-to-charge ratiosAbsorbance spectrum
Information Provided Quantitative purity, retention timeMolecular weight confirmation, structural integrityConcentration, Degree of Labeling (DOL)
Primary Use Case Quantifying the percentage of pure conjugate vs. impuritiesVerifying successful covalent conjugationAssessing labeling efficiency and quantification
Resolution HighVery HighLow (cannot separate species)
Sensitivity High (ng to µg range)Very High (fmol to pmol range)Moderate (µg to mg range)
Limitations May require method development; co-elution possibleCan be sensitive to salts and buffers; polydispersity of PEG can complicate spectra[7]Cannot distinguish between conjugated dye, free dye, and aggregates
Decision Guide for Method Selection

This diagram helps in choosing the right analytical method based on the experimental goal.

G goal What is the primary goal of the analysis? q1 Confirm Covalent Conjugation? goal->q1 q2 Quantify Purity of the Final Product? goal->q2 q3 Measure Labeling Efficiency? goal->q3 ans1 Mass Spectrometry (e.g., LC-MS, MALDI-TOF) q1->ans1 Yes ans2 Reversed-Phase HPLC q2->ans2 Yes ans3 UV-Vis Spectrophotometry q3->ans3 Yes

Caption: Decision tree for selecting a purity analysis method.

Experimental Protocols

Protocol: RP-HPLC Analysis of a TAMRA-Labeled Peptide

This protocol provides a general method for assessing the purity of a TAMRA-PEG3-labeled peptide.

Instrumentation:

  • HPLC system with a UV detector and/or fluorescence detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

  • Sample: TAMRA-labeled peptide dissolved in Mobile Phase A or a suitable solvent (e.g., water/ACN mixture).

Procedure:

  • System Preparation: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation: Prepare a sample solution of the conjugate at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.

  • Injection: Inject 10-20 µL of the prepared sample onto the column.

  • Chromatographic Separation: Run a linear gradient to separate the conjugate from impurities. A typical gradient might be:

    • 5% to 65% Mobile Phase B over 30 minutes.

    • 65% to 95% Mobile Phase B over 5 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to 5% Mobile Phase B over 1 minute and re-equilibrate.

  • Detection: Monitor the elution profile using a UV detector at two wavelengths: 214/220 nm (for the peptide backbone) and ~553 nm (for the TAMRA dye).

  • Data Analysis: Integrate the peak areas in the chromatogram (typically at 214 nm). Calculate purity as: (Area of Conjugate Peak / Total Area of All Peaks) * 100%. The successful conjugate should be a new, more retained (more hydrophobic) peak compared to the unlabeled peptide.

Protocol: Mass Spectrometry Confirmation

This protocol describes the use of LC-MS to confirm the identity of the conjugate.

Instrumentation:

  • LC-MS system, typically an HPLC coupled to an ESI-MS.

Procedure:

  • LC Separation: Perform an HPLC separation similar to the protocol above, but with a volatile buffer system (e.g., 0.1% formic acid instead of TFA). The goal is to introduce a relatively pure sample into the mass spectrometer.

  • MS Analysis: As the conjugate peak elutes from the column, direct the flow into the ESI source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range.

  • Data Analysis: Deconvolute the resulting spectrum (which will contain multiply charged ions) to obtain the zero-charge mass of the conjugate. Compare this experimental mass to the theoretical mass calculated for the conjugate. A match within the instrument's mass accuracy confirms the identity.

Protocol: UV-Vis Spectrophotometry for Degree of Labeling (DOL)

This protocol is used to calculate the ratio of dye to biomolecule.

Instrumentation:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Sample Preparation: Prepare a solution of the purified conjugate in a suitable buffer (e.g., PBS). The concentration should be such that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

  • Blank Measurement: Use the same buffer as a blank to zero the spectrophotometer.

  • Absorbance Scan: Measure the absorbance of the conjugate solution at two wavelengths:

    • A_dye: At the absorbance maximum of TAMRA (~553 nm).

    • A_protein: At the absorbance maximum of the biomolecule (e.g., 280 nm for proteins/peptides with Trp/Tyr residues).

  • Calculations:

    • First, calculate the concentration of the dye using the Beer-Lambert law: C_dye = A_dye / (ε_dye * l), where ε_dye is the molar extinction coefficient of TAMRA at its λmax (~92,000 M⁻¹cm⁻¹) and l is the cuvette path length (usually 1 cm).

    • Correct the absorbance at 280 nm for the contribution of the dye: A_protein_corrected = A_protein - (A_dye * CF), where CF is a correction factor representing the dye's absorbance at 280 nm (CF for TAMRA is ~0.3).

    • Calculate the concentration of the protein: C_protein = A_protein_corrected / (ε_protein * l).

    • Calculate the Degree of Labeling (DOL): DOL = C_dye / C_protein.

Comparison with Alternative Fluorescent Dyes

While TAMRA is a widely used fluorophore, several alternatives exist. The choice of dye can impact the physicochemical properties of the conjugate and the specific parameters used for analysis, but the fundamental assessment techniques remain the same.[8]

Dye FamilyExcitation/Emission (nm)Relative BrightnessPhotostabilityKey Features
TAMRA ~553 / ~575ModerateModerateWell-established, moderate cost, but susceptible to photobleaching.
Fluorescein (FITC, FAM) ~494 / ~520HighLowBright green fluorescence, but pH sensitive and photobleaches quickly.[9][]
Cyanine Dyes (Cy3, Cy5) Cy3: ~550/~570Cy5: ~650/~670HighModerate-HighBright, with options across the spectrum for multiplexing.[3][]
Alexa Fluor™ Dyes Wide Range (e.g., AF555)Very HighVery HighExcellent performance, photostable, and pH insensitive, but higher cost.[3][9]
Tide Fluor™ (TF) Dyes Wide Range (e.g., TF3)Very HighVery HighDesigned as cost-effective alternatives to Alexa Fluor dyes with comparable performance.[9]

References

Safety Operating Guide

Proper Disposal of Tamra-peg3-cooh: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Tamra-peg3-cooh, a fluorescent dye derivative commonly used in various research applications. Due to its composition as a rhodamine-based dye with a polyethylene glycol (PEG) linker, specific handling and disposal protocols must be followed.

Immediate Safety and Handling Considerations

Core Disposal Protocol

Given the hazardous nature of the rhodamine component, this compound waste must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: All materials contaminated with this compound, such as pipette tips, centrifuge tubes, gloves, and absorbent paper, should be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with chemical waste and have a secure lid.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. It is crucial not to mix this waste with other chemical waste streams unless compatibility has been verified.

Step 2: Labeling and Storage

  • All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Store the sealed waste containers in a designated and well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.

Step 3: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Data Summary: Hazard and Disposal Information

CharacteristicInformationSource
Primary Hazard Based on the rhodamine core, it is considered toxic, a biohazard, and particularly harmful to aquatic life.[1]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.General laboratory best practices
Solid Waste Disposal Collect in a labeled hazardous waste container.[1]
Liquid Waste Disposal Collect in a labeled, leak-proof hazardous waste container. Do not dispose down the drain.[1]
Disposal Method Through a licensed professional hazardous waste disposal service or institutional EHS.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Generation of This compound Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in a designated hazardous solid waste container. is_solid->solid_waste Solid liquid_waste Collect in a designated hazardous liquid waste container. is_solid->liquid_waste Liquid label_container Label container with 'Hazardous Waste' and 'this compound'. solid_waste->label_container liquid_waste->label_container store_waste Store sealed container in a designated satellite accumulation area. label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal service for pickup. store_waste->contact_ehs end Proper and Safe Disposal contact_ehs->end

Figure 1. Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.